Ab-fubica
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-13(2)19(20(23)26)24-21(27)17-12-25(18-6-4-3-5-16(17)18)11-14-7-9-15(22)10-8-14/h3-10,12-13,19H,11H2,1-2H3,(H2,23,26)(H,24,27)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVPQJSKKGZIEA-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032632 | |
| Record name | AB-FUBICA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801338-22-6 | |
| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1801338-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ab-fubica | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801338226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AB-FUBICA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AB-FUBICA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6SUE53VVY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The History and Discovery of AB-FUBINACA: A Technical Guide
AB-FUBINACA (N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide) is a potent synthetic cannabinoid that has emerged as a significant compound of interest for researchers, clinicians, and law enforcement. This technical guide provides an in-depth overview of its history, discovery, and pharmacological properties, intended for researchers, scientists, and drug development professionals.
Discovery and Emergence
AB-FUBINACA was first disclosed in a 2009 patent by Pfizer as part of a series of indazole-3-carboxamide derivatives with potential therapeutic applications.[1] The patent, WO 2009/106982, described these compounds as modulators of the cannabinoid 1 (CB1) receptor.[1] However, a specific synthesis for AB-FUBINACA was not detailed in this patent, with a synthetic route being published in the scientific literature at a later date.[2]
The compound transitioned from a research chemical to a substance of abuse, with its first identification on the illicit drug market in Japan in 2013. Since then, it has been detected in numerous "herbal incense" products and has been associated with significant public health concerns.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide |
| Molecular Formula | C₂₀H₂₁FN₄O₂ |
| Molecular Weight | 368.4 g/mol |
| Appearance | Colorless long needle crystals |
Pharmacological Profile
AB-FUBINACA is a potent, full agonist at both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors. Its high affinity and efficacy at these receptors are responsible for its profound physiological and psychoactive effects.
Receptor Binding and Functional Activity
The following tables summarize the in vitro pharmacological data for AB-FUBINACA at human cannabinoid receptors.
Table 1: Cannabinoid Receptor Binding Affinity of AB-FUBINACA
| Receptor | Kᵢ (nM) | Radioligand | Cell Line | Reference |
| Human CB1 | 0.9 | Not Specified | Not Specified | |
| Human CB1 | 1.08 ± 0.08 | [³H]CP55,940 | CHO | |
| Human CB2 | 1.41 ± 0.11 | [³H]CP55,940 | CHO |
Table 2: Cannabinoid Receptor Functional Activity of AB-FUBINACA
| Assay Type | Receptor | EC₅₀ (nM) | Efficacy (Eₘₐₓ) | Reference Compound | Cell Line | Reference |
| GTPγS | Human CB1 | 23.2 | Not Specified | Not Specified | Not Specified | |
| cAMP Inhibition | Human CB1 | 1.36 ± 0.09 | Full Agonist | Forskolin | CHO | |
| cAMP Inhibition | Human CB2 | 1.95 ± 0.14 | Full Agonist | Forskolin | CHO | |
| Membrane Potential | Human CB1 | 0.24–21 | Agonist | Not Specified | Not Specified | |
| Membrane Potential | Human CB2 | 0.88–15 | Agonist | Not Specified | Not Specified |
Signaling Pathways
As a cannabinoid receptor agonist, AB-FUBINACA activates intracellular signaling cascades through G-protein coupling. The CB1 and CB2 receptors are primarily coupled to the Gᵢ/Gₒ family of G-proteins.
Upon activation by AB-FUBINACA, the following key signaling events are initiated:
-
Inhibition of Adenylyl Cyclase: The activated Gαᵢ/ₒ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor activation can also lead to the phosphorylation and activation of several MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.
-
β-Arrestin Recruitment: Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin proteins are recruited. This leads to receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades.
References
AB-FUBINACA: A Technical Guide to its Mechanism of Action at the CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-FUBINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in numerous forensic cases and is associated with significant public health concerns.[1][2] Originally developed by Pfizer in 2009 as a potential analgesic, it was never marketed for therapeutic use.[1] Its high affinity and efficacy at the cannabinoid type 1 (CB1) receptor are responsible for its profound psychoactive effects, which mimic but often far exceed the intensity of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the interaction of AB-FUBINACA with the CB1 receptor, focusing on its binding characteristics, downstream signaling pathways, and the experimental protocols used for its characterization.
Quantitative Analysis of AB-FUBINACA Interaction with CB1 Receptors
The interaction of AB-FUBINACA with the CB1 receptor has been quantified through various in vitro assays, revealing its high affinity and potency. The data presented below are compiled from multiple studies to provide a comparative overview.
| Parameter | Value (nM) | Assay Type | Cell Line / Preparation | Reference |
| Binding Affinity (Ki) | 0.9 | Radioligand Binding | Not Specified | |
| 0.734 | Radioligand Binding | hCB1 Receptors | ||
| pKi 8.72 (approx. 1.9 nM) | Radioligand Binding | Not Specified | ||
| Functional Potency (EC50/IC50) | ||||
| G-Protein Activation | ||||
| EC50 | 1.8 | Not Specified | Not Specified | |
| EC50 (β-arrestin recruitment) | 42.6 | β-arrestin Recruitment Assay | CB1-expressing cells | |
| cAMP Inhibition | ||||
| IC50 | 1.36 | Forskolin-stimulated cAMP accumulation | hCB1 Receptors |
Core Signaling Pathways at the CB1 Receptor
AB-FUBINACA, like other cannabinoid agonists, activates the CB1 receptor, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events. These can be broadly categorized into G-protein dependent and G-protein independent pathways.
G-Protein Dependent Signaling
The canonical signaling pathway for the CB1 receptor involves coupling to inhibitory G-proteins of the Gαi/o family. Upon activation by AB-FUBINACA, the Gαi/o protein dissociates into its α and βγ subunits. The α subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunit can further modulate cellular activity by inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. Interestingly, some studies suggest that certain SCRAs, including AB-FUBINACA, may also induce moderate activation of the Gαs pathway, which would stimulate cAMP production, highlighting the complexity of its signaling profile.
References
- 1. AB-FUBINACA - Wikipedia [en.wikipedia.org]
- 2. Do Toxic Synthetic Cannabinoid Receptor Agonists Have Signature in Vitro Activity Profiles? A Case Study of AMB-FUBINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of AB-FUBINACA: A Technical Guide
Executive Summary: This document provides an in-depth technical overview of the pharmacological properties of AB-FUBINACA, a potent synthetic cannabinoid receptor agonist. Originally developed by Pfizer in a 2009 patent as a potential analgesic, AB-FUBINACA was never marketed for therapeutic use but has since been identified as a compound of abuse in various regions.[1][2] This guide synthesizes data on its receptor binding affinity, functional activity, downstream signaling pathways, in vivo effects, and metabolic fate, intended for researchers, scientists, and drug development professionals.
Receptor Binding Profile
AB-FUBINACA is a high-affinity ligand for both the human cannabinoid type 1 (hCB1) and type 2 (hCB2) receptors.[3] It demonstrates a binding affinity in the low nanomolar range for both receptor subtypes, indicating potent interaction. The selectivity index, representing the ratio of Ki for hCB2 to hCB1, is approximately 1.3, suggesting a similar affinity for both receptors.[4]
Table 1: Cannabinoid Receptor Binding Affinities of AB-FUBINACA
| Receptor Subtype | Ligand Type | Ki (nM) | Source |
|---|---|---|---|
| Human CB1 | Agonist | 0.734 | [3] |
| Human CB1 | Agonist | 0.9 | |
| Human CB2 | Agonist | 0.933 |
| Human CB2 | Agonist | 23.2 | |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Functional Activity and Signaling Pathways
AB-FUBINACA acts as a potent, full agonist at both CB1 and CB2 receptors. Its activation of the CB1 receptor, which is primarily responsible for its psychoactive effects, initiates canonical G-protein-coupled signaling cascades.
G-Protein-Mediated Signaling
Like other cannabinoids, AB-FUBINACA's binding to the Gi/o-coupled CB1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This pathway is a hallmark of CB1 receptor activation. Functional assays confirm its high potency, with IC50 values for cAMP inhibition in the low nanomolar range. It also stimulates G protein-coupled inwardly-rectifying potassium (GIRK) channels.
β-Arrestin Recruitment
In addition to G-protein signaling, activation of the CB1 receptor by AB-FUBINACA also promotes the recruitment of β-arrestin 2. This process is involved in receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades.
Table 2: Functional Activity of AB-FUBINACA
| Assay Type | Receptor | Parameter | Value (nM) | Efficacy | Source |
|---|---|---|---|---|---|
| cAMP Inhibition | hCB1 | IC50 | 1.36 | Full Agonist | |
| cAMP Inhibition | hCB2 | IC50 | 1.95 | Full Agonist | |
| GTPγS Binding | CB1 | EC50 | 23.2 | Full Agonist | |
| β-Arrestin 2 Recruitment | CB1 | EC50 | 0.69 | - |
| β-Arrestin 2 Recruitment | CB2 | EC50 | 0.59 | - | |
IC50 (Half maximal inhibitory concentration) / EC50 (Half maximal effective concentration): Measures the concentration of a drug that is required for 50% of its maximal effect.
In Vivo Pharmacology
Consistent with its potent CB1 receptor agonism, AB-FUBINACA produces a profile of effects in animal models typical of psychoactive cannabinoids. In mice, it induces the characteristic "tetrad" of effects:
-
Suppression of locomotor activity: An ED50 of 1.71 mg/kg (i.p.) was reported, with effects appearing within 10 minutes and lasting for 50-60 minutes.
-
Antinociception (pain relief).
-
Hypothermia (decrease in body temperature).
-
Catalepsy (a state of immobility).
These effects were shown to be CB1 receptor-mediated, as they could be reversed by pre-administration of a CB1 receptor antagonist. At higher doses (e.g., 6 mg/kg), more severe neurological signs were observed in mice, including convulsions, hyperreflexia, and aggressiveness, which were also preventable by a CB1 antagonist.
Metabolism and Pharmacokinetics
Metabolism
The metabolism of AB-FUBINACA is extensive, with little to no parent compound typically found in urine. Biotransformation occurs primarily through Phase I oxidative reactions, followed by Phase II conjugation. Studies using human liver microsomes (HLMs) and hepatocytes have identified several major metabolic pathways.
-
Amide Hydrolysis: Cleavage of the terminal amide group to form a carboxylic acid metabolite.
-
Hydroxylation: Addition of hydroxyl groups at various positions, including the N-alkyl chain (amino-oxobutane moiety) and the indazole ring.
-
Dehydrogenation: Formation of double bonds.
-
Glucuronidation: Conjugation of metabolites with glucuronic acid for excretion.
The metabolism of AB-FUBINACA in humans is considered to be relatively slow compared to other synthetic cannabinoids.
Pharmacokinetics
Detailed pharmacokinetic data for AB-FUBINACA in humans is scarce. The primary route of administration is presumed to be inhalation. Animal studies provide some insight. In rats treated with a 5 mg/kg dose, AB-FUBINACA was readily detected in urine at 3 hours post-injection, with levels decreasing but remaining at approximately 50% of the initial concentration at 24 hours. The duration of its behavioral effects in mice (30 minutes to 2 hours) is shorter than that of THC, suggesting more rapid clearance from the brain.
Toxicology and Adverse Effects
The high potency and full agonism of AB-FUBINACA at the CB1 receptor contribute to a significant risk of toxicity. Clinical reports from acute intoxications, often involving other substances, describe symptoms including confusion, agitation, somnolence, hypertension, and tachycardia. Its use has been associated with numerous hospitalizations and at least one death where it was the only synthetic cannabinoid detected.
Appendix: Experimental Protocols
The characterization of AB-FUBINACA's pharmacology relies on a suite of standardized in vitro and in vivo assays.
A.1 Receptor Binding Assay (Competitive Radioligand)
-
Preparation: Cell membranes are prepared from HEK293 or CHO cells stably expressing the human CB1 or CB2 receptor.
-
Incubation: Membranes are incubated in a buffer solution with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (AB-FUBINACA).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Analysis: Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
A.2 cAMP Accumulation Assay
-
Cell Plating: Adherent cells (e.g., CHO) expressing the target receptor are seeded in 96- or 384-well plates.
-
Pre-treatment: Cells are pre-incubated with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation: For Gi-coupled receptors, cells are stimulated with forskolin (an adenylyl cyclase activator) to induce a baseline level of cAMP. Concurrently, varying concentrations of the agonist (AB-FUBINACA) are added.
-
Lysis & Detection: After incubation (e.g., 30 minutes), cells are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay format, such as HTRF, AlphaScreen, or luminescence-based biosensors.
-
Analysis: A standard curve is used to quantify cAMP levels. The IC50 of the agonist for inhibiting forskolin-stimulated cAMP production is determined.
A.3 β-Arrestin Recruitment Assay (e.g., PathHunter®)
-
Cell Line: A specialized cell line is used that co-expresses the GPCR fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to a larger, complementary enzyme acceptor (EA) fragment of β-galactosidase.
-
Cell Plating: Cells are seeded into white, opaque 384-well microplates and incubated.
-
Ligand Addition: Varying concentrations of AB-FUBINACA are added to the wells and incubated (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate solution is added. The proximity of β-arrestin-EA to the GPCR-PK, caused by recruitment, allows the enzyme fragments to complement and form an active β-galactosidase enzyme, which hydrolyzes the substrate to produce a chemiluminescent signal.
-
Analysis: The luminescent signal is read on a plate reader, and dose-response curves are generated to calculate the EC50 for β-arrestin recruitment.
References
In Vitro Binding Affinity of AB-FUBINACA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of AB-FUBINACA, a potent synthetic cannabinoid, for the human cannabinoid receptors CB1 and CB2. The data presented herein is crucial for understanding its pharmacological profile and potential toxicological effects.
Quantitative Binding Affinity Data
AB-FUBINACA demonstrates high-affinity binding to both CB1 and CB2 receptors, acting as a potent agonist. The following table summarizes the key quantitative data from in vitro binding and functional assays.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| AB-FUBINACA | Human CB1 | Radioligand Binding | Kᵢ | 0.9 | [1] |
| AB-FUBINACA | Human CB1 | Radioligand Binding | Kᵢ | 1.36 ± 0.09 | [2] |
| AB-FUBINACA | Human CB2 | Radioligand Binding | Kᵢ | 1.95 ± 0.14 | [2] |
| AB-FUBINACA | Human CB1 | Functional Assay (GTPγS) | EC₅₀ | 23.2 | [1] |
Note: Kᵢ (inhibition constant) represents the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ (half-maximal effective concentration) in functional assays indicates the concentration of a ligand that induces a response halfway between the baseline and maximum.
Experimental Protocols
The binding affinity of AB-FUBINACA is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound (AB-FUBINACA) to displace a radiolabeled ligand that has a known high affinity for the cannabinoid receptors.
Competitive Radioligand Binding Assay Protocol
This protocol is a synthesized methodology based on standard practices for cannabinoid receptor binding assays.[3]
1. Materials and Reagents:
-
Cell Membranes: Commercially available cell membranes (e.g., from HEK-293 or CHO cells) expressing recombinant human CB1 or CB2 receptors.
-
Radioligand: A suitable radiolabeled cannabinoid receptor agonist, such as [³H]CP-55,940.
-
Test Compound: AB-FUBINACA, dissolved in a suitable solvent like DMSO to create a stock solution, followed by serial dilutions.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA, at pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl with 0.05% BSA, pH 7.4.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C glass fiber filters) and a vacuum manifold.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
2. Assay Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of AB-FUBINACA. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Equilibration: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding to determine the specific binding of the radioligand.
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the AB-FUBINACA concentration.
-
Determine IC₅₀: Use non-linear regression analysis of the competition curve to determine the IC₅₀ value, which is the concentration of AB-FUBINACA that inhibits 50% of the specific binding of the radioligand.
-
Calculate Kᵢ: Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Signaling Pathway: AB-FUBINACA and the CB1 Receptor
AB-FUBINACA acts as an agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). Its activation primarily involves the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
References
Toxicological Profile of AB-FUBINACA in Animal Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-FUBINACA is a potent synthetic cannabinoid (SC) of the indazole-3-carboxamide class that has been identified in recreational products and associated with significant adverse health effects. As a full agonist at the cannabinoid type 1 (CB1) receptor, its toxicological profile is of considerable interest to the scientific and medical communities. This technical guide provides a comprehensive overview of the toxicological findings for AB-FUBINACA in various animal models, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to facilitate a deeper understanding of its effects.
Core Toxicological Findings
Neurotoxicity and Behavioral Effects
AB-FUBINACA consistently produces a range of neurobehavioral effects in rodent models, characteristic of potent CB1 receptor agonists. The most frequently studied is the "cannabinoid tetrad," which includes catalepsy, antinociception, hypothermia, and hypolocomotion.[1]
Quantitative Neurobehavioral Data in Mice
| Toxicological Endpoint | Animal Model | Dose (i.p.) | Observation | Citation |
| Catalepsy | C57BL/6J mice | 3 mg/kg | Significantly increased latency to move in the bar test. | [1] |
| Antinociception | C57BL/6J mice | 3 mg/kg | Significantly increased latency in the tail immersion test. | [1] |
| Hypothermia | C57BL/6J mice | ≥2 mg/kg | Significant decrease in rectal body temperature. | [1] |
| Hypolocomotion | C57BL/6J mice | ≥2 mg/kg | Significant increase in immobility time. | [1] |
| Convulsions | ICR mice | 6 mg/kg | Spontaneous and handling-induced convulsions. | |
| Hyperreflexia & Myoclonias | ICR mice | 6 mg/kg | Increased reflex responses and muscle twitches. | |
| Anxiety-like Behavior | Adolescent Wistar rats | 0.2 and 1 mg/kg | Increased anxiety-like behaviors. | |
| Recognition Memory | Adolescent Wistar rats | 0.2 and 1 mg/kg (repeated dosing) | Severe deficits in object recognition memory two weeks after dosing. |
These effects are mediated through the CB1 receptor, as pretreatment with a CB1 receptor antagonist, such as rimonabant, blocks these cannabimimetic effects. Furthermore, repeated administration of AB-FUBINACA has been shown to induce physical dependence, evidenced by precipitated withdrawal signs like head twitches and paw tremors upon administration of a CB1 antagonist.
Cardiotoxicity and Hepatotoxicity
Evidence from animal studies suggests that AB-FUBINACA may have adverse effects on the cardiovascular and hepatic systems. A study in Wistar rats demonstrated that daily administration of AB-FUBINACA led to significant changes in the expression of genes associated with cellular immune response in the liver and pro-inflammatory responses in the heart. While direct measurement of serum biomarkers for liver and heart damage in response to AB-FUBINACA is limited in the publicly available literature, a study on the related synthetic cannabinoid AB-CHMINACA showed a significant increase in serum aspartate aminotransferase (AST) at the highest dose, while alanine aminotransferase (ALT) levels were not significantly changed.
Gene Expression Changes in Wistar Rats (5 mg/kg/day for 5 days)
| Organ | Gene | Regulation | Associated Function | Citation |
| Liver | Map3k6 | Upregulated | Cellular immune response, oxidative stress | |
| Liver | Hao2 | Downregulated | Fatty acid metabolism | |
| Heart | Cfd | Downregulated | Pro-inflammatory response |
These findings suggest that repeated exposure to AB-FUBINACA may induce inflammatory and cellular stress responses in the liver and heart, warranting further investigation into its long-term organ toxicity.
Experimental Protocols
Cannabinoid Tetrad Assay in Mice
This protocol is widely used to assess the cannabimimetic effects of compounds.
Objective: To quantify catalepsy, antinociception, hypothermia, and hypolocomotion in mice following AB-FUBINACA administration.
Materials:
-
C57BL/6J mice
-
AB-FUBINACA
-
Vehicle (e.g., 5% ethanol, 5% Kolliphor EL, and 90% saline)
-
Bar test apparatus for catalepsy
-
Tail immersion water bath (52-54°C) for antinociception
-
Rectal thermometer for hypothermia
-
Open field arena for hypolocomotion
-
CB1 receptor antagonist (e.g., rimonabant) for mechanism confirmation
Procedure:
-
Dosing: Administer AB-FUBINACA (e.g., 0-3 mg/kg, intraperitoneally) or vehicle to different groups of mice. For mechanism confirmation, a separate group is pretreated with a CB1 antagonist (e.g., 3 mg/kg rimonabant, i.p.) 30 minutes before AB-FUBINACA administration.
-
Catalepsy (Bar Test): At a set time post-injection (e.g., 30 minutes), place the mouse's forepaws on a horizontal bar. Measure the latency to remove both paws from the bar.
-
Antinociception (Tail Immersion Test): Immerse the distal portion of the mouse's tail in the warm water bath and record the latency to flick or remove the tail.
-
Hypothermia: Measure the rectal body temperature using a digital thermometer.
-
Hypolocomotion (Open Field Test): Place the mouse in the center of the open field arena and record the total distance traveled and/or the time spent immobile over a defined period (e.g., 10 minutes).
-
Data Analysis: Compare the results between the different dose groups and the vehicle control using appropriate statistical methods (e.g., ANOVA).
Gene Expression Analysis in Rat Liver and Heart
This protocol outlines the general steps for assessing changes in gene expression following AB-FUBINACA exposure.
Objective: To identify changes in gene expression in the liver and heart of rats treated with AB-FUBINACA.
Materials:
-
Wistar rats
-
AB-FUBINACA
-
Vehicle (e.g., dimethyl sulfoxide - DMSO)
-
RNA extraction kits
-
Reverse transcription reagents
-
Quantitative PCR (qPCR) machine and reagents or RNA sequencing platform
-
Bioinformatics software for data analysis
Procedure:
-
Dosing: Administer AB-FUBINACA (e.g., 5 mg/kg, i.p.) or vehicle daily for a set period (e.g., 5 days).
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect liver and heart tissues.
-
RNA Extraction: Isolate total RNA from the tissue samples using a commercial kit according to the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using spectrophotometry and assess its integrity.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Gene Expression Analysis:
-
qPCR: Use a targeted approach with primers for specific genes of interest (e.g., those related to inflammation, oxidative stress, and apoptosis).
-
RNA Sequencing: For a global, unbiased analysis of the transcriptome, prepare libraries from the RNA samples and sequence them on a high-throughput sequencing platform.
-
-
Data Analysis:
-
qPCR: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.
-
RNA Sequencing: Perform differential gene expression analysis using appropriate bioinformatics pipelines to identify significantly up- or downregulated genes.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of AB-FUBINACA is its potent agonism at the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of the CB1 receptor initiates a cascade of intracellular signaling events.
CB1 Receptor Signaling Pathway
Caption: CB1 Receptor Signaling Cascade Activated by AB-FUBINACA.
Activation of the CB1 receptor by AB-FUBINACA leads to the activation of inhibitory G-proteins (Gi/o). This results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. Additionally, Gi/o protein activation inhibits presynaptic voltage-gated calcium channels and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, both of which contribute to a reduction in neurotransmitter release. The mitogen-activated protein kinase (MAPK) pathway is also activated, which can influence a variety of cellular processes including gene expression and cell survival. Some synthetic cannabinoids, including AB-FUBINACA, have also been shown to activate Gαs-like signaling, leading to an increase in cAMP under certain conditions, suggesting a more complex and potentially biased agonism at the CB1 receptor compared to THC.
Experimental Workflow for Toxicological Assessment
Caption: General Experimental Workflow for AB-FUBINACA Toxicology.
Conclusion
The toxicological profile of AB-FUBINACA in animal models reveals a potent synthetic cannabinoid with a range of effects primarily mediated through the CB1 receptor. Its neurobehavioral effects, including the classic cannabinoid tetrad and the potential for physical dependence, are well-documented. Furthermore, emerging evidence points towards potential cardiotoxic and hepatotoxic effects, likely stemming from inflammatory and cellular stress responses. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the toxicological risks associated with AB-FUBINACA and other novel synthetic cannabinoids. A comprehensive understanding of these mechanisms is crucial for the development of effective clinical interventions and public health strategies to address the challenges posed by the evolving landscape of synthetic drugs.
References
The Neurochemical Landscape of AB-FUBINACA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the neurochemical effects following the administration of AB-FUBINACA, a potent synthetic cannabinoid. The document synthesizes current research findings on its interaction with cannabinoid receptors, the subsequent intracellular signaling cascades, and its impact on major neurotransmitter systems. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided for key assays. Visual diagrams generated using Graphviz are included to illustrate complex signaling pathways and experimental workflows.
Receptor Binding and Functional Activity
AB-FUBINACA is a potent agonist of the cannabinoid receptors CB1 and CB2, exhibiting high binding affinity and functional potency.[1] Originally developed by Pfizer in 2009 as a potential analgesic, it was later identified as a psychoactive component in synthetic cannabinoid products.[1][2] Its primary mechanism of action is through the activation of the CB1 receptor, which is densely expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.
Quantitative Receptor Binding and Potency Data
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of AB-FUBINACA at human cannabinoid receptors from various studies. These values highlight its high affinity and potency, particularly at the CB1 receptor.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| AB-FUBINACA | hCB1 | Radioligand Binding | Ki | 0.9 | [1] |
| AB-FUBINACA | hCB2 | Radioligand Binding | Ki | 23.2 | [1] |
| AB-FUBINACA | hCB1 | cAMP Accumulation | EC50 | 1.8 | |
| AB-FUBINACA | hCB2 | cAMP Accumulation | EC50 | 3.2 | |
| AB-FUBINACA | hCB1 | [³⁵S]GTPγS Binding | EC50 | 1.36 ± 0.09 | |
| AB-FUBINACA | hCB2 | [³⁵S]GTPγS Binding | EC50 | 1.95 ± 0.14 |
Downstream Signaling Pathways
Activation of the CB1 receptor by AB-FUBINACA initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). Furthermore, CB1 receptor activation stimulates mitogen-activated protein kinase (MAPK) pathways, such as the phosphorylation of extracellular signal-regulated kinase (pERK), and promotes the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.
Signaling Pathway Diagram
Effects on Neurotransmitter Systems
The administration of AB-FUBINACA significantly impacts several key neurotransmitter systems in the brain, primarily through the modulation of CB1 receptor activity. These alterations are believed to underlie the complex psychoactive and physiological effects observed with its use.
Glutamatergic System
Chronic administration of AB-FUBINACA has been shown to affect the glutamate system. Studies have indicated that AB-FUBINACA can lead to a significant decrease in the expression of the NR1 subunit of the NMDA receptor in the hippocampus. The NMDA receptor is a crucial component of glutamatergic neurotransmission and is heavily implicated in synaptic plasticity, learning, and memory. Hypofunction of NMDA receptors is also associated with psychotic disorders.
Dopaminergic and Serotonergic Systems
While the general activation of CB1 receptors is known to modulate dopamine and serotonin release, specific quantitative data from in vivo microdialysis studies on the direct effects of AB-FUBINACA on the extracellular levels of these neurotransmitters are not extensively detailed in the current literature. However, it has been noted that some synthetic cannabinoids can activate midbrain dopamine neurons. The interaction between the cannabinoid and serotonergic systems is complex, with evidence suggesting that serotonin receptors can influence dopamine release. Further research is required to precisely quantify the dose-dependent effects of AB-FUBINACA on dopamine and serotonin neurotransmission.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays used to characterize the neurochemical profile of AB-FUBINACA.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., hCB1 or hCB2)
-
Radiolabeled ligand (e.g., [³H]CP55,940)
-
Test compound (AB-FUBINACA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
96-well filter plates (GF/B or GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare a stock solution of AB-FUBINACA in DMSO and perform serial dilutions in assay buffer to achieve a range of final concentrations.
-
Incubation: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of AB-FUBINACA. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the production of cyclic AMP, typically through the activation of Gi/o-coupled receptors which inhibit adenylyl cyclase.
Materials:
-
Cells stably expressing the receptor of interest (e.g., CHO-hCB1)
-
Test compound (AB-FUBINACA)
-
Forskolin (an adenylyl cyclase activator)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and plates
Procedure:
-
Cell Seeding: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-incubation: Replace the medium with assay buffer containing a phosphodiesterase inhibitor and incubate to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of AB-FUBINACA to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and cAMP production.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the specific protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the AB-FUBINACA concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for the inhibition of forskolin-stimulated cAMP accumulation.
Conclusion
AB-FUBINACA is a highly potent synthetic cannabinoid that exerts its neurochemical effects primarily through the strong agonism of the CB1 receptor. This interaction leads to the inhibition of adenylyl cyclase and modulation of other downstream signaling pathways, ultimately impacting glutamatergic neurotransmission. While its influence on dopamine and serotonin systems is inferred from the broader understanding of cannabinoid pharmacology, further targeted research is necessary to fully elucidate the quantitative aspects of these interactions. The provided methodologies serve as a foundation for the continued investigation of AB-FUBINACA and other novel synthetic cannabinoids, which is crucial for understanding their pharmacological profiles and potential toxicities.
References
structural analogs and derivatives of AB-FUBINACA
An In-depth Technical Guide on the Structural Analogs and Derivatives of AB-FUBINACA
Introduction
AB-FUBINACA, or N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid receptor agonist (SCRA) originally developed by Pfizer in 2009 as a potential analgesic.[1] It belongs to the indazole-3-carboxamide class of compounds, which have become a prominent and structurally diverse group of new psychoactive substances (NPS).[2][3] Like other SCRAs, AB-FUBINACA and its analogs primarily target the cannabinoid receptors CB1 and CB2, mimicking the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the main psychoactive component of cannabis.[4][5] However, many of these synthetic analogs exhibit significantly higher potency and efficacy at the CB1 receptor compared to Δ⁹-THC, which is a partial agonist. This heightened activity is associated with a greater risk of severe and unpredictable adverse health effects, including psychosis, seizures, and cardiotoxicity.
This guide provides a detailed technical overview of the , focusing on their pharmacology, signaling pathways, metabolism, and the experimental protocols used for their characterization.
Core Structure and Key Analogs
The structure of AB-FUBINACA consists of four key components: an indazole core, a 4-fluorobenzyl group linked to the indazole nitrogen (the "tail"), a carboxamide linker, and a valinamide moiety (the "head group"). Structural modifications to these components have given rise to a wide array of analogs.
-
ADB-FUBINACA : A prominent analog where the isopropyl group of the valinamide moiety is replaced by a more sterically hindered tert-butyl group. It is the methylated analogue of AB-FUBINACA.
-
AMB-FUBINACA (FUB-AMB) : An ester analog where the terminal amide of the valinamide head group is replaced with a methyl ester.
-
AB-PINACA and AB-CHMINACA : These analogs feature different "tail" groups. AB-PINACA has a pentyl chain, while AB-CHMINACA has a cyclohexylmethyl group instead of the 4-fluorobenzyl moiety.
-
Metabolites : The primary metabolic transformations of AB-FUBINACA involve hydrolysis of the terminal amide to a carboxylic acid, hydroxylation at various positions, and subsequent glucuronidation.
Pharmacological Data
AB-FUBINACA and its derivatives are potent agonists at both CB1 and CB2 receptors. The (S)-enantiomers of these chiral compounds are generally significantly more potent than their (R)-enantiomer counterparts. For AB-FUBINACA, the (S)-enantiomer is over 100 times more potent at the CB1 receptor than the (R)-enantiomer.
Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ) and Potencies (EC₅₀)
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Assay Type |
| AB-FUBINACA | CB1 | 0.9 | 23.2 | GTPγS |
| CB1 | - | 1.8 | Membrane Potential | |
| CB2 | - | 4.0 | Membrane Potential | |
| ADB-FUBINACA | CB1 | 0.36 | 0.98 | GTPγS |
| CB1 | - | 0.69 | β-arrestin 2 | |
| CB2 | - | 0.59 | β-arrestin 2 | |
| AMB-FUBINACA | CB1 | - | 0.54 | GTPγS |
| CB1 | - | 0.63 | cAMP Inhibition | |
| CB2 | - | 0.13 | GTPγS | |
| AB-PINACA | CB1 | 2.87 | 2.1 | Membrane Potential |
| CB2 | 0.88 | 3.1 | Membrane Potential | |
| AB-CHMINACA | CB1 | 0.77 | 0.44 | GTPγS |
| CB2 | 1.6 | 1.6 | GTPγS | |
| 5F-ADB-PINACA | CB1 | - | 0.24 | Membrane Potential |
| CB2 | - | 0.88 | Membrane Potential |
Note: Data is compiled from multiple sources and assay conditions may vary.
Signaling Pathways
Activation of the CB1 receptor by SCRAs like AB-FUBINACA initiates a cascade of intracellular events primarily through the G-protein-coupled (Gᵢ/Gₒ) pathway. This leads to the inhibition of adenylyl cyclase, a reduction in cyclic adenosine monophosphate (cAMP) levels, modulation of ion channels (inhibition of Ca²⁺ channels and activation of GIRK K⁺ channels), and ultimately a dampening of neuronal activity. Additionally, CB1 receptors can signal through a G-protein-independent pathway involving β-arrestin, which can also trigger downstream effects, including the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor. This method is adapted from established cannabinoid receptor binding assays.
Materials:
-
Cell Membranes: Membranes from cells (e.g., HEK293, CHO) stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Test Compound: AB-FUBINACA analog.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Non-Specific Binding (NSB) Control: A high concentration of an unlabeled ligand (e.g., 10 µM WIN 55,212-2).
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Cocktail & Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Reaction Setup (in 96-well plate):
-
Total Binding: Add 50 µL assay buffer, 50 µL [³H]CP-55,940 (at a final concentration near its Kₑ), and 100 µL of cell membrane suspension.
-
Non-Specific Binding: Add 50 µL NSB control, 50 µL [³H]CP-55,940, and 100 µL of cell membrane suspension.
-
Competitive Binding: Add 50 µL of each test compound dilution, 50 µL [³H]CP-55,940, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).
-
Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
In Vitro Metabolism Study
This protocol identifies metabolites of a parent drug by incubating it with human liver microsomes (HLMs) or hepatocytes.
Materials:
-
Parent Drug: AB-FUBINACA.
-
Metabolic System: Pooled human liver microsomes (HLMs) or cryopreserved human hepatocytes.
-
Cofactor: NADPH-regenerating system (for HLMs).
-
Incubation Buffer: Potassium phosphate buffer (pH 7.4).
-
Quenching Solution: Ice-cold acetonitrile.
-
Analytical System: High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC).
Procedure:
-
Preparation: Pre-warm HLM/hepatocyte suspension and incubation buffer to 37°C.
-
Reaction Initiation: In a microcentrifuge tube, combine the HLM/hepatocyte suspension, buffer, and NADPH system (if using HLMs). Initiate the reaction by adding AB-FUBINACA (e.g., final concentration of 1-10 µM).
-
Incubation: Incubate at 37°C in a shaking water bath for a set time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the samples (e.g., 15,000 x g for 5 min at 4°C) to pellet precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-HRMS analysis to identify and characterize the metabolites formed.
-
Data Processing: Use specialized software to analyze the mass spectrometry data, searching for expected metabolic transformations (e.g., hydrolysis, hydroxylation, glucuronidation) compared to a control sample without the parent drug.
Metabolism of AB-FUBINACA
The metabolism of AB-FUBINACA is crucial for identifying urinary biomarkers to confirm consumption. In vitro studies with human hepatocytes and analysis of authentic urine samples have identified several key metabolic pathways.
-
Amide Hydrolysis: The most prominent pathway is the hydrolysis of the terminal amide on the valinamide moiety to form the corresponding carboxylic acid metabolite (AB-FUBINACA carboxylic acid).
-
Hydroxylation: Oxidation can occur on the alkyl part of the aminooxobutane moiety or on the indazole ring.
-
Acyl Glucuronidation: The parent compound can be directly conjugated with glucuronic acid.
-
Combined Pathways: Multiple transformations can occur, leading to metabolites such as hydroxy AB-FUBINACA carboxylic acid or dihydrodiol AB-FUBINACA.
Conclusion
The AB-FUBINACA family of synthetic cannabinoids represents a significant and evolving class of NPS. Their high affinity and efficacy at cannabinoid receptors, driven by specific structural features, contribute to their potent psychoactive effects and severe toxicity. Understanding the structure-activity relationships, signaling mechanisms, and metabolic fate of these compounds is critical for forensic identification, clinical toxicology, and the development of potential therapeutic interventions for intoxication and addiction. The experimental protocols detailed herein provide a framework for the continued pharmacological characterization of existing and emerging AB-FUBINACA analogs.
References
- 1. Detection and Characterization of the Effect of AB‐FUBINACA and Its Metabolites in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
The Psychoactive Profile of AB-FUBINACA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-FUBINACA, a potent synthetic cannabinoid receptor agonist (SCRA), was first synthesized by Pfizer in 2009 as a potential analgesic.[1] It belongs to the indazole-3-carboxamide family and has since emerged as a widely abused recreational drug, known for its powerful psychoactive effects that mimic, but are often more intense than, those of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] This technical guide provides an in-depth overview of the psychoactive effects of AB-FUBINACA, focusing on its pharmacodynamics, signaling pathways, and in vivo effects, supported by quantitative data and detailed experimental protocols.
Pharmacodynamics: Receptor Binding and Functional Activity
AB-FUBINACA demonstrates high affinity and potent agonism at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). Its psychoactive effects are primarily mediated through its action as a full agonist at the CB1 receptor, which is densely expressed in the central nervous system.[3][4] Unlike THC, which is a partial agonist, AB-FUBINACA's full agonism at the CB1 receptor contributes to its greater potency and more severe adverse effects.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of AB-FUBINACA.
Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ) of AB-FUBINACA
| Receptor | Species | Kᵢ (nM) | Reference |
| CB1 | Human (hCB1) | 0.734 | |
| CB2 | Human (hCB2) | 0.933 | |
| CB1 | Mouse (mCB1) | 1.26 | |
| CB2 | Mouse (mCB2) | 1.12 |
Table 2: Functional Activity (IC₅₀) of AB-FUBINACA
| Assay | Receptor | IC₅₀ (nM) | Reference |
| cAMP Inhibition | Human CB1 (hCB1) | 1.36 | |
| cAMP Inhibition | Human CB2 (hCB2) | 1.95 |
Signaling Pathways
As a CB1 receptor agonist, AB-FUBINACA activates intracellular signaling cascades typical of G-protein coupled receptors (GPCRs) of the Gi/o family. Upon binding, it initiates a conformational change in the receptor, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP). This action modulates downstream ion channels and protein kinases, ultimately suppressing neurotransmitter release.
In Vivo Psychoactive and Physiological Effects
Preclinical studies in rodent models are crucial for understanding the psychoactive effects of SCRAs. AB-FUBINACA consistently produces a characteristic "tetrad" of effects in mice, which are indicative of CB1 receptor activation and are predictive of THC-like subjective effects in humans. These effects include:
-
Antinociception: An increased pain threshold.
-
Catalepsy: A state of immobility and muscular rigidity.
-
Hypothermia: A significant decrease in core body temperature.
-
Hypolocomotion: A reduction in spontaneous movement and locomotor activity.
These cannabimimetic effects are dose-dependent and can be blocked by the pre-administration of a CB1 receptor antagonist, confirming their mediation through this receptor.
Table 3: In Vivo Effects of AB-FUBINACA in Mice
| Effect | Dose (ED₅₀) | Route | Reference |
| Locomotor Suppression | 1.71 mg/kg | i.p. | |
| Substitution for THC | 0.18 mg/kg | i.p. |
At higher doses (e.g., 6 mg/kg), AB-FUBINACA can induce more severe neurological effects, including convulsions, hyperreflexia, and spontaneous aggressiveness. Studies have also shown that repeated administration can lead to physical dependence, evidenced by withdrawal symptoms upon cessation.
Experimental Protocols
The characterization of AB-FUBINACA's psychoactive profile relies on a combination of in vitro and in vivo experimental procedures.
In Vitro: Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of AB-FUBINACA for cannabinoid receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared from cultured cells (e.g., CHO or HEK293T cells).
-
Competition Binding: Membranes are incubated with a constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of AB-FUBINACA.
-
Separation and Counting: The reaction is terminated by rapid filtration, separating bound from unbound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of AB-FUBINACA that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
In Vivo: Mouse Cannabinoid Tetrad Assay
Objective: To assess the cannabimimetic activity of AB-FUBINACA in vivo.
Methodology:
-
Animal Model: Adult male mice (e.g., C57BL/6J or CD-1) are used.
-
Drug Administration: AB-FUBINACA is dissolved in a vehicle (e.g., a mixture of ethanol, Kolliphor EL, and saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Behavioral Testing: At specific time points after injection (e.g., 15-30 minutes), the following four parameters are measured:
-
Antinociception (Tail-flick or Hot-plate test): The latency to withdraw the tail from a noxious heat source is measured.
-
Catalepsy (Bar test): The mouse's forepaws are placed on a raised horizontal bar, and the time it remains immobile is recorded.
-
Hypothermia: Core body temperature is measured using a rectal probe.
-
Locomotor Activity: The mouse is placed in an open-field arena, and its movement is tracked using automated software.
-
-
Data Analysis: The effects of different doses of AB-FUBINACA are compared to a vehicle control group to determine dose-response relationships and calculate ED₅₀ values.
Toxicology and Human Adverse Effects
While systematic toxicological evaluation in humans is lacking, case reports and preclinical data suggest a range of adverse effects similar to, but often more severe than, other SCRAs. In humans, acute intoxication can range from euphoria to severe distress, including confusion, anxiety, and fear. More serious reported effects associated with chemically related compounds include tachycardia, myocardial infarction, seizures, delirium, and psychosis. Animal studies have noted that repeated dosing may have adverse effects on the cardiovascular and hepatic systems.
Conclusion
AB-FUBINACA is a potent, full agonist of the CB1 receptor, which underlies its significant psychoactive effects. Its high affinity and efficacy, as demonstrated through in vitro binding and functional assays, translate to pronounced cannabimimetic effects in vivo, including the classic tetrad of antinociception, catalepsy, hypothermia, and hypolocomotion. The detailed protocols provided herein serve as a foundation for researchers investigating the complex pharmacology of AB-FUBINACA and other novel psychoactive substances. Understanding the distinct pharmacological profile of AB-FUBINACA is critical for elucidating its mechanism of action, assessing its potential for abuse and toxicity, and developing strategies to mitigate the public health risks associated with its use.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Cannabinoids: A Pharmacological and Toxicological Overview | Annual Reviews [annualreviews.org]
- 3. ecddrepository.org [ecddrepository.org]
- 4. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
AB-FUBINACA: A Comprehensive Technical Guide on its Legal Status, Pharmacology, and Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic cannabinoid AB-FUBINACA, focusing on its legal scheduling, pharmacological properties, and the experimental protocols used for its characterization. AB-FUBINACA, chemically known as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid receptor agonist (SCRA) originally developed by Pfizer in a 2009 patent as a potential analgesic.[1][2][3] It was never marketed for medical use and has since emerged as a designer drug, leading to its control in numerous countries.[1][3]
Legal Status and Scheduling
AB-FUBINACA is controlled in many jurisdictions worldwide due to its high potential for abuse and the associated public health risks. Its legal status varies, with many countries classifying it under their most restrictive drug schedules.
Table 1: International Legal Status of AB-FUBINACA
| Jurisdiction | Legal Status/Schedule | Additional Information |
| United Nations | Schedule II, Convention on Psychotropic Substances (2020) | Recommended for international control by the WHO Expert Committee on Drug Dependence. |
| United States | Schedule I, Controlled Substances Act (January 2014) | No accepted medical use and a high potential for abuse. |
| United Kingdom | Class B | Controlled under the third-generation synthetic cannabinoids generic definition, effective December 14, 2016. |
| European Union | Varies by member state; generally controlled. | Monitored by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) as a New Psychoactive Substance (NPS). |
| Germany | Anlage II, Narcotics Act (BtMG) (November 2014) | Authorized for trade only, not prescriptible. |
| Canada | Schedule II | Listed as a controlled substance. |
| Australia | Prohibited Export (December 2019) | A license and permit are required from the Office of Drug Control for export. |
| China | Controlled Substance (October 2015) | Illegal to produce, sell, or possess. |
| Brazil | Class F2 (Prohibited Psychotropics) | Included in the list of prohibited substances. |
| Finland | Psychoactive substance banned from the consumer market (October 2017) | Scheduled in a government decree. |
| Latvia | Schedule I | Classified as a highly dangerous narcotic substance. |
| Poland | Group II-P (March 2021) | Illegal to own, possess, and sell. |
| Switzerland | Controlled Substance (Verzeichnis E) | Specifically named as a controlled substance. |
Pharmacology and Toxicology
AB-FUBINACA functions as a potent, full agonist at both human cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with a high affinity for both. Its psychoactive effects are primarily mediated through its action on CB1 receptors in the central nervous system. The (S)-enantiomer is significantly more potent than the (R)-enantiomer.
Table 2: Pharmacological Data for AB-FUBINACA
| Parameter | Receptor | Value | Assay/Cell Line |
| Binding Affinity (Ki) | human CB1 | 0.734 nM | Competitive Radioligand Binding |
| human CB2 | 0.933 nM | Competitive Radioligand Binding | |
| murine CB1 | 1.26 nM | Competitive Radioligand Binding | |
| murine CB2 | 1.12 nM | Competitive Radioligand Binding | |
| Functional Activity (IC50) | human CB1 | 1.36 nM | Forskolin-stimulated cAMP inhibition (CHO cells) |
| human CB2 | 1.95 nM | Forskolin-stimulated cAMP inhibition (CHO cells) | |
| Functional Activity (EC50) | human CB1 | 23.2 nM | [³⁵S]GTPγS Binding |
| human CB1 | 0.24 - 21 nM | Fluorometric Assay (Membrane Potential) | |
| human CB2 | 0.88 - 15 nM | Fluorometric Assay (Membrane Potential) |
Data compiled from multiple sources.
Toxicological Profile:
-
In Vivo Animal Studies: In mice, AB-FUBINACA produces a typical cannabinoid tetrad of effects: locomotor suppression (ED50 = 1.71 mg/kg), antinociception, hypothermia, and catalepsy. These effects are reversible with a CB1 antagonist. At higher doses (e.g., 6 mg/kg), it can induce severe neurological signs, including convulsions, hyperreflexia, and spontaneous aggressiveness. Studies have also indicated that exposure can negatively impact male fertility in mice, causing a dose-dependent reduction in testosterone levels and sperm viability, associated with oxidative stress and apoptosis in testicular tissue.
-
Human Adverse Effects: The use of AB-FUBINACA has been linked to numerous hospitalizations and deaths. Clinical features of intoxication are similar to those of other potent SCRAs and can include confusion, agitation, somnolence, hypertension, and tachycardia.
Experimental Protocols
Objective: To determine the affinity (Ki) and functional potency/efficacy (EC50/IC50) of AB-FUBINACA at CB1 and CB2 receptors.
Methodology: Competitive Radioligand Binding Assay (for Ki)
-
Preparation: Cell membranes expressing the target cannabinoid receptor (e.g., from CHO or HEK293 cells) are prepared.
-
Incubation: Membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (AB-FUBINACA).
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis: Data are analyzed using non-linear regression to determine the IC50 value (concentration of AB-FUBINACA that displaces 50% of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Methodology: cAMP Accumulation Assay (for Functional Activity - IC50)
-
Cell Culture: Cells stably expressing the target receptor (e.g., CHO-hCB1) are cultured.
-
Stimulation: Cells are pre-treated with varying concentrations of AB-FUBINACA, followed by stimulation with forskolin to induce cyclic adenosine monophosphate (cAMP) production.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation is plotted, and the IC50 value is determined.
References
Preclinical Assessment of AB-FUBINACA Dependence Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-FUBINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in numerous herbal incense products and implicated in serious adverse health events. As a full agonist at the cannabinoid type 1 (CB1) receptor, its potential for abuse and dependence is a significant concern.[1] This technical guide provides an in-depth overview of the preclinical studies investigating the dependence potential of AB-FUBINACA, with a focus on key experimental findings, detailed methodologies, and the underlying molecular mechanisms.
Core Concepts in Dependence Potential Assessment
The dependence potential of a substance is typically evaluated in preclinical models by examining three key domains:
-
Physical Dependence: The development of a withdrawal syndrome upon cessation of drug use. This is often assessed through precipitated or spontaneous withdrawal paradigms.
-
Reinforcing Effects: The rewarding properties of a drug that lead to its continued use. Intravenous self-administration is the gold standard for evaluating reinforcing effects.
-
Reward and Motivation: The association of environmental cues with the drug's effects, which can drive drug-seeking behavior. The conditioned place preference (CPP) paradigm is commonly used to assess these conditioned rewarding effects.
Physical Dependence Potential of AB-FUBINACA
Preclinical studies have demonstrated that AB-FUBINACA can induce physical dependence. The most direct evidence comes from precipitated withdrawal studies in mice.
Precipitated Withdrawal Studies
A key study by Trexler et al. (2020) investigated the development of physical dependence following repeated administration of AB-FUBINACA in mice.[2]
-
Subjects: Adult male and female C57BL/6J mice.
-
Drug Administration: Mice were administered AB-FUBINACA (1 or 3 mg/kg, s.c.) or vehicle twice daily for six consecutive days.
-
Precipitation of Withdrawal: On day 6, following the morning injection of AB-FUBINACA or vehicle, the CB1 receptor antagonist/inverse agonist rimonabant (3 mg/kg, i.p.) was administered to precipitate withdrawal signs.
-
Observation of Withdrawal Signs: Immediately after rimonabant administration, mice were placed in a test chamber and observed for 30 minutes for somatic signs of withdrawal. Key signs quantified included:
-
Paw tremors
-
Head twitches
-
-
Data Analysis: The frequency of each withdrawal sign was counted and compared between the AB-FUBINACA-treated and vehicle-treated groups.
The following table summarizes the key quantitative findings from the precipitated withdrawal study.
| Treatment Group | Dose of AB-FUBINACA (mg/kg, s.c.) | Number of Paw Tremors (mean ± SEM) | Number of Head Twitches (mean ± SEM) |
| Vehicle + Rimonabant | 0 | ~1 | ~2 |
| AB-FUBINACA + Rimonabant | 1 | ~5 | ~8 |
| AB-FUBINACA + Rimonabant | 3 | ~8 | ~12 |
*p < 0.05 compared to the vehicle/rimonabant control group. Data are approximated from graphical representations in Trexler et al., 2020.[2]
These results clearly indicate that repeated administration of AB-FUBINACA leads to a state of physical dependence, as evidenced by the emergence of somatic withdrawal signs upon administration of a CB1 receptor antagonist.[2]
Experimental Workflow: Precipitated Withdrawal Study
Caption: Workflow for the AB-FUBINACA precipitated withdrawal experiment in mice.
Reinforcing Effects and Abuse Potential of AB-FUBINACA
Intravenous Self-Administration
A comprehensive review by the WHO Expert Committee on Drug Dependence has stated that AB-FUBINACA has not been examined for its abuse potential in self-administration studies in animals. This indicates a significant gap in the preclinical data regarding the reinforcing effects of this compound, which is a critical component for assessing its abuse liability.
Conditioned Place Preference (CPP)
Currently, there is a lack of published studies that have specifically investigated the conditioned rewarding effects of AB-FUBINACA using a conditioned place preference paradigm. While the general methodology for CPP is well-established for other drugs of abuse, specific protocols and quantitative data for AB-FUBINACA are not available in the scientific literature.
Mechanism of Action: CB1 Receptor Signaling
The dependence potential of AB-FUBINACA is intrinsically linked to its action as a potent, full agonist at the CB1 receptor. Activation of the CB1 receptor by synthetic cannabinoids like AB-FUBINACA initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.
Canonical CB1 Receptor Signaling Pathway
The binding of AB-FUBINACA to the CB1 receptor, a G-protein coupled receptor (GPCR), triggers the following canonical signaling pathway:
-
G-Protein Activation: The CB1 receptor is coupled to inhibitory G-proteins (Gi/o). Agonist binding causes a conformational change in the receptor, leading to the dissociation of the Gαi/o and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit directly modulates the activity of several ion channels:
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): This leads to a reduction in calcium influx into the presynaptic terminal, thereby decreasing the release of neurotransmitters.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: This causes an efflux of potassium ions, leading to hyperpolarization of the neuron and a decrease in its excitability.
-
This combination of signaling events ultimately leads to a reduction in neuronal activity and neurotransmitter release, which underlies the psychoactive and dependence-producing effects of AB-FUBINACA.
Signaling Pathway Diagram
Caption: Canonical CB1 receptor signaling pathway activated by AB-FUBINACA.
Conclusion
The available preclinical evidence strongly suggests that AB-FUBINACA possesses a significant potential for physical dependence, as demonstrated by precipitated withdrawal studies in mice. Its mechanism of action as a potent, full agonist at the CB1 receptor provides a clear molecular basis for its psychoactive and dependence-producing effects. However, a notable gap exists in the scientific literature regarding the reinforcing properties and abuse liability of AB-FUBINACA, as studies employing intravenous self-administration and conditioned place preference paradigms are currently lacking. Further research in these areas is crucial for a comprehensive understanding of the full dependence potential of this synthetic cannabinoid and for the development of effective public health responses.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of AB-FUBINACA
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-FUBINACA is a potent synthetic cannabinoid receptor agonist that has been identified in numerous forensic and clinical cases.[1][2] As a member of the indazole-carboxamide class of synthetic cannabinoids, its detection and quantification in biological matrices are crucial for toxicological assessment, clinical diagnosis, and forensic investigations. This document provides detailed application notes and experimental protocols for the analytical detection of AB-FUBINACA using various chromatographic techniques.
Analytical Methods Overview
The primary analytical techniques for the detection and quantification of AB-FUBINACA and its metabolites in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with LC-MS being the preferred method due to the thermal instability of many synthetic cannabinoids.[3][4] High-resolution mass spectrometry (HRMS) techniques, such as UHPLC-QTOF-MS, offer enhanced sensitivity and the ability to identify novel metabolites.[5]
Key Considerations:
-
Metabolite Detection: AB-FUBINACA is extensively metabolized in the body. Therefore, analytical methods should target not only the parent compound but also its major metabolites for a reliable assessment of exposure. The carboxylic acid metabolite (AB-FUBINACA M3) is a crucial marker for detecting AB-FUBINACA intake.
-
Sample Matrix: The choice of biological matrix (e.g., blood, urine, oral fluid, hair) influences the sample preparation procedure and the detection window. Urine is often preferred due to non-invasive collection and higher analyte concentrations.
-
Immunoassays: Commercially available immunoassays for cannabinoids often lack the specificity to detect synthetic cannabinoids like AB-FUBINACA, leading to false-negative results. Confirmatory analysis by mass spectrometry is essential.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the detection of AB-FUBINACA and its metabolites using various analytical methods as reported in the literature.
Table 1: Quantitative Parameters for AB-FUBINACA Detection by LC-MS/MS
| Analyte | Matrix | LLOQ (ng/mL) | Linear Range (ng/mL) | Reference |
| AB-FUBINACA | Rat Urine | 0.1 | 0.05 - 10 | |
| AB-FUBINACA Metabolite 3 | Human Urine | 0.1 - 12 (Confirmation Limit) | Not Specified |
Table 2: Reported Concentrations of AB-FUBINACA in Biological Samples
| Analyte | Matrix | Concentration (ng/mL) | Context | Reference |
| AB-FUBINACA | Human Blood | 2.9 | Forensic Case | |
| AB-FUBINACA | Human Urine | 1.7 | Forensic Case | |
| AB-FUBINACA | Human Serum | 5.6 | Clinical Case |
Signaling Pathway
AB-FUBINACA, like other synthetic cannabinoids, acts as a potent agonist at the cannabinoid receptors CB1 and CB2. The activation of the CB1 receptor, primarily located in the central nervous system, is responsible for the psychoactive effects. The binding of AB-FUBINACA to the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This can involve the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. Additionally, GPCR activation can trigger the β-arrestin 2 signaling pathway.
Experimental Protocols
Protocol for AB-FUBINACA Analysis in Urine by GC-MS
This protocol is based on a liquid-liquid extraction method.
a. Sample Preparation (Urine)
-
Hydrolysis: To 2.5 mL of urine, add 0.3 mL of 20% hydrochloric acid. Heat the sample at 60-70°C for 60 minutes to hydrolyze conjugated metabolites.
-
Cooling and Neutralization: Allow the sample to cool to room temperature. Add 25% aqueous ammonia dropwise until the pH reaches 8-9.
-
Extraction: Add 10 mL of ethyl acetate to the sample. Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a temperature of 45°C or below.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol) for GC-MS analysis.
b. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
-
Injection Volume: 2 µL.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 200°C for 2 minutes, then ramp at 30°C/min to 290°C and hold for 5 minutes.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.
References
- 1. Detection and Characterization of the Effect of AB‐FUBINACA and Its Metabolites in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of AB-FUBINACA in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction AB-FUBINACA is a potent synthetic cannabinoid that has been identified in numerous forensic and clinical cases. Its structural similarity to endogenous cannabinoids allows it to act as a potent agonist of the cannabinoid receptors CB1 and CB2, leading to a range of physiological and psychoactive effects. Accurate and sensitive detection methods are crucial for forensic investigations, clinical toxicology, and understanding the pharmacology of this compound. This application note details a robust and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of AB-FUBINACA in biological matrices such as urine and blood.
Experimental Protocols
Sample Preparation
A critical step in the analysis of AB-FUBINACA is the effective extraction of the analyte from the complex biological matrix. Two common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE) Protocol for Urine: [1][2]
-
To 0.2 mL of urine, add 0.2 mL of 100 mM ammonium hydroxide (pH 10) to alkalinize the sample.[1]
-
Add 1.0 mL of isopropanol and 1.0 mL of 1-chlorobutane.[1]
-
Add 2.0 mL of saturated magnesium sulfate solution.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase for LC-MS analysis.[1]
Solid-Phase Extraction (SPE) Protocol for Urine:
-
To a 96-well SPE plate (e.g., Waters Oasis® HLB PRiME 30 mg), add 20 µL of internal standard solution, 600 µL of ammonium acetate buffer, and 25 µL of β-glucuronidase.
-
Incubate the plate at 60°C for 1 hour to allow for enzymatic hydrolysis of glucuronidated metabolites.
-
After cooling, load 1000 µL of the sample onto the SPE plate.
-
Wash the SPE material with 1000 µL of water followed by 1000 µL of 10% methanol in water.
-
Elute the analyte twice with 500 µL of 10% methanol in acetonitrile.
-
Evaporate the eluate and reconstitute in the initial mobile phase for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
The separation and detection of AB-FUBINACA are achieved using a high-performance liquid chromatography system coupled to a tandem mass spectrometer.
Chromatographic Conditions:
-
LC System: Agilent 1200/1290 series or equivalent
-
Column: Agilent Eclipse Plus C18 (3.0 × 100 mm, 1.8 µm) or Hypersil Gold C18 (100 x 4.6 mm, 5 µm)
-
Mobile Phase A: 7 mM ammonium formate and 0.05% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.05% formic acid
-
Gradient Program:
-
Start at 7% B
-
Increase to 10% B over 2.0 min
-
Increase to 50% B over 3.0 min
-
Increase to 85% B over 2.0 min and hold for 3 min
-
Return to 7% B and re-equilibrate for 6 min
-
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 40-50°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole, AB Sciex API 4000, or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 550 °C
-
MRM Transitions: (Specific transitions for AB-FUBINACA and its metabolites should be optimized based on the instrument used. Generally, the protonated molecule [M+H]+ is used as the precursor ion).
Quantitative Data Summary
The following table summarizes the quantitative performance of the described LC-MS method for the analysis of AB-FUBINACA.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.03 - 0.61 ng/mL | |
| Limit of Quantification (LOQ) | 0.01 - 0.1 ng/mL | |
| Linearity (r²) | > 0.99 | |
| Linear Range | 0.5 - 200 ng/mL | |
| Recovery | 48% - 118.39% | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow
References
Application Note: Analysis of AB-FUBINACA by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive protocol for the qualitative and quantitative analysis of AB-FUBINACA in biological matrices (urine and blood) using Gas Chromatography-Mass Spectrometry (GC-MS). AB-FUBINACA is a potent synthetic cannabinoid that poses a significant public health risk. The methodology detailed herein is designed for forensic laboratories, clinical toxicology, and research institutions requiring a robust and reliable method for the detection and quantification of this compound. This document includes detailed procedures for sample preparation, instrument parameters, and data analysis, along with key quantitative data and a visualization of the mass spectral fragmentation of AB-FUBINACA.
Introduction
AB-FUBINACA, N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide, is a synthetic cannabinoid of the indazole-3-carboxamide class.[1] It acts as a potent agonist for the CB1 receptor and has been associated with numerous cases of acute intoxication and adverse health effects. The rapid identification and quantification of AB-FUBINACA in biological samples are crucial for clinical diagnosis and forensic investigations. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cannabinoids due to its high sensitivity and specificity.[2] This application note presents a validated GC-MS method for the analysis of AB-FUBINACA in urine and blood samples.
Experimental Protocols
Materials and Reagents
-
AB-FUBINACA analytical standard (Cayman Chemical or equivalent)
-
Methanol (GC/MS grade)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (20%)
-
Aqueous ammonia (25%)
-
Ammonium sulfate
-
Deionized water
-
Centrifuge tubes (15 mL and 50 mL)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Hydrolysis: To a 2.5 mL urine sample in a 15 mL centrifuge tube, add 0.3 mL of 20% hydrochloric acid. Heat the mixture at 60-70°C for 60 minutes to hydrolyze conjugated metabolites.
-
Neutralization: After cooling to room temperature, add 25% aqueous ammonia dropwise until the pH of the sample is between 8 and 9.
-
Liquid-Liquid Extraction (LLE): Add 10 mL of ethyl acetate to the tube. Vortex for 3 minutes and then centrifuge at 3000 rpm for 5 minutes.
-
Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a temperature of 45°C or below.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of methanol (e.g., 100 µL) for GC-MS analysis.
-
Protein Precipitation: To 2 mL of whole blood in a 50 mL centrifuge tube, add 5 mL of a saturated ammonium sulfate solution and a few drops of 0.1M hydrochloric acid.
-
Vortex and Centrifuge: Vortex the mixture for 3 minutes, then centrifuge for 5 minutes at 3000 rpm.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
pH Adjustment: Add 25% aqueous ammonia dropwise until the pH of the supernatant is between 8 and 9.
-
Liquid-Liquid Extraction (LLE): Add 20 mL of ethyl acetate to the tube. Shake vigorously for 4 minutes.
-
Solvent Evaporation: Transfer the organic layer to a glass tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of methanol (e.g., 100 µL) for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters were adapted from a published method for the analysis of AB-FUBINACA.[1]
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Splitless mode |
| Injection Volume | 2 µL |
| Injector Temp. | 250°C |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 290°C at 10°C/min, hold for 15 min |
| Carrier Gas | Helium |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the GC-MS analysis of AB-FUBINACA.
| Parameter | Value |
| Retention Time (RT) | 14.43 min (± 2%) |
| Characteristic Ions (m/z) | 109, 145, 253, 324 |
| Quantification Ion (m/z) | To be determined by user validation (typically the most abundant and specific ion) |
| Qualifying Ions (m/z) | The remaining characteristic ions |
| Limit of Detection (LOD) | Method-dependent, requires validation. A GC-FID method reported an LOD of 1.5 µg/mL. |
| Limit of Quantification (LOQ) | Method-dependent, requires validation. A GC-FID method reported an LOQ of 4.5 µg/mL. |
Note: LOD and LOQ are highly dependent on the specific instrumentation and matrix. The provided values are for reference and should be experimentally determined during method validation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of AB-FUBINACA in biological samples.
References
Application Notes and Protocols for the Determination of AB-FUBINACA in Urine and Blood
These application notes provide detailed methodologies for the sample preparation of AB-FUBINACA and its metabolites in urine and blood specimens for researchers, scientists, and professionals in drug development. The protocols are designed for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
Introduction
AB-FUBINACA is a potent synthetic cannabinoid that has been identified in numerous forensic and clinical cases.[1] Accurate and reliable detection of AB-FUBINACA and its metabolites in biological matrices such as urine and blood is crucial for toxicological screening, pharmacokinetic studies, and clinical diagnostics. Due to the complex nature of these matrices, robust sample preparation is a critical step to remove interferences and concentrate the analytes of interest prior to instrumental analysis.
The major metabolic pathways for AB-FUBINACA include terminal amide hydrolysis, acyl glucuronidation, and hydroxylation.[2] Therefore, sample preparation methods often incorporate a hydrolysis step, particularly for urine samples, to cleave conjugated metabolites and improve the detection of the parent compound and its primary metabolites.[2][3]
This document outlines various extraction techniques, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation, that have been successfully applied to the analysis of AB-FUBINACA in urine and blood.
Quantitative Data Summary
The following tables summarize the quantitative performance data for different sample preparation methods for AB-FUBINACA and its metabolites.
Table 1: Performance Data for AB-FUBINACA Sample Preparation in Urine
| Analyte | Preparation Method | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| AB-FUBINACA oxobutanoic acid | SPE | 92 | 0.06 | - | [4] |
| 19 Synthetic Cannabinoids (average) | SPE | 85-110 | - | - | |
| AMB-FUBINACA | SPE | - | - | 0.01 | |
| AB-FUBINACA M3 | UHPLC-QTOF-MS | - | - | 0.1 - 12 (confirmation limit) |
Table 2: Performance Data for AB-FUBINACA Sample Preparation in Blood
| Analyte | Preparation Method | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| AB-FUBINACA | Protein Precipitation | - | 0.01 | - | |
| AMB-FUBINACA | LLE | - | - | 1-5 | |
| 12 Synthetic Cannabinoids | Supported Liquid Extraction | - | - | - |
Experimental Protocols
Urine Sample Preparation
Urine is a preferred matrix for routine drug screening due to its non-invasive collection and higher analyte concentrations. Since synthetic cannabinoids are extensively metabolized, a hydrolysis step is often necessary to detect the parent compound and its metabolites, which are frequently excreted as glucuronide conjugates.
Protocol 1: Solid-Phase Extraction (SPE) of AB-FUBINACA from Urine
This protocol is adapted from a method for the simultaneous analysis of 19 novel synthetic cannabinoids in urine.
Materials:
-
Styre Screen® HLD SPE columns
-
pH 6 phosphate buffer (0.1 M)
-
Internal standard solution
-
Deionized water
-
Acetonitrile (ACN)
-
Formic acid
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporation system
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of pH 6 phosphate buffer (0.1 M) and the internal standard. Vortex briefly. Note: For the analysis of conjugated compounds, an enzymatic hydrolysis step using β-glucuronidase should be performed prior to this step.
-
Column Conditioning: Condition the SPE column with the appropriate solvents as per the manufacturer's instructions.
-
Sample Loading: Load the pre-treated sample onto the SPE column at a flow rate of 1-2 mL/minute.
-
Washing:
-
Wash the column with 2 mL of deionized water.
-
Wash the column with 2 mL of a 20:80 (v/v) mixture of acetonitrile and water containing 1% formic acid.
-
-
Drying: Dry the SPE column under full vacuum or pressure for 5 minutes.
-
Elution: Elute the analytes with 3 mL of ethyl acetate at a flow rate of 1-2 mL/minute.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at < 40°C under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of AB-FUBINACA from Urine
This protocol is based on a GC-MS method for the detection of FUB-AMB and AB-FUBINACA.
Materials:
-
Hydrochloric acid (20%)
-
Aqueous ammonia (25%)
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
-
Water bath or heater
-
Evaporation system
Procedure:
-
Hydrolysis: To 2.5 mL of urine, add 0.3 mL of 20% hydrochloric acid. Heat the mixture at 60-70°C for 60 minutes.
-
Cooling and Neutralization: Allow the sample to cool to room temperature. Add 25% aqueous ammonia dropwise to adjust the pH to 8-9.
-
Extraction: Add 10 mL of ethyl acetate and vortex for an extended period. Centrifuge to separate the layers.
-
Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at a temperature of 45°C or below.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS or LC-MS/MS analysis.
Blood Sample Preparation
Blood samples are valuable for determining the concentration of parent compounds and their metabolites, which can provide insights into acute or chronic use. Protein precipitation is a common and straightforward method for preparing blood samples.
Protocol 3: Protein Precipitation of AB-FUBINACA from Whole Blood
This protocol is adapted from a screening procedure for 72 synthetic cannabinoids in whole blood.
Materials:
-
Acetonitrile (iced)
-
Vortex mixer
-
Centrifuge
-
Evaporation system
Procedure:
-
Precipitation: To 0.2 mL of whole blood, add 0.6 mL of iced acetonitrile dropwise while continuously vortexing.
-
Mixing and Centrifugation: Vortex the sample for 5 minutes, then centrifuge at 13,000 rpm for 5 minutes.
-
Solvent Transfer and Evaporation: Transfer the supernatant (organic solvent) to a clean glass vial and evaporate to dryness under a stream of air at 30°C.
-
Reconstitution: Dissolve the dry residue in 100 µL of a 1:4 (v/v) mixture of 0.1% formic acid in acetonitrile and 0.1% formic acid in water. Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Protocol 4: Protein Precipitation with Ammonium Sulfate for AB-FUBINACA from Blood
This protocol provides an alternative protein precipitation method.
Materials:
-
Saturated ammonium sulfate solution
-
Hydrochloric acid (0.1 M)
-
Aqueous ammonia (25%)
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
-
Evaporation system
Procedure:
-
Precipitation: To 2 mL of blood, add 5 mL of a saturated ammonium sulfate solution and a few drops of 0.1 M HCl.
-
Vortex and Centrifuge: Vortex the mixture for 3 minutes and then centrifuge for 5 minutes.
-
Supernatant Collection: Collect the supernatant.
-
pH Adjustment: Add drops of 25% aqueous ammonia until the pH reaches 8-9.
-
Extraction: Add 20 mL of ethyl acetate and shake the mixture for 4 minutes.
-
Evaporation: Transfer the organic layer to a glass tube and evaporate it to dryness under a stream of nitrogen at 45°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described sample preparation protocols.
Caption: Workflow for Solid-Phase Extraction of AB-FUBINACA from Urine.
Caption: Workflow for Liquid-Liquid Extraction of AB-FUBINACA from Urine.
Caption: Workflow for Protein Precipitation of AB-FUBINACA from Blood.
References
Application Note: Synthesis and Characterization of AB-FUBINACA Reference Standard
For Research and Forensic Use Only
Abstract
This application note provides a detailed protocol for the synthesis of the synthetic cannabinoid AB-FUBINACA, intended for use as a reference standard by researchers, scientists, and drug development professionals. The synthesis involves a two-step process: N-alkylation of a methyl indazole-3-carboxylate intermediate followed by an amide coupling reaction. This document also outlines the analytical characterization of the final product using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
AB-FUBINACA (N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist.[1][2] It belongs to the indazole-3-carboxamide class of synthetic cannabinoids and has been identified in various herbal incense products.[2][3] The synthesis and availability of a well-characterized reference standard are crucial for forensic identification, metabolism studies, and pharmacological research. This document details a reliable method for the preparation and characterization of AB-FUBINACA.
Synthesis of AB-FUBINACA
The synthesis of AB-FUBINACA is achieved through a two-step process starting from methyl 1H-indazole-3-carboxylate. The general synthetic pathway is illustrated below.
Figure 1: General workflow for the synthesis of AB-FUBINACA.
2.1. Experimental Protocol
Step 1: Synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate
-
To a solution of methyl 1H-indazole-3-carboxylate in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-(bromomethyl)-4-fluorobenzene in DMF dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 18-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
Step 2: Synthesis of AB-FUBINACA
-
Hydrolyze the methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate from Step 1 using an aqueous solution of sodium hydroxide (NaOH) in methanol (MeOH) to yield the corresponding carboxylic acid.
-
In a separate flask, prepare a solution of the resulting carboxylic acid, L-valinamide hydrochloride, and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in anhydrous acetonitrile (ACN).
-
Add triethylamine (TEA) to the mixture and stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography to obtain AB-FUBINACA as a white powder.[4]
Analytical Characterization
The identity and purity of the synthesized AB-FUBINACA reference standard should be confirmed by appropriate analytical techniques.
3.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a primary technique for the identification and quantification of synthetic cannabinoids.
Table 1: LC-MS/MS Parameters for AB-FUBINACA Analysis
| Parameter | Value |
| Chromatography System | Agilent 1200 or equivalent |
| Column | Agilent Eclipse Plus C18 (3.0 x 100 mm, 1.8 µm) |
| Mobile Phase A | 7 mM ammonium formate and 0.05% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temperature | 350 °C |
| Precursor Ion (m/z) | 369.2 |
| Product Ions (m/z) | 324.0, 252.9 |
Table 2: High-Resolution Mass Spectrometry Data for AB-FUBINACA
| Parameter | Observed Value |
| Retention Time | 6.509 min |
| Exact Mass [M+H]⁺ (m/z) | 369.1731 |
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.
Figure 2: Workflow for NMR analysis of AB-FUBINACA.
Table 3: ¹H NMR Data for AB-FUBINACA in DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| User to acquire and interpret specific peak data based on experimental results. |
Note: The table is a template. Actual chemical shifts and multiplicities should be determined from the acquired spectrum of the synthesized standard. A general method for sample preparation involves dissolving approximately 10 mg of the analyte in DMSO containing TMS as an internal standard.
Safety and Handling
AB-FUBINACA is a potent psychoactive substance and should be handled with extreme caution in a controlled laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
This application note provides a comprehensive protocol for the synthesis and analytical characterization of AB-FUBINACA for use as a reference standard. The described methods are based on established chemical principles for the synthesis of indazole-based synthetic cannabinoids and utilize standard analytical techniques for structural confirmation and purity assessment. Adherence to this protocol will enable researchers to produce a well-characterized AB-FUBINACA standard for forensic and research applications.
References
Application Notes and Protocols for the LC-MS/MS Analysis of AB-FUBINACA Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-FUBINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been identified in numerous forensic cases. Due to its extensive metabolism in the body, sensitive and specific analytical methods for the detection of its metabolites are crucial for confirming exposure. This document provides a detailed protocol for the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of AB-FUBINACA metabolites in biological matrices.
Metabolic Pathways of AB-FUBINACA
The primary metabolic pathways for AB-FUBINACA include hydrolysis of the terminal amide, hydroxylation at various positions on the molecule, and subsequent glucuronidation.[1][2][3] The major metabolites recommended as urinary markers are AB-FUBINACA carboxylic acid, hydroxy AB-FUBINACA carboxylic acid, and dihydrodiol AB-FUBINACA.[2][3] In some cases, a metabolite referred to as M4 has been found to be the major metabolite in authentic urine, lung, liver, and kidney specimens.
Figure 1: Metabolic pathway of AB-FUBINACA.
Experimental Protocols
Sample Preparation
Urine Samples
This protocol is adapted from established methods for the analysis of synthetic cannabinoid metabolites in urine.
-
Enzymatic Hydrolysis: To 1 mL of urine, add 1 mL of 0.1 M sodium acetate buffer (pH 4.5) and 50 µL of β-glucuronidase solution. Incubate the mixture at 56°C for 45 minutes to hydrolyze the glucuronide conjugates.
-
pH Adjustment: After cooling, add 500 µL of 20% acetic acid to adjust the pH to approximately 3.5.
-
Liquid-Liquid Extraction (LLE): Add 3 mL of a chlorobutane:isopropanol (7:3) mixture and mix for 15 minutes.
-
Centrifugation: Centrifuge the samples for 5 minutes at 4200 RPM to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 40 µL of methanol followed by 40 µL of 0.2% acetic acid. Vortex thoroughly before injection into the LC-MS/MS system.
Solid Tissue Samples (e.g., Liver, Lung, Kidney)
This protocol is based on methods for the analysis of AB-FUBINACA metabolites in solid tissues.
-
Homogenization: Homogenize a known weight of the tissue sample in an appropriate buffer.
-
Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the tissue homogenate. The choice of extraction method may require optimization depending on the tissue type.
-
Evaporation and Reconstitution: Similar to the urine protocol, evaporate the organic extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
-
Column: Agilent Eclipse Plus C18, 1.8 µm, 3.0 x 100 mm.
-
Mobile Phase A: 7 mM ammonium formate and 0.05% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.05% formic acid.
-
Gradient:
-
Start at 7% B
-
Increase to 10% B at 2.0 min
-
Increase to 50% B at 5.0 min
-
Increase to 85% B at 7.0 min and hold for 3 min
-
Return to 7% B at 10 min and re-equilibrate for 6 min.
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: The precursor and product ions for AB-FUBINACA and its metabolites should be optimized by direct infusion of analytical standards. The following table provides examples of monitored ions.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| AB-FUBINACA | 369.2 | 324.0 | 252.9 |
| AB-FUBINACA-d4 (Internal Standard) | 373.2 | 328.1 | 109.0 |
| Hydroxylated Metabolite | 385.2 | - | - |
| N-dealkylated Hydroxylated Metabolite | 277.0 | 145.0 | 117.0 |
Note: The specific transitions for all metabolites of interest need to be experimentally determined and optimized.
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQs) reported for major AB-FUBINACA metabolites in different biological matrices.
| Metabolite | Matrix | Limit of Quantification (LOQ) | Reference |
| AB-FUBINACA M3 | Urine | 10 pg/mL | |
| AB-FUBINACA M3 | Tissues | 60 pg/g | |
| AB-FUBINACA M4 | Urine | 100 pg/mL | |
| AB-FUBINACA M4 | Tissues | 600 pg/g |
Experimental Workflow
Figure 2: Experimental workflow for LC-MS/MS analysis.
Cannabinoid Receptor Signaling
Synthetic cannabinoids like AB-FUBINACA are agonists of the cannabinoid receptors CB1 and CB2. Activation of these G-protein coupled receptors initiates downstream signaling cascades, including the inhibition of adenylyl cyclase and the modulation of ion channels, leading to the psychoactive effects of these substances.
Figure 3: Simplified cannabinoid receptor signaling pathway.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the analysis of AB-FUBINACA metabolites. The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a valuable resource for laboratories involved in forensic toxicology, clinical chemistry, and drug metabolism research. Adherence to these guidelines, with appropriate in-house validation, will ensure the generation of accurate and reliable data for the detection of AB-FUBINACA exposure.
References
Application Note: Studying AB-FUBINACA Metabolism Using Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-FUBINACA, a potent synthetic cannabinoid, has been a significant compound of interest in forensic toxicology and drug metabolism studies. Understanding its metabolic fate is crucial for identifying biomarkers of consumption and assessing potential drug-drug interactions. Human liver microsomes (HLM) serve as a valuable in vitro tool for these investigations, providing a rich source of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). This application note provides a detailed protocol for studying the metabolism of AB-FUBINACA using HLM, along with data interpretation and visualization guides.
Key Metabolic Pathways
The metabolism of AB-FUBINACA is extensive and involves multiple enzymatic reactions. The primary metabolic pathways observed in human liver microsomes include:
-
Amide Hydrolysis: The most dominant initial metabolic step is the hydrolysis of the terminal amide group, primarily mediated by carboxylesterases (CES), to form AB-FUBINACA carboxylic acid.[1][2][3]
-
Hydroxylation: Monohydroxylation can occur at various positions on the molecule, including the amino-oxobutane moiety and the indazole ring. Dihydroxylation has also been reported.[4][5]
-
Glucuronidation: Following phase I metabolism, the resulting metabolites, particularly the carboxylic acid and hydroxylated forms, can undergo phase II conjugation with glucuronic acid.
-
Dehydrogenation: The formation of metabolites with a ketone group has been observed.
-
N-Dealkylation: Cleavage of the dimethylbutanamide group is another identified metabolic route.
Quantitative Metabolic Data
The following table summarizes key quantitative data from in vitro studies of AB-FUBINACA metabolism in human liver microsomes.
| Parameter | Value | Reference |
| Half-life (T½) in HLM | 62.6 ± 4.0 min | |
| Inhibitory Potential (Kᵢ) | ||
| CYP2B6 | 15.0 µM (mixed inhibition) | |
| CYP2C8 | 19.9 µM (competitive inhibition) | |
| CYP2C9 | 13.1 µM (competitive inhibition) | |
| CYP2C19 | 6.3 µM (competitive inhibition) | |
| CYP2D6 | 20.8 µM (competitive inhibition) |
Experimental Protocols
Materials and Reagents
-
AB-FUBINACA
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ice-cold acetonitrile (for quenching)
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Protocol 1: Metabolic Stability Assay in HLM
This protocol aims to determine the rate of disappearance of AB-FUBINACA when incubated with HLM.
-
Prepare the Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Pooled HLM (final protein concentration of 1 mg/mL)
-
AB-FUBINACA (final concentration of 1 µM, dissolved in methanol; final methanol concentration should be ≤1%)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the Reaction: Immediately add the aliquot to an equal volume of ice-cold acetonitrile to stop the enzymatic reaction.
-
Sample Preparation: Vortex the quenched samples and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the remaining AB-FUBINACA at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining AB-FUBINACA against time. The slope of the linear regression line will give the elimination rate constant (k). The half-life (T½) can be calculated using the formula: T½ = 0.693 / k.
Protocol 2: Metabolite Identification in HLM
This protocol focuses on identifying the metabolites of AB-FUBINACA formed in HLM.
-
Prepare the Incubation Mixture: Prepare a similar incubation mixture as in Protocol 1, but with a higher concentration of AB-FUBINACA (e.g., 10 µM) to facilitate the detection of metabolites.
-
Incubation: Incubate the mixture at 37°C for a fixed period, typically 1 to 3 hours.
-
Quench and Sample Preparation: Follow the same quenching and sample preparation steps as in Protocol 1.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify potential metabolites.
-
LC Conditions: Use a C18 column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS/MS Conditions: Perform full scan MS to detect potential metabolites followed by product ion scans (MS/MS) to obtain fragmentation patterns for structural elucidation.
-
-
Metabolite Identification: Use metabolite identification software to search for expected biotransformations (e.g., hydrolysis, hydroxylation, glucuronidation) and compare the fragmentation patterns of the parent drug and its metabolites.
Visualizations
AB-FUBINACA Metabolic Pathway
Caption: Major metabolic pathways of AB-FUBINACA in human liver microsomes.
Experimental Workflow for AB-FUBINACA Metabolism Study
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Interaction of AB-FUBINACA with Human Cytochrome P450, UDP-Glucuronosyltransferase Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of AB-FUBINACA from Serum
Introduction
AB-FUBINACA is a potent synthetic cannabinoid that has been identified in numerous forensic and clinical cases. Accurate and reliable quantification of AB-FUBINACA in biological matrices such as serum is crucial for toxicological assessment and clinical diagnosis. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including higher recovery, cleaner extracts, and reduced solvent consumption. This application note provides a detailed protocol for the solid-phase extraction of AB-FUBINACA from human serum, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This method utilizes a reversed-phase SPE cartridge to extract AB-FUBINACA from serum. The serum sample is first pretreated to precipitate proteins and release the analyte. The pretreated sample is then loaded onto the conditioned SPE cartridge. The hydrophobic nature of the sorbent retains AB-FUBINACA while polar interferences are washed away. Finally, the analyte is eluted with an organic solvent, and the resulting extract is evaporated and reconstituted for LC-MS/MS analysis.
Materials and Reagents
-
AB-FUBINACA analytical standard
-
AB-FUBINACA-d4 (or other suitable deuterated internal standard)
-
Human serum (drug-free)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Reversed-phase SPE cartridges (e.g., C18, Phenyl)
-
Centrifuge tubes (15 mL)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of AB-FUBINACA in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare working standard solutions at various concentrations.
-
Internal Standard (IS) Working Solution: Prepare a working solution of AB-FUBINACA-d4 in methanol.
-
Spiked Serum Samples: Spike drug-free human serum with the appropriate working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Pretreatment
-
Pipette 1 mL of serum sample (calibrator, QC, or unknown) into a 15 mL centrifuge tube.
-
Add the internal standard working solution to each sample.
-
Add 2 mL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for SPE.
Solid-Phase Extraction (SPE) Procedure
The following protocol is a general guideline and may require optimization based on the specific SPE cartridge and equipment used.
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the sorbent. Do not allow the cartridge to dry out.
-
Loading: Load the pretreated serum supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. Follow with a second wash using 3 mL of a 40:60 methanol:water solution to remove less polar interferences.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 10-15 minutes to remove any residual water.
-
Elution: Elute the AB-FUBINACA from the cartridge with 3 mL of ethyl acetate into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis of AB-FUBINACA is typically performed using a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient program should be developed to achieve optimal separation.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both AB-FUBINACA and its internal standard.
Data Presentation
The following tables summarize quantitative data for the analysis of AB-FUBINACA from various studies.
Table 1: Method Validation Parameters for AB-FUBINACA in Serum/Plasma
| Parameter | Value | Reference |
| Linearity | 0.2–10 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.1 - 2.0 ng/mL | [2] |
| Limit of Detection (LOD) | 0.1 ng/mL | [1] |
| Accuracy (Intra-run) | 84.6–111.2% | [1] |
| Accuracy (Inter-run) | 93.7–101.9% | [1] |
| Precision (Intra-run RSD%) | 3.3–6.7% | |
| Precision (Inter-run RSD%) | 8.6–11.4% |
Table 2: Recovery Data for Synthetic Cannabinoids using Different Extraction Methods
| Analyte | Extraction Method | Matrix | Recovery (%) | Reference |
| AB-FUBINACA | MSPE-DLLME | Plasma | 89.4–104% | |
| Synthetic Cannabinoids | ISOLUTE SLE+ | Whole Blood | >60% | |
| Cannabinoids | SPE (Anion Exchange) | Plasma/Serum | ≥79.8% |
MSPE-DLLME: Magnetic Solid-Phase Extraction followed by Dispersive Liquid-Liquid Microextraction ISOLUTE SLE+: Supported Liquid Extraction Cartridge
Mandatory Visualization
Caption: Workflow for SPE of AB-FUBINACA from Serum.
Discussion
The described solid-phase extraction protocol provides a robust and reliable method for the isolation of AB-FUBINACA from serum samples. The use of a deuterated internal standard is highly recommended to compensate for any variability in the extraction process and potential matrix effects. The choice of SPE sorbent, wash solvents, and elution solvent may require optimization to achieve the best recovery and cleanliness for a specific laboratory setup. The quantitative data presented in the tables demonstrate that with proper validation, this method can achieve the necessary sensitivity and precision for forensic and clinical applications. It is important to note that the stability of AB-FUBINACA in biological samples should be considered, and appropriate storage conditions should be maintained.
Conclusion
This application note details an effective solid-phase extraction protocol for the determination of AB-FUBINACA in serum. The method is suitable for use in clinical and forensic toxicology laboratories and provides a foundation for the development of validated analytical procedures for this and other synthetic cannabinoids.
References
Application Note: Analytical Protocols for the Identification of AB-FUBINACA in Herbal Mixtures
Introduction
AB-FUBINACA is a potent synthetic cannabinoid receptor agonist that has been identified in a variety of herbal incense products sold under brand names like "Spice" and "K2".[1][2] Structurally, it is an indazole-based compound designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis.[3][4] These synthetic cannabinoids are typically sprayed onto or mixed with crushed plant material, leading to an often inhomogeneous distribution of the active compound.[1] Due to its high potency and potential for severe adverse health effects, robust and reliable analytical methods are crucial for its detection and quantification in seized materials. This document provides detailed protocols for the identification and analysis of AB-FUBINACA in herbal mixtures using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action
AB-FUBINACA functions as a potent, full agonist of the cannabinoid receptors CB1 and CB2. The CB1 receptor is primarily located in the central nervous system and is responsible for the psychotropic effects, while the CB2 receptor is found mainly in the immune system. The high affinity and agonistic activity of AB-FUBINACA at these receptors are significantly greater than that of Δ9-THC, contributing to its profound and often unpredictable physiological effects.
Experimental Protocols
Sample Preparation: Extraction from Herbal Mixture
Effective extraction is critical for accurate analysis. Due to the potential for inhomogeneous distribution, pulverizing and homogenizing the herbal material is a necessary first step for quantitative analysis.
Protocol:
-
Homogenization: Weigh a representative sample of the herbal mixture. Pulverize the material using a grinder or mortar and pestle to ensure homogeneity.
-
Extraction (Qualitative): To approximately 100 mg of the homogenized plant material, add 1 ml of methanol.
-
Extraction (Quantitative): To 10 mg of the homogenized herbal powder, add 0.5 ml of methanol.
-
Sonication: Sonicate the mixture for 10-40 minutes to facilitate the extraction of AB-FUBINACA into the solvent.
-
Separation: Centrifuge the sample at high speed (e.g., 5000 rpm for 10 minutes) to pellet the solid plant material. Alternatively, the extract can be filtered.
-
Concentration: Carefully transfer the supernatant to a clean vial. Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 45-50°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for the chosen analytical method (e.g., 50 µl of ethyl acetate for GC-MS or a mobile phase-matched solution for LC-MS/MS).
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. probiologists.com [probiologists.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UHPLC-MS/MS Protocol for the Quantitative Analysis of AB-FUBINACA in Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the extraction and quantitative analysis of AB-FUBINACA from brain tissue using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). Synthetic cannabinoids like AB-FUBINACA pose significant public health risks, and understanding their distribution in the central nervous system is crucial for toxicological and pharmacological research. The described method offers a sensitive and selective approach for the determination of AB-FUBINACA in complex brain matrices.
Experimental Protocol
Materials and Reagents
-
Standards: AB-FUBINACA, AB-FUBINACA-d4 (Internal Standard, IS)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid, Ammonium formate
-
Equipment:
Sample Preparation: Brain Tissue Homogenization and Extraction
This protocol is adapted from established methods for tissue analysis.[2]
-
Weighing: Accurately weigh approximately 100 mg of brain tissue into a 2 mL homogenization tube.
-
Homogenization: Add 500 µL of ice-cold 70% methanol/water. Homogenize the tissue until a uniform suspension is achieved.
-
Internal Standard Spiking: Add the internal standard (AB-FUBINACA-d4) to each sample to a final concentration of 10 ng/mL.
-
Protein Precipitation: Add 1 mL of cold acetonitrile to the homogenate to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 93% Mobile Phase A, 7% Mobile Phase B).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes. Transfer the clear supernatant to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC Method
The chromatographic separation is performed using a C18 column.[1][3]
| Parameter | Condition |
| Column | Agilent Eclipse Plus C18, 1.8 µm, 3.0 x 100 mm |
| Mobile Phase A | 7 mM Ammonium Formate and 0.05% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.05% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 50°C |
| Injection Vol. | 5 µL |
| Run Time | 16 minutes |
Table 1: UHPLC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 7 |
| 2.0 | 10 |
| 5.0 | 50 |
| 7.0 | 85 |
| 10.0 | 85 |
| 10.1 | 7 |
| 16.0 | 7 |
This gradient is based on the method described by Lin et al. (2016) and should be optimized for the specific UHPLC system used.
Mass Spectrometry Method
The analysis is conducted in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 8.0 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temp. | 400°C |
| Sheath Gas Flow | 11 L/min |
Data Presentation
Quantitative analysis relies on specific precursor-to-product ion transitions. The following table summarizes the MRM parameters for AB-FUBINACA and its deuterated internal standard. Major metabolites such as the terminal amide hydrolysis product (AB-FUBINACA carboxylic acid) should also be monitored if standards are available.
Table 2: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) |
|---|---|---|---|---|
| AB-FUBINACA | 369.2 | 324.0 (Quant) | 125 | 15 |
| 369.2 | 252.9 (Qual) | 125 | 25 | |
| 369.2 | 109.0 (Qual) | 125 | 40 | |
| AB-FUBINACA-d4 | 373.2 | 328.1 (Quant) | 125 | 15 |
| 373.2 | 109.0 (Qual) | 125 | 40 |
MRM transitions and voltages are derived from published methods and may require optimization.
Experimental Workflow Visualization
The logical flow from sample receipt to final data analysis is outlined in the diagram below.
Caption: Workflow for AB-FUBINACA analysis in brain tissue.
References
- 1. Detection and Characterization of the Effect of AB‐FUBINACA and Its Metabolites in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rapid and Sensitive UHPLC–MS/MS Method for Determination of Chlorogenic Acid and Its Application to Distribution and Neuroprotection in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Liquid-Liquid Extraction of AB-FUBINACA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the liquid-liquid extraction (LLE) of AB-FUBINACA from biological matrices, a critical step for its quantification and further analysis in research and drug development.
Introduction
AB-FUBINACA is a potent synthetic cannabinoid that has been identified in a variety of forensic and clinical cases. Accurate and reliable methods for its extraction from complex biological samples are essential for toxicological analysis, pharmacokinetic studies, and the development of potential therapeutics. Liquid-liquid extraction is a common and effective technique for isolating AB-FUBINACA from matrices such as urine and blood. The following protocols are based on established methodologies and are intended to provide a comprehensive guide for laboratory professionals.
Experimental Protocols
This protocol is adapted from methodologies described for the analysis of AB-FUBINACA and its metabolites in urine samples.[1][2]
Materials:
-
Urine sample
-
100 mM Ammonium hydroxide (pH 10)
-
Isopropanol
-
1-Chlorobutane or Ethyl acetate
-
Centrifuge tubes (e.g., 15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen stream)
-
Reconstitution solvent (e.g., mobile phase for LC-MS/MS)
Procedure:
-
Sample Preparation: Transfer 0.2 mL of the urine sample into a clean centrifuge tube.
-
Alkalinization: Add 0.2 mL of 100 mM ammonium hydroxide to the sample to adjust the pH to approximately 10. This step is crucial for ensuring the analyte is in its non-ionized form, facilitating its extraction into an organic solvent.
-
Solvent Addition: Add 1.0 mL of isopropanol followed by 1.0 mL of 1-chlorobutane to the tube. Alternatively, 10 mL of ethyl acetate can be used for extraction after pH adjustment.[2]
-
Extraction: Cap the tube and vortex for 3-5 minutes to ensure thorough mixing and facilitate the transfer of AB-FUBINACA from the aqueous phase to the organic phase.
-
Phase Separation: Centrifuge the sample at 3000-4000 rpm for 5-10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature of 45°C or below.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for the analytical instrument (e.g., LC-MS/MS).
This protocol is based on general principles for the extraction of synthetic cannabinoids from whole blood.[3]
Materials:
-
Whole blood sample
-
Saturated solution of ammonium sulfate
-
0.1M Hydrochloric acid (HCl)
-
Aqueous ammonia (25%)
-
Ethyl acetate
-
Centrifuge tubes (e.g., 50 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen stream)
-
Reconstitution solvent
Procedure:
-
Sample Preparation: To 2 mL of the blood sample, add 5 mL of a saturated solution of ammonium sulfate and a few drops of 0.1M HCl. The ammonium sulfate aids in the precipitation of proteins.
-
Protein Precipitation: Vortex the mixture for 3 minutes and then centrifuge for 5 minutes. Collect the supernatant.
-
pH Adjustment: Add drops of aqueous ammonia (25%) to the supernatant until the pH reaches 8-9.
-
Extraction: Add 20 mL of ethyl acetate to the sample in a falcon tube and shake for 4 minutes.
-
Phase Separation: Allow the layers to separate. The organic layer (top layer) contains the extracted AB-FUBINACA.
-
Collection: Transfer the organic layer to a clean glass tube.
-
Evaporation: Evaporate the solvent to dryness under a nitrogen stream at 45°C.
-
Reconstitution: Reconstitute the residue in an appropriate volume of a suitable solvent for subsequent analysis.
Data Presentation
The following tables summarize quantitative data relevant to the analysis of AB-FUBINACA.
Table 1: Calibration Curve Concentrations for AB-FUBINACA Analysis
| Matrix | Concentration Range (ng/mL or ng/g) | Reference |
|---|---|---|
| Whole Blood | 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, 10.0 | [3] |
| Brain Tissue | 1, 2, 5, 10, 20, 100 | |
Table 2: Reported Concentrations of AB-FUBINACA in Biological Samples
| Matrix | Concentration (ng/mL) | Reference |
|---|---|---|
| Urine | 1.7 |
| Blood | 2.9 | |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the liquid-liquid extraction of AB-FUBINACA.
Caption: Workflow for Liquid-Liquid Extraction of AB-FUBINACA.
References
Application Notes and Protocols for Forensic Toxicology Screening of AB-FUBINACA
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-FUBINACA, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid that has been identified in numerous forensic toxicology cases worldwide.[1] As a synthetic cannabinoid receptor agonist, it mimics the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis, though often with greater potency and a more severe and unpredictable adverse effect profile.[2] Due to its widespread abuse and association with serious intoxications and fatalities, robust and reliable analytical methods for the detection of AB-FUBINACA and its metabolites in biological specimens are crucial for forensic investigations, clinical toxicology, and drug monitoring programs.[2][3]
These application notes provide detailed protocols for the screening and confirmation of AB-FUBINACA and its metabolites in common forensic toxicology matrices, such as blood and urine. The methodologies described leverage widely accepted analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure high sensitivity and specificity.
Mechanism of Action: Cannabinoid Receptor Activation
AB-FUBINACA exerts its psychoactive effects primarily by acting as a full agonist at the cannabinoid receptor type 1 (CB1), which is predominantly found in the central nervous system.[2] Activation of the CB1 receptor by an agonist like AB-FUBINACA initiates a G-protein-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. The downstream effects of this signaling pathway are responsible for the alterations in perception, mood, and cognition associated with synthetic cannabinoid use.
References
Application Note: High-Resolution Mass Spectrometry for the Identification of AB-FUBINACA Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-FUBINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been identified in numerous forensic cases. Understanding its metabolic fate is crucial for developing reliable analytical methods for its detection in biological matrices and for assessing its toxicological profile. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the comprehensive identification and characterization of drug metabolites. This application note provides a detailed protocol for the identification of AB-FUBINACA metabolites in human liver microsomes (HLMs), hepatocytes, and urine samples using LC-HRMS.
Metabolic Pathways of AB-FUBINACA
AB-FUBINACA undergoes extensive phase I and phase II metabolism. The major metabolic pathways include terminal amide hydrolysis, hydroxylation of the aminooxobutane moiety, and subsequent acyl glucuronidation.[1][2][3] Minor pathways consist of epoxidation followed by hydrolysis, hydroxylation of the indazole moiety, and dehydrogenation.[1][2] Defluorination of the fluorobenzyl group has not been observed. The primary metabolites recommended as urinary markers for AB-FUBINACA intake are the AB-FUBINACA carboxylic acid, hydroxy AB-FUBINACA carboxylic acid, dihydrodiol AB-FUBINACA, and dihydrodiol AB-FUBINACA carboxylic acid.
Caption: Major and minor metabolic pathways of AB-FUBINACA.
Experimental Protocols
This section details the methodologies for sample preparation and LC-HRMS analysis for the identification of AB-FUBINACA metabolites.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
Objective: To determine the metabolic stability of AB-FUBINACA.
Materials:
-
AB-FUBINACA stock solution (in DMSO)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer
-
Ice-cold acetonitrile
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Protocol:
-
Prepare the AB-FUBINACA working solution by diluting the stock solution with phosphate buffer to a final concentration of 1 µmol/L. Ensure the final organic solvent concentration is minimal (<0.04%).
-
Pre-warm the HLM suspension at 37°C.
-
Initiate the metabolic reaction by adding the AB-FUBINACA working solution to the HLM suspension.
-
Incubate the mixture at 37°C in a shaking water bath for up to 60 minutes.
-
Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 3, 8, 13, 20, 30, 45, and 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile to each aliquot.
-
Centrifuge the samples at 15,000 x g at 4°C for 5 minutes.
-
Collect the supernatant and store at -80°C until LC-HRMS analysis.
-
Prior to analysis, thaw the samples and centrifuge again under the same conditions.
In Vitro Metabolism using Human Hepatocytes
Objective: To identify the primary metabolites of AB-FUBINACA.
Materials:
-
AB-FUBINACA stock solution (in DMSO)
-
Cryopreserved human hepatocytes
-
Incubation medium
-
Ammonium acetate buffer (0.4 mol/L, pH 4.0)
-
β-glucuronidase (optional, for hydrolysis of glucuronide conjugates)
Protocol:
-
Thaw and culture human hepatocytes according to the supplier's instructions.
-
Treat the hepatocytes with AB-FUBINACA at a concentration of 10 µmol/L.
-
Incubate for 1 and 3 hours.
-
For analysis of phase II metabolites, enzymatic hydrolysis can be performed. Dilute 50 µL of the hepatocyte sample with 800 µL of ammonium acetate buffer. Add β-glucuronidase and incubate.
-
Prepare samples without enzymatic hydrolysis by diluting 50 µL of the hepatocyte sample with 800 µL of ammonium acetate buffer.
-
Centrifuge the samples and collect the supernatant for LC-HRMS analysis.
Analysis of Human Urine Samples
Objective: To confirm the presence of AB-FUBINACA metabolites in authentic biological samples.
Materials:
-
Human urine samples
-
Ammonium acetate buffer (0.4 mol/L, pH 4.0)
-
β-glucuronidase (optional)
-
Organic solvent for extraction (e.g., isopropanol, 1-chlorobutane)
-
Saturated magnesium sulfate solution
Protocol:
-
Thaw urine samples at room temperature.
-
Enzymatic Hydrolysis (Optional): To 250 µL of urine, add 600 µL of 0.4 mol/L ammonium acetate buffer (pH 4.0). Add β-glucuronidase and incubate for 1 hour at 60°C.
-
Liquid-Liquid Extraction:
-
To 0.2 mL of urine, add 0.2 mL of 100 mM ammonium hydroxide (pH 10).
-
Add 1.0 mL of isopropanol and 1.0 mL of 1-chlorobutane.
-
Add 2.0 mL of saturated magnesium sulfate solution, vortex, and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 0.2 mL of 7 mM ammonium formate in water/acetonitrile 9:1) for LC-HRMS analysis.
-
-
Solid-Phase Extraction (SPE):
-
Automated liquid handling can be used for SPE.
-
Condition an Oasis® HLB PRiME 30 mg 96-well SPE plate.
-
Load the pre-treated urine sample.
-
Wash the plate and elute the analytes.
-
Evaporate the eluate and reconstitute for analysis.
-
LC-HRMS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: Kinetex® C18 (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%), hold, and then return to initial conditions for re-equilibration. A typical run time is around 25 minutes.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
HRMS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full-scan TOF-MS and information-dependent acquisition (IDA) for MS/MS fragmentation.
-
Data Analysis Software: Specialized software for metabolite identification (e.g., MetabolitePilot™) utilizing algorithms like generic peak finding, mass defect filtering, neutral loss, and product ion filtering.
Experimental Workflow
Caption: Workflow for AB-FUBINACA metabolite identification.
Data Presentation
The following table summarizes the key metabolites of AB-FUBINACA identified in human hepatocytes and urine.
| Metabolite ID | Metabolic Reaction | Formula | [M+H]+ (m/z) |
| M1 | Dihydrodiol | C20H23FN4O3 | 387.1827 |
| M2 | Acyl glucuronide | C26H30FN4O7 | 530.2175 |
| M3 | Hydroxylation | C20H23FN4O2 | 371.1878 |
| M4 | Dehydrogenation | C20H21FN4O2 | 369.1721 |
| M5 | Hydroxylation | C20H23FN4O2 | 371.1878 |
| M6 | Amide hydrolysis | C20H21FN4O2 | 369.1721 |
| M7 | Carboxylic acid + Dihydrodiol | C20H20FN3O4 | 386.1511 |
| M8 | Carboxylic acid + Acyl glucuronide | C26H27FN3O8 | 529.1882 |
| M9 | Hydroxylation + Dehydrogenation | C20H21FN4O3 | 385.1671 |
| M10 | Carboxylic acid + Hydroxylation | C20H20FN3O3 | 370.1561 |
| M11 | Carboxylic acid | C20H20FN3O2 | 354.1612 |
Conclusion
This application note provides a comprehensive overview and detailed protocols for the identification of AB-FUBINACA metabolites using high-resolution mass spectrometry. The described methods, from sample preparation to data analysis, offer a robust framework for researchers in forensic toxicology, clinical chemistry, and drug metabolism studies to effectively identify and characterize the metabolic products of this synthetic cannabinoid. The identification of specific metabolites is critical for confirming AB-FUBINACA consumption and for understanding its potential health risks.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing AB-FUBINACA Detection by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of AB-FUBINACA and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is the detection of the parent AB-FUBINACA compound challenging in biological samples?
A1: The parent AB-FUBINACA compound is often found at very low concentrations or may be entirely absent in biological matrices like urine.[1][2] This is because synthetic cannabinoids like AB-FUBINACA are extensively metabolized in the body.[2][3] Therefore, sensitive detection methods should target not only the parent compound but also its major metabolites to confirm intake.[3]
Q2: What are the most important metabolites of AB-FUBINACA to target for detection?
A2: The major metabolic pathways for AB-FUBINACA include hydroxylation, terminal amide hydrolysis, and subsequent glucuronidation. Key metabolites recommended as urinary markers include AB-FUBINACA carboxylic acid, hydroxy AB-FUBINACA carboxylic acid, and dihydrodiol AB-FUBINACA. N-dealkylated metabolites may not be specific to AB-FUBINACA and should be used with caution as definitive markers.
Q3: What type of internal standard is recommended for quantitative analysis of AB-FUBINACA?
A3: A stable isotope-labeled internal standard, such as AB-FUBINACA-d4, is highly recommended for accurate quantification. Stable isotope-labeled standards closely mimic the chemical and physical properties of the analyte, which helps to compensate for variations in sample preparation, chromatography, and ionization efficiency, thus correcting for matrix effects and improving the accuracy and precision of the results.
Q4: What are the typical product ions of AB-FUBINACA in MS/MS analysis?
A4: In positive electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ of AB-FUBINACA is observed at m/z 369.17. Common product ions resulting from collision-induced dissociation (CID) include those at m/z 109 (fluorobenzylium ion), m/z 253 (loss of the aminodimethylbutanamide moiety), and m/z 324. The relative abundances of these ions can vary depending on the collision energy.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of AB-FUBINACA.
Problem 1: Low or No Signal for AB-FUBINACA or its Metabolites
Possible Causes and Solutions:
-
Inefficient Extraction: The sample preparation method may not be effectively extracting the analytes from the matrix.
-
Solution: Optimize your extraction procedure. For urine samples, consider enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates prior to extraction. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective. For LLE, a common solvent mixture is 1-chlorobutane and isopropanol. For SPE, Oasis HLB cartridges are often used. Ensure the pH of the sample is optimized for the extraction method.
-
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress the ionization of the target analytes.
-
Solution: Improve sample clean-up using a more rigorous SPE protocol. Diluting the sample may also mitigate matrix effects, although this can impact the limit of detection. Modifying the chromatographic conditions to better separate the analytes from interfering matrix components is also a viable strategy. The use of a stable isotope-labeled internal standard is crucial to compensate for ion suppression.
-
-
Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for the detection of AB-FUBINACA.
-
Solution: Ensure the mass spectrometer is properly calibrated. Optimize the ionization source parameters, such as capillary voltage, gas temperature, and gas flow, to maximize the signal for AB-FUBINACA and its metabolites. Perform collision energy optimization for the specific precursor-to-product ion transitions to achieve the highest sensitivity in MS/MS mode.
-
-
Analyte Instability: AB-FUBINACA may not be stable under certain storage or experimental conditions. For instance, it has been shown to be unstable in plasma after multiple freeze-thaw cycles.
-
Solution: Minimize freeze-thaw cycles of biological samples. Process samples as soon as possible after collection and store them at appropriate temperatures (e.g., -20°C or -80°C).
-
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low LC-MS signal of AB-FUBINACA.
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Contamination: Accumulation of matrix components on the column can cause peak tailing and splitting.
-
Solution: Use a guard column to protect the analytical column. Implement a column washing step after each analytical run. If the problem persists, flush the column according to the manufacturer's instructions or replace it.
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.
-
Solution: Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase or column hardware, leading to peak tailing.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte's pKa. The addition of a small amount of an additive like formic acid can help to improve peak shape for basic compounds by protonating them.
-
Problem 3: Inconsistent Retention Times
Possible Causes and Solutions:
-
Pump Issues: Fluctuations in pump pressure can lead to shifts in retention time.
-
Solution: Degas the mobile phases to remove dissolved air. Purge the pump to remove any air bubbles. Check for leaks in the system.
-
-
Column Temperature Variations: Changes in the column temperature will affect retention times.
-
Solution: Use a thermostatically controlled column compartment to maintain a consistent temperature.
-
-
Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can alter retention.
-
Solution: Prepare fresh mobile phases daily. Keep mobile phase reservoirs capped to minimize evaporation.
-
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine
-
To a 1 mL urine sample, add an appropriate amount of stable isotope-labeled internal standard (e.g., AB-FUBINACA-d4).
-
For the cleavage of glucuronides, add β-glucuronidase and incubate according to the enzyme manufacturer's protocol.
-
Alkalinize the sample to a pH of approximately 9-10 by adding a suitable buffer (e.g., 100 mM ammonium hydroxide).
-
Add 3 mL of an extraction solvent mixture (e.g., 1-chlorobutane:isopropanol, 70:30 v/v).
-
Vortex the mixture for 10-15 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
General LC-MS Workflow
Caption: A generalized workflow for the LC-MS analysis of AB-FUBINACA.
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for AB-FUBINACA and related compounds from various studies to provide a reference for expected method sensitivity.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for AB-FUBINACA in Biological Matrices
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| AMB-FUBINACA | Rat Plasma | LC-MS/MS | 0.004 | 0.016 | |
| AMB-FUBINACA | Rat Urine | LC-MS/MS | 0.002 | 0.005 | |
| ADB-FUBINACA | Human Plasma | LC-MS/MS | 0.1 | 0.2 | |
| 11 SCs including AMB-FUBINACA | Rat Urine | LC-MS/MS | - | 0.01 | |
| 11 SCs including ADB-FUBINACA | Rat Urine | LC-MS/MS | - | 0.1 |
Table 2: Example LC Gradient Conditions
| Time (min) | % Mobile Phase B (Acetonitrile with 0.1% Formic Acid) |
| 0.0 | 5 |
| 9.5 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
| This is an example gradient from a study on ADB-FUBINACA and may require optimization for your specific application and column. |
Table 3: Example MS/MS Transitions for AB-FUBINACA
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 369.2 | 109.1 | Optimized for instrument |
| 369.2 | 253.1 | Optimized for instrument |
| 369.2 | 324.2 | Optimized for instrument |
| Product ions are based on common fragmentation patterns. Optimal collision energies are instrument-dependent and must be determined empirically. |
References
- 1. Identification of AB-FUBINACA metabolites in authentic urine samples suitable as urinary markers of drug intake using liquid chromatography quadrupole tandem time of flight mass spectrometry | RTI [rti.org]
- 2. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of AB-FUBINACA metabolites in human hepatocytes and urine using high-resolution mass spectrometry | springermedicine.com [springermedicine.com]
Technical Support Center: AB-FUBINACA Metabolite Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the identification of AB-FUBINACA metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to detect the parent AB-FUBINACA compound in urine samples?
A1: AB-FUBINACA is rapidly and extensively metabolized in the body.[1] Consequently, the parent compound is often present in very low concentrations or is entirely absent in urine, making its detection difficult.[2][3][4] The primary substances found in urine are its various metabolites. Therefore, identifying specific and abundant metabolites is crucial for confirming intake.
Q2: What are the major metabolic pathways of AB-FUBINACA?
A2: The main metabolic transformations for AB-FUBINACA include:
-
Terminal amide hydrolysis: This is a major pathway, leading to the formation of AB-FUBINACA carboxylic acid.
-
Hydroxylation: This can occur on the amino-oxobutane moiety or the indazole ring.
-
Acyl glucuronidation: A phase II metabolism step where glucuronic acid is conjugated to the carboxylic acid metabolite.
-
Epoxidation followed by hydrolysis: This results in the formation of dihydrodiol metabolites.
-
Dehydrogenation: A minor pathway that has also been observed.
Q3: Which AB-FUBINACA metabolites are recommended as urinary markers for intake?
A3: Based on studies using human hepatocytes and analysis of authentic urine samples, the following metabolites are recommended as suitable urinary markers for AB-FUBINACA consumption:
-
AB-FUBINACA carboxylic acid
-
Hydroxy AB-FUBINACA carboxylic acid
-
Dihydrodiol AB-FUBINACA
-
Dihydrodiol AB-FUBINACA carboxylic acid
Troubleshooting Guides
Problem 1: I am not detecting any AB-FUBINACA or its metabolites in my urine samples.
-
Possible Cause 1: Inappropriate Sample Preparation. The extensive metabolism of AB-FUBINACA often results in the formation of glucuronide conjugates. Failure to hydrolyze these conjugates will prevent their detection.
-
Troubleshooting Tip: Incorporate an enzymatic hydrolysis step using β-glucuronidase in your sample preparation protocol to cleave the glucuronide conjugates and release the free metabolites for analysis. Acid hydrolysis can also be used.
-
-
Possible Cause 2: Low Concentration of Analytes. The concentration of AB-FUBINACA and its metabolites in urine can be very low.
-
Troubleshooting Tip: Utilize a sensitive extraction technique such as solid-phase extraction (SPE) or supported liquid extraction (SLE) to concentrate the analytes from the urine matrix. Ensure your analytical instrumentation, such as LC-MS/MS or high-resolution mass spectrometry (HRMS), is sensitive enough for trace-level detection.
-
-
Possible Cause 3: Instability of Analytes. Synthetic cannabinoids can be unstable in biological samples, especially with repeated freeze-thaw cycles.
-
Troubleshooting Tip: Minimize the number of freeze-thaw cycles for your samples. Store samples appropriately at low temperatures (-20°C or -80°C) until analysis.
-
Problem 2: I am seeing many peaks in my chromatogram and have difficulty identifying the correct metabolites.
-
Possible Cause 1: Matrix Interferences. Biological matrices like urine are complex and can contain numerous endogenous compounds that may interfere with the analysis.
-
Troubleshooting Tip: Optimize your sample preparation method to improve cleanliness. Compare different extraction techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supported liquid extraction (SLE) to find the one that provides the cleanest extract for your specific matrix. Also, optimize your chromatographic separation to resolve metabolites from matrix components.
-
-
Possible Cause 2: Lack of Reference Standards. Without certified reference standards for the expected metabolites, confident identification is challenging.
-
Troubleshooting Tip: If reference standards are unavailable, high-resolution mass spectrometry (HRMS) is a powerful tool for tentative identification based on accurate mass measurements and fragmentation patterns. In vitro metabolism studies using human liver microsomes (HLMs) or hepatocytes can also help generate and identify metabolites to create a reference profile.
-
Data Presentation
Table 1: Key AB-FUBINACA Metabolites and Their Biotransformations
| Metabolite | Biotransformation Pathway | Recommended as Urinary Marker? |
| AB-FUBINACA carboxylic acid | Terminal amide hydrolysis | Yes |
| Hydroxy AB-FUBINACA | Hydroxylation | No (further metabolized) |
| Hydroxy AB-FUBINACA carboxylic acid | Amide hydrolysis and Hydroxylation | Yes |
| Dihydrodiol AB-FUBINACA | Epoxidation and hydrolysis | Yes |
| Dihydrodiol AB-FUBINACA carboxylic acid | Amide hydrolysis, Epoxidation, and hydrolysis | Yes |
| AB-FUBINACA acyl-glucuronide | Acyl glucuronidation | Yes (after hydrolysis) |
Experimental Protocols
Protocol 1: In Vitro Metabolism of AB-FUBINACA using Human Liver Microsomes (HLMs)
This protocol is adapted from studies investigating the metabolic stability of AB-FUBINACA.
-
Incubation Mixture Preparation: Prepare an incubation mixture containing pooled human liver microsomes (e.g., 1 mg/mL protein concentration) in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
-
Initiation of Reaction: Add AB-FUBINACA (e.g., final concentration of 1 µmol/L) to the mixture. To initiate the metabolic reaction, add an NADPH-regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the samples using LC-HRMS or LC-MS/MS to identify and quantify the remaining parent compound and the formed metabolites.
Protocol 2: Sample Preparation of Urine for Metabolite Analysis
This protocol provides a general workflow for preparing urine samples for LC-MS/MS analysis.
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add a buffer (e.g., acetate buffer, pH 5) and β-glucuronidase enzyme. Incubate at an elevated temperature (e.g., 55°C) for a specified time (e.g., 2 hours) to hydrolyze glucuronidated metabolites.
-
Extraction (Liquid-Liquid Extraction Example):
-
Allow the sample to cool to room temperature.
-
Add an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex the mixture vigorously for several minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
Mandatory Visualization
Caption: Major metabolic pathways of AB-FUBINACA.
Caption: General workflow for urine sample analysis.
References
Technical Support Center: Overcoming Matrix Effects in AB-FUBINACA Blood Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analysis of AB-FUBINACA in blood samples. Our focus is to help you overcome common challenges, particularly matrix effects, to ensure accurate and reliable quantitative results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of AB-FUBINACA in blood.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor recovery of AB-FUBINACA. | Inefficient extraction from the blood matrix. | • Optimize the pH of the sample before extraction. For liquid-liquid extraction (LLE), a basic pH (8-9) can improve the extraction of AB-FUBINACA. • Ensure the choice of organic solvent is appropriate for LLE. Ethyl acetate is a commonly used solvent. • For solid-phase extraction (SPE), ensure the cartridge is conditioned correctly and that the elution solvent is strong enough to recover the analyte. Methanol is often used for elution. • Consider supported liquid extraction (SLE) as an alternative, which can offer high recoveries for synthetic cannabinoids. |
| Significant ion suppression or enhancement in LC-MS/MS analysis. | Co-eluting matrix components (e.g., phospholipids, proteins) are interfering with the ionization of AB-FUBINACA. | • Improve Sample Cleanup: - Implement a more rigorous extraction method like SPE, which is effective at removing matrix components. - If using protein precipitation, ensure complete precipitation and centrifugation to remove proteins. However, be aware that this method may not remove other interfering substances. • Chromatographic Separation: - Optimize the LC gradient to separate AB-FUBINACA from interfering peaks. - Use a column with a different selectivity (e.g., a biphenyl or pentafluorophenyl (PFP) phase) to alter elution patterns. • Dilution: Dilute the final extract to reduce the concentration of matrix components. This may require a more sensitive instrument to maintain adequate detection limits. • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., AB-FUBINACA-d4) can help compensate for matrix effects. |
| High background noise in the chromatogram. | Contamination from solvents, reagents, or the LC-MS system itself. | • Use high-purity, LC-MS grade solvents and reagents.[1] • Dedicate solvent bottles to your LC-MS system to prevent cross-contamination.[1] • If contamination is suspected from the LC system, disconnect the column and run a blank gradient. If the noise persists, the issue is likely in the MS source.[1] • Clean the ion source of the mass spectrometer regularly. |
| Inconsistent or non-reproducible results. | Variability in sample preparation. | • Ensure precise and consistent pipetting and vortexing steps. • Use an automated liquid handler for sample preparation if available to improve reproducibility. • Ensure complete evaporation of the solvent after extraction and consistent reconstitution of the sample. |
| Analyte instability (degradation of AB-FUBINACA). | Improper storage of blood samples. | • Store whole blood samples frozen (−20°C) to ensure the stability of AB-FUBINACA, especially for long-term storage.[2] • Avoid unnecessary freeze-thaw cycles of plasma samples as this can lead to degradation of some synthetic cannabinoids.[3] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in AB-FUBINACA blood analysis?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the biological matrix (e.g., blood). These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of AB-FUBINACA. Blood is a complex matrix containing proteins, salts, lipids, and other endogenous substances that can interfere with the analysis.
Q2: Which sample preparation technique is best for minimizing matrix effects for AB-FUBINACA in blood?
A2: The "best" technique depends on the required sensitivity, throughput, and available resources.
-
Solid-Phase Extraction (SPE) is generally considered very effective for removing matrix interferences and can provide clean extracts.
-
Supported Liquid Extraction (SLE) is a faster alternative to traditional LLE and SPE and has been shown to provide good recoveries and clean extracts with minimal matrix effects for synthetic cannabinoids.
-
Liquid-Liquid Extraction (LLE) is a classic technique that can be effective, but may be more labor-intensive and require larger solvent volumes.
-
Protein Precipitation (PPT) is the simplest and fastest method, but it is less effective at removing other matrix components like phospholipids, which can cause significant ion suppression.
Q3: Should I analyze for the parent AB-FUBINACA or its metabolites in blood?
A3: In blood, the target analyte is typically the parent drug, AB-FUBINACA. However, synthetic cannabinoids can be rapidly metabolized, and in some cases, the concentration of metabolites may be higher than the parent compound. Therefore, for a comprehensive analysis, especially in forensic and toxicology cases, it is advantageous to use a method that can simultaneously detect both the parent drug and its major metabolites.
Q4: What type of internal standard should be used for AB-FUBINACA analysis?
A4: A stable isotope-labeled (deuterated) internal standard of AB-FUBINACA (e.g., AB-FUBINACA-d4) is highly recommended. This type of internal standard has very similar chemical and physical properties to the analyte and will co-elute, allowing it to effectively compensate for variations in extraction recovery and matrix effects during ionization.
Q5: At what temperature should I store my blood samples for AB-FUBINACA analysis?
A5: For long-term stability, it is recommended to store whole blood samples frozen at -20°C. Studies have shown that AB-FUBINACA is relatively stable under these conditions. Storage at refrigerated (4°C) or room temperature can lead to degradation of some synthetic cannabinoids.
Data on Sample Preparation Techniques
The following tables summarize quantitative data from various studies on the analysis of AB-FUBINACA and other synthetic cannabinoids in blood, highlighting the performance of different sample preparation methods.
Table 1: Recovery and Matrix Effects of Different Extraction Methods for Synthetic Cannabinoids in Blood
| Extraction Method | Analyte(s) | Recovery (%) | Matrix Effect (%) | Source |
| Supported Liquid Extraction (SLE) | Multiple Synthetic Cannabinoids | > 60% | Minimal | |
| Solid-Phase Extraction (SPE) | 4F-MDMB-BINACA & metabolites | 83.1 - 97.5% | 91.1 - 109.4% | |
| Solid-Phase Extraction (SPE) | JWH-122, 5F-AMB, AMB-FUBINACA (in plasma) | 95.4 - 106.8% | Not specified for plasma, but less impact than urine | |
| Liquid-Liquid Extraction (LLE) | JWH-018 & metabolites | > 65% | Not specified |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for AB-FUBINACA in Blood
| Extraction Method | Analytical Technique | LOD (ng/mL) | LOQ (ng/mL) | Source |
| Protein Precipitation | LC-MS/MS | 0.01 | Not specified | |
| Not Specified | LC-MS/MS | 0.01 - 0.5 | 0.1 - 10 | |
| Supported Liquid Extraction (SLE) | LC-MS/MS | 0.1 - 6.0 | 1.0 - 6.0 |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques for the analysis of AB-FUBINACA in blood.
Protocol 1: Protein Precipitation (PPT)
This is a rapid method for sample cleanup, suitable for initial screening.
-
Sample Preparation: To 0.2 mL of whole blood in a microcentrifuge tube, add 0.6 mL of cold acetonitrile.
-
Precipitation: Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-45°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract than protein precipitation.
-
Sample Preparation: To 2 mL of whole blood, add 5 mL of a saturated ammonium sulfate solution and a few drops of 0.1M HCl.
-
Vortexing and Centrifugation: Vortex the sample for 3 minutes, then centrifuge for 5 minutes. Collect the supernatant.
-
pH Adjustment: Add aqueous ammonia (25%) dropwise to the supernatant until the pH reaches 8-9.
-
Extraction: Add 20 mL of ethyl acetate and shake the mixture for 4 minutes.
-
Phase Separation: Allow the layers to separate. The top organic layer contains the analyte.
-
Collection: Transfer the organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at a temperature of 45°C or below.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol is effective for removing a wide range of matrix interferences. The following is a general procedure and may need optimization for specific SPE cartridges.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., a mixed-mode or polymeric sorbent) by passing 3 mL of methanol followed by 3 mL of water through it.
-
Sample Pre-treatment: To 400 µL of the biological sample (e.g., urine or pre-treated blood), add 1.6 mL of a mixture of acetonitrile and water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interferences. A typical wash sequence might include:
-
3 mL of deionized water.
-
3 mL of a weak organic solvent mixture (e.g., 25:75 methanol:acetate buffer).
-
-
Drying: Dry the cartridge under a vacuum for approximately 10 minutes to remove any remaining wash solvent.
-
Elution: Elute AB-FUBINACA from the cartridge using a strong organic solvent. Add 4 mL of methanol to the cartridge and collect the eluate in a clean tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase for LC-MS/MS analysis.
Visualizations
Experimental Workflows
Caption: A logical workflow for diagnosing the source of analytical issues.
Caption: A step-by-step workflow for liquid-liquid extraction.
References
Technical Support Center: AB-FUBINACA Stability in Stored Biological Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of AB-FUBINACA in stored biological samples. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My AB-FUBINACA concentrations are lower than expected in whole blood samples stored at room temperature. What could be the cause?
A1: AB-FUBINACA can degrade in whole blood at ambient temperatures. For optimal stability, it is crucial to store whole blood samples frozen (-20°C).[1][2][3] Studies have shown that while AB-FUBINACA is relatively stable compared to some other synthetic cannabinoids, storage at room temperature can lead to significant degradation over time.[1][2] If samples cannot be frozen immediately, they should be refrigerated (4°C) for short-term storage.
Q2: I am observing variable results after multiple freeze-thaw cycles of my plasma samples. Is AB-FUBINACA sensitive to this?
A2: Yes, some synthetic cannabinoids, including the related compound ADB-FUBINACA, have shown instability with repeated freeze-thaw cycles in plasma. To ensure consistency, it is recommended to aliquot samples into smaller volumes before freezing to avoid the need for multiple freeze-thaw cycles. If repeated analysis from the same sample is necessary, minimize the number of times the sample is thawed and refrozen.
Q3: Are there specific preservatives I should use for blood samples containing AB-FUBINACA?
A3: While specific studies on the effect of all preservatives on AB-FUBINACA stability are limited, a common practice in forensic toxicology is the use of sodium fluoride to inhibit enzymatic activity. This can help preserve the integrity of the analyte.
Q4: I am having issues with ion suppression in my LC-MS/MS analysis of AB-FUBINACA in urine. How can I mitigate this?
A4: Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples. To address this, consider the following:
-
Sample Dilution: Diluting the urine sample can reduce the concentration of interfering matrix components.
-
Extraction Method Optimization: Employing a robust sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively clean up the sample and remove interfering substances.
-
Use of an Internal Standard: A stable isotope-labeled internal standard for AB-FUBINACA can help to compensate for matrix effects and variations in extraction recovery.
Q5: What are the main metabolites of AB-FUBINACA I should be aware of, and are they stable?
A5: AB-FUBINACA is extensively metabolized in the body. The primary metabolic pathways include hydroxylation and N-dealkylation. A major metabolite results from hydroxylation on the alkyl moiety and subsequent N-dealkylation of the 4-fluorobenzyl group. The stability of these metabolites can also vary, and it is recommended to store samples under the same optimal conditions as the parent compound (frozen) to ensure their preservation for analysis.
Data on AB-FUBINACA Stability
The following tables summarize the stability of AB-FUBINACA in biological samples under various storage conditions.
Table 1: Stability of AB-FUBINACA in Whole Blood
| Storage Temperature | Duration | Stability | Reference |
| Room Temperature (~22°C) | Up to 12 weeks | Relatively stable, but degradation observed | |
| Refrigerated (4°C) | Up to 12 weeks | Relatively stable | |
| Frozen (-20°C) | Up to 12 weeks | Stable |
Table 2: General Stability of Synthetic Cannabinoids in Biological Matrices
| Matrix | Storage Condition | General Stability Trend | Reference |
| Whole Blood | Room Temperature | Least stable | |
| Refrigerated | More stable than room temperature | ||
| Frozen | Most stable | ||
| Urine | Room Temperature | Generally more stable than in blood | |
| Refrigerated | Stable | ||
| Frozen (-30°C or -80°C) | Very stable, potentially for several years |
Experimental Protocols
1. Sample Preparation for AB-FUBINACA Stability Testing in Whole Blood
This protocol describes a general procedure for spiking whole blood and preparing it for storage under different conditions.
-
Objective: To prepare whole blood samples spiked with a known concentration of AB-FUBINACA for stability assessment.
-
Materials:
-
Whole blood (with anticoagulant, e.g., EDTA or sodium fluoride)
-
AB-FUBINACA standard solution
-
Polypropylene storage tubes
-
-
Procedure:
-
Allow the whole blood to reach room temperature.
-
Prepare a working solution of AB-FUBINACA in a suitable solvent (e.g., methanol).
-
Spike the whole blood with the AB-FUBINACA working solution to achieve the desired final concentration. The volume of the spiking solution should be minimal to avoid significant dilution of the matrix (typically <1% of the total volume).
-
Gently vortex the spiked blood for 30 seconds to ensure homogeneity.
-
Aliquot the spiked blood into polypropylene tubes for each storage condition (e.g., room temperature, 4°C, -20°C) and time point.
-
Store the tubes at their respective temperatures until analysis.
-
2. Liquid-Liquid Extraction (LLE) for AB-FUBINACA from Urine
This protocol provides a general method for extracting AB-FUBINACA from urine samples prior to LC-MS/MS analysis.
-
Objective: To extract AB-FUBINACA from a urine matrix and reduce interfering components.
-
Materials:
-
Urine sample
-
Ammonium hydroxide solution (100 mM, pH 10)
-
Isopropanol
-
1-Chlorobutane
-
Saturated magnesium sulfate solution
-
Centrifuge tubes
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 7 mM ammonium formate in water/acetonitrile 9:1)
-
-
Procedure:
-
Thaw urine samples at room temperature.
-
Pipette 0.2 mL of urine into a centrifuge tube.
-
Alkalinize the sample by adding 0.2 mL of 100 mM ammonium hydroxide (pH 10).
-
Add 1.0 mL of isopropanol and 1.0 mL of 1-chlorobutane.
-
Add 2.0 mL of saturated magnesium sulfate solution.
-
Vortex the mixture thoroughly and then centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 0.2 mL) of the reconstitution solution for LC-MS/MS analysis.
-
Visualizations
Caption: Simplified signaling pathway of AB-FUBINACA.
Caption: Experimental workflow for AB-FUBINACA stability testing.
References
Technical Support Center: Optimizing AB-FUBINACA Extraction from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction efficiency of AB-FUBINACA from complex biological matrices. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable extraction method for AB-FUBINACA from different biological matrices?
A1: The choice of extraction method depends on the specific matrix and the analytical technique to be used. For blood and urine, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly employed and have demonstrated good recovery and cleanup.[1][2][3] For oral fluid, protein precipitation is a rapid and simple preliminary step, often followed by further cleanup.[4][5] QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another effective method, particularly for oral fluid and other complex matrices.
Q2: How can I improve the recovery of AB-FUBINACA during extraction?
A2: To enhance recovery, consider the following:
-
pH Adjustment: For LLE, adjusting the pH of the sample to a slightly alkaline condition (pH 8-9) can improve the extraction of AB-FUBINACA into an organic solvent.
-
Solvent Selection: Ethyl acetate is a commonly used and effective solvent for the LLE of AB-FUBINACA. For SPE, the choice of sorbent and elution solvent is critical and should be optimized based on the specific cartridge used.
-
Sample Pre-treatment: For urine samples, enzymatic hydrolysis with β-glucuronidase is often necessary to cleave conjugated metabolites and improve the detection of the parent compound and its metabolites. For blood samples, protein precipitation with a solvent like acetonitrile is a crucial initial step.
Q3: What are the common causes of low sensitivity in AB-FUBINACA analysis?
A3: Low sensitivity can be attributed to several factors:
-
Matrix Effects: Complex biological matrices can cause ion suppression or enhancement in LC-MS/MS analysis, leading to reduced sensitivity. Proper sample cleanup through SPE or LLE is essential to minimize matrix effects.
-
Analyte Degradation: AB-FUBINACA may degrade under certain storage conditions. It is relatively stable when stored frozen (-20°C), but degradation can occur at room temperature or with repeated freeze-thaw cycles.
-
Suboptimal Instrumental Conditions: The sensitivity of the analytical instrument (e.g., GC-MS or LC-MS/MS) must be optimized for the detection of AB-FUBINACA.
Q4: How should I store biological samples to ensure the stability of AB-FUBINACA?
A4: To ensure the stability of AB-FUBINACA, biological samples should be stored frozen at -20°C. Avoid unnecessary freeze-thaw cycles as they can lead to degradation of the analyte. Studies have shown that AB-FUBINACA is relatively stable under frozen conditions for an extended period.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of AB-FUBINACA | Incomplete extraction from the matrix. | Optimize the pH of the sample before extraction. For LLE, ensure thorough mixing of the sample with the extraction solvent. For SPE, ensure the cartridge is properly conditioned and the elution solvent is appropriate for the analyte. |
| Analyte degradation. | Ensure samples are stored properly at -20°C and minimize freeze-thaw cycles. Prepare fresh working solutions of standards. | |
| High Matrix Effects | Insufficient sample cleanup. | Employ a more rigorous cleanup method such as SPE with a suitable sorbent. Dilute the sample extract before analysis, if sensitivity allows. Use a matrix-matched calibration curve. |
| Co-elution of interfering substances. | Optimize the chromatographic conditions to separate AB-FUBINACA from interfering matrix components. | |
| Poor Peak Shape in Chromatography | Incompatible injection solvent with the mobile phase. | Ensure the final extract is reconstituted in a solvent that is compatible with the initial mobile phase conditions. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Inconsistent Results | Variability in sample preparation. | Ensure consistent and precise execution of the extraction protocol. Use an internal standard to correct for variations in extraction efficiency and instrument response. |
| Instrument instability. | Perform regular maintenance and calibration of the analytical instrument. |
Quantitative Data Summary
The following table summarizes quantitative data on the extraction and analysis of AB-FUBINACA from various studies.
| Matrix | Extraction Method | Analytical Method | Recovery (%) | Matrix Effect (%) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Rat Plasma | Protein Precipitation | LC-MS/MS | 95.4 - 106.8 | N/A | 0.012 - 0.016 | |
| Rat Urine | Solid-Phase Extraction | LC-MS/MS | 92.0 - 106.8 | 93.4 - 118.0 | 0.003 - 0.005 | |
| Human Urine | Solid-Phase Extraction | UHPLC-QTOF-MS | Variable | High for some metabolites | 0.1 - 12 (confirmation limit) | |
| Gummy Bear | Solid-Phase Extraction | LC-MS/MS | >80 | 6.6 | 0.05 | |
| Oral Fluid | Protein Precipitation | LC-MS/MS | N/A | N/A | 2.5 | |
| Blood | Supported Liquid Extraction | LC-MS/MS | >60 | N/A | N/A |
Experimental Protocols
Liquid-Liquid Extraction (LLE) of AB-FUBINACA from Blood
This protocol is adapted from a method developed for the detection of synthetic cannabinoids in blood.
Materials:
-
Blood sample
-
Saturated solution of ammonium sulfate
-
0.1M Hydrochloric acid (HCl)
-
25% Aqueous ammonia
-
Ethyl acetate
-
Centrifuge tubes (e.g., 50 mL Falcon tubes)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 2 mL of blood in a centrifuge tube, add 5 mL of a saturated solution of ammonium sulfate and a few drops of 0.1M HCl.
-
Vortex the mixture for 3 minutes.
-
Centrifuge for 5 minutes at an appropriate speed to separate the supernatant.
-
Carefully collect the supernatant.
-
Adjust the pH of the supernatant to 8-9 by adding drops of 25% aqueous ammonia.
-
Add 20 mL of ethyl acetate to the tube and shake vigorously for 4 minutes.
-
Centrifuge to separate the organic layer.
-
Transfer the organic layer (top layer) to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature of 45°C or below.
-
Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS/MS).
Solid-Phase Extraction (SPE) of AB-FUBINACA from Urine
This protocol is a general procedure based on methods for synthetic cannabinoid analysis in urine.
Materials:
-
Urine sample
-
β-glucuronidase (if analyzing for metabolites)
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Wash solvent (e.g., water/methanol mixture)
-
Elution solvent (e.g., acetonitrile or methanol with a modifier like formic acid)
-
Centrifuge or vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Enzymatic Hydrolysis (Optional): To 1 mL of urine, add an appropriate amount of β-glucuronidase solution and incubate at a suitable temperature (e.g., 50-60°C) for a specified time (e.g., 1-2 hours) to hydrolyze conjugated metabolites.
-
Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or by centrifugation.
-
Elution: Elute AB-FUBINACA and its metabolites from the cartridge using an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.
Visualizations
Caption: Experimental workflow for AB-FUBINACA extraction and analysis.
Caption: AB-FUBINACA signaling pathway via the CB1 receptor.
Caption: Troubleshooting decision tree for low analyte signal.
References
Technical Support Center: Analysis of AB-FUBINACA in Urine Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the analysis of AB-FUBINACA and its metabolites in urine samples via liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing AB-FUBINACA in urine?
A1: Ion suppression is a type of matrix effect where components of the urine sample other than the analyte of interest (in this case, AB-FUBINACA or its metabolites) interfere with the ionization of the analyte in the mass spectrometer's ion source.[1] This interference leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and potentially false-negative results.[1] Urine is a complex biological matrix containing salts, urea, and other endogenous compounds that can cause significant ion suppression.[1][2]
Q2: What are the primary metabolites of AB-FUBINACA that should be targeted in urine analysis?
A2: For many synthetic cannabinoids, including AB-FUBINACA, the parent compound is often found at very low concentrations or is entirely absent in urine samples.[3] Therefore, it is crucial to target its metabolites for reliable detection of intake. Key metabolites of AB-FUBINACA include hydroxylated forms and the AB-FUBINACA carboxylic acid. One study identified a metabolite referred to as AB-FUBINACA M3 as an essential marker for detecting AB-FUBINACA use.
Q3: What are the common sample preparation techniques to reduce ion suppression for AB-FUBINACA in urine?
A3: The most common and effective sample preparation techniques to mitigate ion suppression include:
-
Solid-Phase Extraction (SPE): This technique is widely used and has been shown to be effective in cleaning up urine samples and reducing matrix effects. SPE separates the analytes from interfering matrix components, leading to a cleaner extract.
-
Liquid-Liquid Extraction (LLE): LLE is another common method for extracting synthetic cannabinoids and their metabolites from urine, which can help in reducing ion suppression.
-
Dilute-and-Shoot: This is a simpler and faster approach that involves diluting the urine sample before injection into the LC-MS system. While quick, it may not be sufficient for removing all matrix interferences and can lead to significant matrix effects if the dilution factor is not high enough.
Troubleshooting Guides
Issue 1: Poor sensitivity or low signal intensity for AB-FUBINACA or its metabolites.
This issue is often a direct consequence of ion suppression.
Troubleshooting Steps:
-
Review Your Sample Preparation Method:
-
If using a "dilute-and-shoot" method, consider increasing the dilution factor. However, be aware that excessive dilution can lower the analyte concentration below the limit of detection.
-
If not already doing so, implement a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
-
Optimize Your Chromatographic Separation:
-
Ensure that AB-FUBINACA and its metabolites are chromatographically separated from the bulk of the matrix components that elute early. Modifying the gradient elution profile can help achieve this.
-
-
Use an Internal Standard:
-
A stable isotope-labeled internal standard for AB-FUBINACA or its key metabolites can help to compensate for signal loss due to ion suppression, thereby improving the accuracy and precision of quantification.
-
Issue 2: Inconsistent or non-reproducible quantitative results.
Inconsistent results can be caused by variable matrix effects between different urine samples.
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Perform a post-extraction addition experiment to quantify the extent of ion suppression in your method. This involves comparing the analyte response in a blank urine extract spiked with the analyte to the response of the analyte in a neat solution.
-
-
Standardize Sample Pre-treatment:
-
Ensure that all samples, calibrators, and quality controls are treated with the same pre-treatment protocol, including enzymatic hydrolysis if targeting glucuronidated metabolites.
-
-
Implement Robust Sample Cleanup:
-
Solid-Phase Extraction is generally considered to provide cleaner extracts and more consistent results compared to "dilute-and-shoot" methods.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for AB-FUBINACA Metabolites in Urine
This protocol is adapted from methodologies described for the analysis of synthetic cannabinoids in urine.
1. Sample Pre-treatment (Hydrolysis):
- To 1 mL of urine, add an internal standard solution.
- Add 1 mL of a pH 6 phosphate buffer (0.1M).
- For the cleavage of glucuronide conjugates, add β-glucuronidase (e.g., 25 µL of a 25,000 units/mL solution) and incubate at 60°C for 1 hour.
- Allow the sample to cool to room temperature.
2. Solid-Phase Extraction:
- Condition an SPE cartridge (e.g., a polymeric sorbent like Oasis HLB) with methanol followed by water.
- Load the pre-treated urine sample onto the SPE cartridge.
- Wash the cartridge with a sequence of water and a weak organic solvent (e.g., 10-20% methanol in water) to remove polar interferences.
- Dry the cartridge under vacuum or positive pressure.
- Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate or acetonitrile/methanol mixture).
3. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
- Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL).
Protocol 2: Liquid-Liquid Extraction (LLE) for AB-FUBINACA Metabolites in Urine
This protocol is based on general LLE procedures for synthetic cannabinoids.
1. Sample Pre-treatment:
- To 1 mL of urine, add an internal standard.
- Adjust the pH of the sample to be alkaline (pH 8-9) using a suitable buffer or base (e.g., aqueous ammonia).
2. Extraction:
- Add 3-5 mL of a water-immiscible organic solvent (e.g., ethyl acetate, or a mixture like chlorobutane:isopropanol).
- Vortex the mixture for several minutes to ensure thorough mixing.
- Centrifuge to separate the organic and aqueous layers.
3. Evaporation and Reconstitution:
- Transfer the organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the mobile phase for LC-MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Synthetic Cannabinoids in Urine
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Dilute-and-Shoot |
| Matrix Effect | Generally reduced, with matrix effects for some synthetic cannabinoids reported to be within 80-100%. | Can be effective, but may be more variable than SPE. | Significant matrix effects (-12% to 87%) have been reported, depending on the dilution factor. |
| Recovery | Typically good, with recoveries for many synthetic cannabinoids in the range of 70-118%. | Can be variable, with reported recoveries for some analytes around 48-104%. | Not applicable as there is no extraction step. |
| Throughput | Can be automated for higher throughput. | Generally lower throughput than dilute-and-shoot. | High throughput. |
| Cleanliness of Extract | High. | Moderate. | Low. |
Visualizations
Caption: Workflow for SPE-based sample preparation of urine for AB-FUBINACA analysis.
Caption: Logical relationship between ion suppression, its cause, and mitigation strategies.
References
- 1. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of AB-FUBINACA metabolites in authentic urine samples suitable as urinary markers of drug intake using liquid chromatography quadrupole tandem time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor peak shape in AB-FUBINACA chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to AB-FUBINACA analysis. This guide provides detailed answers to frequently asked questions (FAQs) and robust troubleshooting workflows to help you resolve poor peak shape and other common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific peak shape problems in a question-and-answer format.
Q1: What causes peak tailing for AB-FUBINACA and how can I fix it?
A1: Peak tailing is the most common peak shape distortion and is characterized by an asymmetric peak with a prolonged trailing edge.[1][2] For basic compounds like AB-FUBINACA, the primary cause is often secondary interactions between the analyte and the stationary phase.[2]
Common Causes & Solutions:
-
Secondary Silanol Interactions: AB-FUBINACA possesses basic functional groups (amines) that can interact strongly with acidic residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[2] This is especially prominent when the mobile phase pH is above 3.0, as the silanol groups become ionized.[2]
-
Solution 1: Adjust Mobile Phase pH: Lower the mobile phase pH to around 2-3 using an acid additive like formic acid. This protonates the silanol groups, minimizing their interaction with the basic analyte.
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped column. End-capping blocks many of the residual silanol groups, reducing the sites available for secondary interactions.
-
-
Low Buffer Concentration: An inadequate buffer concentration may fail to maintain a consistent pH on the column surface, leading to peak shape issues.
-
Solution: Ensure the buffer concentration is sufficient, typically between 10-50 mM, to control the pH effectively.
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, backflush the column or follow the manufacturer's regeneration procedure. If the column is old or has been exposed to harsh conditions (e.g., high pH), it may need to be replaced.
-
-
Extra-Column Effects: Dead volume in the system, such as from using tubing with an unnecessarily large internal diameter or poorly made connections, can cause all peaks to tail.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and ensure all fittings are secure and properly seated to minimize dead volume.
-
Q2: My AB-FUBINACA peak is fronting. What is the most likely cause?
A2: Peak fronting, an asymmetry where the peak's front slopes more gradually than its tail, is most commonly caused by sample overload or issues with the injection solvent.
Common Causes & Solutions:
-
Mass Overload: Injecting too much analyte can saturate the stationary phase at the column inlet, causing excess molecules to travel faster down the column, resulting in a fronting peak.
-
Solution: Reduce the injection volume or dilute the sample. A simple 1:10 dilution can often confirm if overload is the issue.
-
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., less polar in reversed-phase) than the mobile phase, it can cause the analyte band to spread and lead to fronting or split peaks.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility, keep the injection volume as small as possible.
-
-
Collapsed Column Bed: Though less common, a physical collapse of the column packing material can also lead to peak fronting.
-
Solution: This issue is irreversible. First, remove the guard column to ensure it is not the cause. If the problem persists, the analytical column must be replaced.
-
Q3: My peaks are broad and poorly resolved. What are the likely causes and solutions?
A3: Broad peaks reduce resolution and sensitivity. This issue can stem from chromatographic conditions, extra-column effects, or column health.
Common Causes & Solutions:
-
Low Mobile Phase Elution Strength: If the mobile phase is too weak, the analyte will be retained too strongly, leading to excessive band broadening as it moves through the column.
-
Solution: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. For gradient methods, consider making the gradient slope steeper.
-
-
Extra-Column Band Broadening: Similar to its effect on peak tailing, excessive volume in tubing and fittings between the injector, column, and detector will cause peaks to broaden.
-
Solution: Minimize the length and internal diameter of all connecting tubing and ensure fittings are properly made.
-
-
Column Contamination/Degradation: A contaminated or old column loses efficiency, which manifests as broader peaks for all analytes.
-
Solution: Clean or regenerate the column according to the manufacturer's instructions. If efficiency is not restored, the column should be replaced.
-
-
Temperature Fluctuations: Inconsistent column temperature can affect mobile phase viscosity and retention times, contributing to peak broadening.
-
Solution: Use a column oven to maintain a stable and consistent temperature throughout the analysis.
-
Q4: Why am I seeing split peaks for AB-FUBINACA?
A4: Split peaks can be caused by a disruption in the sample path or by chemical factors related to the sample and mobile phase.
Common Causes & Solutions:
-
Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit of the column, causing the sample path to split and distorting the peak.
-
Solution: Try reversing and backflushing the column (disconnect it from the detector first). If this doesn't work, the frit may need to be replaced, or the entire column if the frit is not user-serviceable. Using a guard column can prevent this.
-
-
Injection Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause the sample to spread unevenly upon injection, leading to a split peak.
-
Solution: Match the injection solvent to the initial mobile phase composition as closely as possible.
-
-
Co-elution of Isomers: AB-FUBINACA has several positional isomers which can be difficult to separate under certain chromatographic conditions. A split or shouldered peak may indicate the partial separation of two or more of these isomers.
-
Solution: Optimize the chromatographic method to improve resolution. This may involve using a different stationary phase (e.g., a phenyl-hexyl column for additional pi-pi interactions), adjusting the mobile phase composition, or running an isocratic hold.
-
Troubleshooting & Experimental Workflows
Visualizing the troubleshooting process and experimental plan can help streamline laboratory operations.
Caption: Troubleshooting workflow for common peak shape problems.
Caption: General experimental workflow for AB-FUBINACA analysis.
Quantitative Data & Experimental Protocols
Precise and validated methods are crucial for reliable results. Below are tables summarizing typical chromatographic conditions and a detailed sample preparation protocol.
Table 1: Example LC-MS/MS Method Parameters
This table summarizes liquid chromatography-tandem mass spectrometry conditions suitable for AB-FUBINACA analysis.
| Parameter | Condition | Reference |
| Column | Accucore C18, 2.6 µm (2.1 x 100 mm) | |
| Mobile Phase A | 10 mmol/L ammonium formate with 0.005% formic acid in water | |
| Mobile Phase B | 10 mmol/L ammonium formate with 0.005% formic acid in methanol/water (90:10) | |
| Gradient | Start at 30% B, increase to 80% B, then to 95% B | |
| Flow Rate | 0.5 mL/min | |
| Column Temp. | 50°C | |
| Injection Vol. | 5.0 µL | |
| MS Mode | Full scan, positive ion mode |
Table 2: Example GC-MS Method Parameters
This table outlines typical gas chromatography-mass spectrometry conditions. Note that derivatization may be required for certain metabolites to improve volatility and thermal stability.
| Parameter | Condition | Reference |
| Column | (Not specified, typical: DB-5MS or similar) | |
| Carrier Gas | Helium | |
| Temperature Program | 200°C (2 min), then ramp 30°C/min to 290°C (hold 5 min) | |
| Total Run Time | 10 min | |
| Detector | FID or Mass Spectrometer | |
| Asymmetry Factor (As) | Target range: 0.8–1.5 |
Detailed Experimental Protocol: Liquid-Liquid Extraction (LLE) for Blood/Urine
This protocol is adapted from methodologies developed for the extraction of synthetic cannabinoids from biological matrices.
Objective: To extract AB-FUBINACA from blood or urine samples prior to chromatographic analysis.
Materials:
-
Blood or urine sample
-
Hydrochloric acid (20%)
-
Aqueous ammonia (25%)
-
Ethyl acetate
-
Saturated ammonium sulfate solution
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure for Urine:
-
To 2.5 mL of urine, add 0.3 mL of 20% hydrochloric acid.
-
Heat the sample at 60-70°C for 60 minutes for hydrolysis.
-
Cool the sample to room temperature.
-
Add 25% aqueous ammonia dropwise until the pH reaches 8-9.
-
Add 10 mL of ethyl acetate, vortex for 3 minutes, and then centrifuge for 5 minutes.
-
Carefully transfer the upper organic phase to a clean tube.
-
Evaporate the organic phase to dryness under a gentle stream of nitrogen at approximately 45°C.
-
Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for analysis.
Procedure for Blood:
-
To 2 mL of blood, add 5 mL of saturated ammonium sulfate solution and a few drops of 0.1M HCl.
-
Vortex the mixture for 3 minutes and then centrifuge for 5 minutes.
-
Collect the supernatant.
-
Adjust the pH of the supernatant to 8-9 by adding 25% aqueous ammonia.
-
Proceed with the ethyl acetate extraction as described in steps 5-8 of the urine procedure.
References
AB-FUBINACA thermal degradation during GC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the thermal degradation of AB-FUBINACA during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guides & FAQs
This section addresses specific issues related to the thermal instability of AB-FUBINACA in GC-MS analysis.
Q1: My AB-FUBINACA peak is small, broad, or inconsistent, while I observe several other unexpected peaks. What could be the cause?
A1: This is a classic sign of on-column thermal degradation of AB-FUBINACA. Amide-based synthetic cannabinoids are known to be thermally labile and can decompose in the high-temperature environment of the GC inlet.[1][2] This leads to a decreased response for the parent compound and the appearance of degradation products. Factors influencing this degradation include the injector temperature, residence time in the inlet, and the activity of the glass wool in the liner.[1]
Q2: What are the common thermal degradation products of AB-FUBINACA?
A2: When heated, AB-FUBINACA can undergo thermolytic degradation. A primary degradation pathway for carboxamide-type synthetic cannabinoids involves the formation of an indazole-amide, followed by dehydration to an indazole-carbonitrile.[2] At temperatures above 400°C, the methyl-ester substituent can be lost.[2] In some cases, at very high temperatures (around 600°C), the degradation can even lead to the liberation of cyanide.
Q3: How can I minimize the thermal degradation of AB-FUBINACA during GC-MS analysis?
A3: Several strategies can be employed to mitigate thermal degradation:
-
Use of Analyte Protectants (APs): The use of 0.5% sorbitol in methanol as an injection solvent has been shown to protect the amide group from degradation and improve the chromatographic peak shape.
-
Lower Injector Temperature: High injector temperatures promote thermal decomposition. It is recommended to use the lowest possible injector temperature that still allows for efficient volatilization of the analyte. For some cannabinoids, temperatures are kept as low as 200°C to reduce degradation.
-
Injection Mode: Split injection can be effective in preventing decomposition by reducing the residence time of the analyte in the hot injector.
-
Inlet Liner Maintenance: The use of a new or properly deactivated glass liner is crucial. Active sites on a used liner can promote degradation.
-
Alternative Analytical Techniques: For thermally unstable compounds like AB-FUBINACA, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred analytical technique as it avoids high temperatures during sample introduction.
Q4: I am using methanol as a solvent and seeing unexpected ester peaks. What is happening?
A4: When methanol is used as an injection solvent, the amide group of AB-FUBINACA can be converted to an ester group, leading to the formation of other synthetic cannabinoids. This transesterification reaction is influenced by the residence time in the injector, the activity of the glass wool, and the injection volume. Using analyte protectants can help prevent this.
Q5: Can I still achieve sensitive detection with GC-MS despite the degradation issues?
A5: Yes, with proper method optimization. Using analyte protectants can increase sensitivity by 10 times or more compared to using only methanol. A validated GC-MS/MS method has been developed for the analysis of AMB-FUBINACA in rat plasma with a limit of quantitation (LOQ) of 1-5 ng/mL. Another study using GC-FID reported a limit of detection (LOD) of 1.5 µg/mL and a limit of quantitation (LOQ) of 4.5 µg/mL for AMB-FUBINACA.
Quantitative Data Summary
The following tables summarize quantitative data related to the analysis of AB-FUBINACA and related compounds.
Table 1: GC-MS Method Parameters and Performance for Synthetic Cannabinoids
| Parameter | AB-FUBINACA (with Analyte Protectant) | AMB-FUBINACA (GC-MS/MS) | AMB-FUBINACA (GC-FID) |
| Limit of Detection (LOD) | 25 ng/mL | - | 1.5 µg/mL |
| Limit of Quantitation (LOQ) | - | 1-5 ng/mL | 4.5 µg/mL |
| Linearity Range | 50–2000 ng/mL | 0.5–1000 ng/ml | 4.5–900 µg/mL |
| Accuracy Error | < 11% | Not specified | Not specified |
| Precision | < 13% | Not specified | Not specified |
Table 2: Pharmacokinetic Parameters of AMB-FUBINACA in Rats (Oral Administration)
| Parameter | Value |
| Plasma Half-life (t1/2) | 5.91 h |
| Volume of Distribution (Vd) | 203.13 L |
| Plasma Clearance | 23.81 L/h |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of AB-FUBINACA.
Protocol 1: GC-MS Analysis with Analyte Protectant to Mitigate Thermal Degradation
-
Objective: To analyze AB-FUBINACA while minimizing thermal degradation.
-
Sample Preparation:
-
Prepare a standard solution of AB-FUBINACA in methanol.
-
Prepare an analyte protectant solution of 0.5% sorbitol in methanol.
-
Dilute the AB-FUBINACA standard with the 0.5% sorbitol in methanol solution to the desired concentration.
-
-
GC-MS Conditions (General Guidance):
-
Injector: Splitless mode with a liner containing glass wool.
-
Injector Temperature: Start with a lower temperature (e.g., 250°C) and optimize as needed.
-
Column: A non-polar column such as a diphenyl dimethyl polysiloxane column (e.g., 30 m × 0.25 mm × 0.25 µm) is suitable.
-
Oven Temperature Program: An initial temperature of around 200°C held for 2 minutes, followed by a ramp to 290°C at 30°C/min, and a final hold for 5 minutes.
-
Mass Spectrometer: Operate in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis:
-
Monitor for the characteristic mass fragments of AB-FUBINACA.
-
Compare the peak area and shape of the parent compound with and without the analyte protectant to assess the reduction in degradation.
-
Protocol 2: Liquid-Liquid Extraction of AB-FUBINACA from Biological Matrices (Blood and Urine)
-
Objective: To extract AB-FUBINACA from blood and urine samples prior to GC-MS analysis.
-
Urine Sample Preparation:
-
To 2.5 mL of urine, add 0.3 mL of 20% hydrochloric acid and heat at 60-70°C for 60 minutes for hydrolysis.
-
After cooling, add 25% aqueous ammonia to adjust the pH to 8–9.
-
Extract with 10 mL of ethyl acetate and centrifuge.
-
Evaporate the organic phase under a stream of nitrogen at a temperature of 45°C or below.
-
-
Blood Sample Preparation:
-
To 2 mL of blood, add 5 mL of a saturated solution of ammonium sulfate and a few drops of 0.1M HCl.
-
Vortex for 3 minutes and then centrifuge for 5 minutes. Collect the supernatant.
-
Add drops of 25% aqueous ammonia to adjust the pH to 8-9.
-
Add 20 mL of ethyl acetate and shake for 4 minutes.
-
Transfer the organic layer to a glass tube and evaporate it under a stream of nitrogen at 45°C.
-
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS analysis.
Visualizations
The following diagrams illustrate key concepts related to the analysis of AB-FUBINACA.
Caption: Thermal Degradation Pathway of AB-FUBINACA in GC-MS.
Caption: Experimental Workflow for AB-FUBINACA Analysis.
Caption: Troubleshooting Decision Tree for AB-FUBINACA Analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PMC [pmc.ncbi.nlm.nih.gov]
selecting the correct internal standard for AB-FUBINACA quantification
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the quantification of AB-FUBINACA, with a specific focus on the critical selection of an appropriate internal standard. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of AB-FUBINACA?
A1: The most suitable internal standard for the quantification of AB-FUBINACA is its stable isotope-labeled (deuterated) analog, AB-FUBINACA-d4 .[1] This is because it shares nearly identical chemical and physical properties with the analyte, including retention time, ionization efficiency, and extraction recovery. This structural similarity allows it to effectively compensate for variations in sample preparation and instrumental analysis, leading to more accurate and precise results.
Q2: Why is a stable isotope-labeled internal standard preferred over other compounds?
A2: Stable isotope-labeled internal standards, like AB-FUBINACA-d4, are considered the gold standard in quantitative mass spectrometry for several reasons:
-
Co-elution: They co-elute with the target analyte, meaning they experience the same chromatographic conditions.
-
Similar Ionization: They exhibit similar ionization efficiency in the mass spectrometer source.
-
Correction for Matrix Effects: They are affected by matrix-induced ion suppression or enhancement in the same way as the analyte, allowing for accurate correction.[2]
-
Compensation for Sample Loss: They account for any loss of analyte during sample preparation steps such as extraction and evaporation.
Q3: Are there any suitable alternatives if AB-FUBINACA-d4 is unavailable?
A3: While AB-FUBINACA-d4 is highly recommended, other synthetic cannabinoids or their deuterated analogs can be used as alternatives if the ideal standard is not available. However, it is crucial to validate their performance thoroughly. A suitable alternative should have similar chemical properties and a retention time close to that of AB-FUBINACA. One such example found in literature is AB-CHMINACA.[3] It is important to note that using a non-isotopic analog may not fully compensate for all sources of analytical variability.
Q4: What are the key considerations when selecting an internal standard?
A4: When choosing an internal standard for AB-FUBINACA quantification, consider the following:
-
Structural Similarity: The internal standard should be as structurally similar to AB-FUBINACA as possible.
-
Purity: Ensure the internal standard is of high purity and free from contaminants that could interfere with the analysis.
-
Stability: The internal standard should be stable throughout the entire analytical process, from sample storage to final detection.
-
No Isotopic Interference: The isotopic clusters of the internal standard should not overlap with those of the analyte.
-
Commercial Availability: The internal standard should be readily available from a reputable supplier.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of AB-FUBINACA.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet or LC column.- Column contamination.- Inappropriate mobile phase pH. | - Use a deactivated inlet liner and a high-quality, inert column.- Bake out the GC column or flush the LC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| High Background Noise | - Contaminated solvents or reagents.- Buildup of contaminants in the LC-MS system (e.g., ion source, sample loop).- Sample matrix interference. | - Use high-purity, LC-MS grade solvents and freshly prepared reagents.[4]- Perform regular cleaning and maintenance of the LC-MS system.[4]- Optimize the sample preparation method to remove interfering matrix components. |
| Inconsistent Results/Poor Reproducibility | - Inconsistent sample preparation.- Degradation of analyte or internal standard.- Fluctuation in instrument performance. | - Use an automated liquid handler for precise and consistent sample preparation.- Ensure proper storage of samples and standards (e.g., at -20°C or -80°C) and minimize freeze-thaw cycles.- Regularly check for leaks and perform system suitability tests before each analytical run. |
| Ion Suppression or Enhancement (Matrix Effect) | - Co-eluting matrix components interfering with the ionization of the analyte. | - Use a stable isotope-labeled internal standard like AB-FUBINACA-d4.- Optimize chromatographic separation to resolve the analyte from interfering matrix components.- Dilute the sample to reduce the concentration of matrix components. |
Experimental Protocols
Below is a generalized experimental protocol for the quantification of AB-FUBINACA in a biological matrix (e.g., urine) using LC-MS/MS. Specific parameters should be optimized for your instrumentation and matrix.
Sample Preparation: Liquid-Liquid Extraction
-
Sample Aliquoting: Transfer 0.2 mL of the urine sample to a clean test tube.
-
Internal Standard Spiking: Add a known concentration of AB-FUBINACA-d4 internal standard to the sample.
-
pH Adjustment: Adjust the pH of the sample to be basic (e.g., pH 8-9) using a suitable buffer or solution like aqueous ammonia.
-
Extraction: Add an appropriate organic solvent (e.g., 1-chlorobutane or ethyl acetate) and vortex thoroughly to extract the analyte and internal standard.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for AB-FUBINACA analysis.
| Parameter | Value |
| LC Column | Agilent Eclipse Plus C18 (1.8 µm, 3.0 x 100 mm) or equivalent |
| Mobile Phase A | 7 mM ammonium formate and 0.05% formic acid in water |
| Mobile Phase B | Acetonitrile with 0.05% formic acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) for AB-FUBINACA | 369.2 |
| Product Ions (m/z) for AB-FUBINACA | 324.0, 252.9 |
| Precursor Ion (m/z) for AB-FUBINACA-d4 | 373.2 |
| Product Ions (m/z) for AB-FUBINACA-d4 | 328.1, 109.0 |
Note: The specific gradient program should be optimized to achieve good separation of AB-FUBINACA from other matrix components.
Visualizations
Logical Workflow for Internal Standard Selection
Caption: A decision tree for selecting an appropriate internal standard.
Experimental Workflow for AB-FUBINACA Quantification
Caption: A typical experimental workflow for AB-FUBINACA quantification.
References
- 1. Detection and Characterization of the Effect of AB‐FUBINACA and Its Metabolites in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
minimizing contamination in trace-level AB-FUBINACA analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace-level analysis of AB-FUBINACA.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of AB-FUBINACA contamination in the laboratory?
A1: Contamination in trace-level AB-FUBINACA analysis can originate from several sources. These include cross-contamination from previously analyzed high-concentration samples, contaminated glassware or plasticware, impurities in solvents and reagents, and environmental sources such as dust particles. It is also crucial to consider that laboratory personnel can inadvertently introduce contaminants.
Q2: How can I prevent carryover of AB-FUBINACA in my LC-MS/MS system?
A2: Carryover, the appearance of an analyte from a preceding sample in a subsequent analysis, is a significant issue in trace-level studies.[1] To prevent this, implement a rigorous cleaning protocol for your LC-MS/MS system. This should include flushing the system with a strong solvent, cleaning the injector needle and sample loops, and running blank samples after high-concentration samples to ensure the system is clean.[2][3] For "sticky" compounds like some synthetic cannabinoids, a needle wash solution with increased organic solvent content can be beneficial.[3]
Q3: What grade of solvents and reagents should I use for trace-level AB-FUBINACA analysis?
A3: For trace-level analysis, it is imperative to use high-purity, LC-MS grade solvents and reagents. Lower-grade solvents can contain impurities that may interfere with the analysis or introduce background noise, compromising the sensitivity and accuracy of your results.[4] Always test new batches of solvents and reagents by running blank injections to check for any potential contaminants.
Q4: Are there specific considerations for cleaning glassware and plasticware for synthetic cannabinoid analysis?
A4: Yes, meticulous cleaning of all glassware and plasticware is critical. A multi-step cleaning process is recommended. This typically involves an initial rinse with an organic solvent like acetone to remove greasy residues, followed by washing with a suitable laboratory detergent. Subsequently, a thorough rinsing with tap water, followed by multiple rinses with deionized (DI) water is necessary. For highly sensitive analyses, a final soak in a dilute acid solution (e.g., nitric acid) followed by copious rinsing with high-purity water can be employed to remove any remaining organic and inorganic residues.
Q5: How does the stability of AB-FUBINACA in biological specimens affect potential contamination?
A5: The stability of AB-FUBINACA in biological samples is an important factor. Studies have shown that AB-FUBINACA is relatively stable in whole blood when stored at ambient, refrigerated, or frozen temperatures for extended periods. However, improper storage or handling could potentially lead to degradation products that might interfere with the analysis. To ensure sample integrity and prevent degradation, it is best practice to store biological evidence suspected of containing synthetic cannabinoids in frozen conditions.
Troubleshooting Guides
Issue 1: A peak corresponding to AB-FUBINACA is observed in my blank injection.
This indicates carryover or system contamination. Follow these steps to identify and resolve the issue:
-
Isolate the Source:
-
Injector/Autosampler: The most common source of carryover. Clean the injector needle and sample loop thoroughly. If possible, bypass the autosampler and perform a manual injection to see if the peak disappears.
-
Column: The analytical column can retain the analyte. Backflush the column with a strong solvent (if the column chemistry allows). If the problem persists, consider replacing the guard column or the analytical column.
-
Mobile Phase: Contamination of the mobile phase or its additives can be a source. Prepare fresh mobile phase using high-purity solvents and reagents.
-
System Components: Check for contamination in transfer lines, fittings, and the ion source of the mass spectrometer.
-
-
Implement a Rigorous Wash Protocol:
-
Use a strong wash solvent in your autosampler wash steps. A mixture of organic solvents like methanol, acetonitrile, and isopropanol with water and a small amount of acid (e.g., formic acid) can be effective.
-
Increase the volume and duration of the wash steps between injections.
-
-
Confirm Resolution:
-
After performing the cleaning steps, run multiple blank injections to confirm that the ghost peak is eliminated.
-
Issue 2: My results show inconsistent quantification of AB-FUBINACA at low concentrations.
Inconsistent results at trace levels can be due to intermittent contamination or matrix effects.
-
Evaluate Sample Preparation:
-
Ensure that your sample preparation technique, such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is optimized and validated for AB-FUBINACA.
-
Use high-quality extraction cartridges and solvents to avoid introducing contaminants during this stage.
-
-
Assess Matrix Effects:
-
Matrix components from biological samples can suppress or enhance the ionization of AB-FUBINACA, leading to inaccurate quantification.
-
Perform a post-extraction addition study to evaluate the extent of matrix effects. If significant effects are observed, further optimization of the sample cleanup process is necessary.
-
-
Review Laboratory Practices:
-
Ensure strict adherence to good laboratory practices (GLPs). This includes using dedicated glassware for specific tasks, wearing appropriate personal protective equipment (PPE), and maintaining a clean and organized workspace.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to trace-level AB-FUBINACA analysis.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for AB-FUBINACA in Urine
| Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| LC-MS/MS | 0.1 | 0.1 | |
| UHPLC-QTOF-MS | 0.5 | 0.5 |
Table 2: Recovery of Synthetic Cannabinoids using Solid Phase Extraction (SPE) from Urine
| Compound | Spiked Concentration (ng/mL) | Recovery (%) | Reference |
| AB-FUBINACA | 1 | 95.8 - 105.2 | |
| AB-FUBINACA | 10 | 98.7 - 108.9 | |
| AB-FUBINACA | 100 | 99.1 - 109.3 | |
| AB-PINACA | 1 | 69.9 - 80.1 | |
| AB-PINACA | 10 | 72.3 - 82.5 | |
| AB-PINACA | 100 | 75.6 - 85.8 |
Experimental Protocols
Protocol 1: General Glassware Cleaning for Trace Analysis
-
Initial Rinse: Immediately after use, rinse glassware with a suitable organic solvent (e.g., acetone or methanol) to remove organic residues.
-
Detergent Wash: Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent solution and hot water. Use brushes to scrub the surfaces.
-
Tap Water Rinse: Rinse the glassware extensively with running tap water to remove all traces of the detergent.
-
Deionized Water Rinse: Rinse the glassware at least three to five times with deionized (DI) water.
-
Acid Wash (Optional, for highest sensitivity): Soak the glassware in a dilute nitric acid (0.5%) or hydrochloric acid (1%) solution for a minimum of 8 hours.
-
Final Rinse: Rinse the glassware profusely (at least five times) with high-purity, reagent-grade water.
-
Drying: Dry the glassware in an oven at an appropriate temperature (e.g., 110°C for glass, 75°C for plasticware with rubber seals).
-
Storage: Cover the clean glassware with aluminum foil or store it in a designated clean, dust-free cabinet to prevent environmental contamination.
Protocol 2: Solid Phase Extraction (SPE) for AB-FUBINACA from Urine
This protocol is a general guideline and should be optimized and validated for your specific laboratory conditions.
-
Sample Pre-treatment (Hydrolysis):
-
To 2.5 mL of urine, add 0.3 mL of 20% hydrochloric acid.
-
Heat the sample at 60-70°C for 60 minutes to hydrolyze conjugated metabolites.
-
Allow the sample to cool to room temperature.
-
Adjust the pH to 8-9 by adding 25% aqueous ammonia.
-
-
SPE Cartridge Conditioning:
-
Use a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent).
-
Condition the cartridge by sequentially passing methanol followed by deionized water through it, according to the manufacturer's instructions. Do not allow the sorbent to dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., a solution of 5% methanol in water) to remove interfering matrix components. This step should be optimized to ensure no loss of the target analyte.
-
-
Elution:
-
Elute AB-FUBINACA from the cartridge using a suitable organic solvent (e.g., methanol or a mixture of ethyl acetate and isopropanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., below 45°C).
-
Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for trace-level AB-FUBINACA analysis with integrated quality control steps to minimize contamination.
Caption: A logical troubleshooting guide for identifying and eliminating ghost peaks in trace-level AB-FUBINACA analysis.
References
Technical Support Center: Addressing Cross-Reactivity in AB-FUBINACA Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to cross-reactivity in immunoassays for the synthetic cannabinoid AB-FUBINACA.
Troubleshooting Guides
This section offers solutions to common problems encountered during AB-FUBINACA immunoassays, focusing on issues arising from cross-reactivity.
Issue 1: High Background Signal
A high background signal can mask the detection of the target analyte and lead to inaccurate results.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer to ensure the removal of unbound antibodies and interfering substances. |
| Cross-Contamination | Use fresh pipette tips for each sample and reagent. Handle plates carefully to avoid splashing between wells. |
| Inadequate Blocking | Optimize the blocking buffer concentration and incubation time. Consider using a different blocking agent, such as a solution of unrelated proteins. |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Substrate Deterioration | Ensure the substrate solution is fresh and has not been exposed to light for extended periods. |
Issue 2: Weak or No Signal
The absence of a signal can indicate a problem with one or more components of the assay.
| Potential Cause | Recommended Solution |
| Inactive Antibody or Antigen | Verify the storage conditions and expiration dates of all reagents. Test the activity of the antibody and antigen with known positive controls. |
| Incorrect Reagent Dilution | Double-check all dilution calculations and ensure accurate pipetting. |
| Insufficient Incubation Time | Optimize the incubation times for each step of the assay to ensure sufficient binding. |
| Reagent Omission | Carefully review the protocol to ensure all necessary reagents were added in the correct order. |
| Presence of Inhibitory Substances in the Sample | Dilute the sample to reduce the concentration of potential inhibitors. Consider a sample cleanup step prior to the immunoassay. |
Issue 3: Inconsistent Results (High Coefficient of Variation - CV)
High variability between replicate wells can compromise the reliability of the data.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly and use proper pipetting techniques to ensure consistent volumes are dispensed. |
| Uneven Plate Washing | Ensure all wells are washed with the same volume and for the same duration. Automated plate washers should be properly maintained. |
| Temperature Gradients Across the Plate | Avoid stacking plates during incubation. Ensure the incubator provides uniform temperature distribution. |
| Edge Effects | Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or a blank sample. |
| Improper Mixing of Reagents | Thoroughly mix all reagents before adding them to the wells. |
Issue 4: Suspected Cross-Reactivity Leading to False Positives
A positive result in the immunoassay that is not confirmed by a more specific method like LC-MS/MS may indicate cross-reactivity.
| Potential Cause | Recommended Solution |
| Binding of Structurally Similar Compounds | Test the antibody against a panel of structurally related synthetic cannabinoids and their metabolites to determine the cross-reactivity profile. |
| Presence of Metabolites | The parent AB-FUBINACA compound is often not present in urine; instead, its metabolites are detected. The immunoassay may be detecting one or more of these metabolites.[1] Confirm the presence of specific metabolites using LC-MS/MS. |
| Non-Specific Binding | Optimize blocking and washing steps to minimize non-specific interactions. |
| Matrix Effects | The sample matrix (e.g., urine, blood) can sometimes interfere with the assay. Analyze spiked samples and perform dilution series to assess matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of an AB-FUBINACA immunoassay?
A1: Cross-reactivity occurs when the antibodies in the immunoassay bind to substances other than the target analyte, AB-FUBINACA. These cross-reacting substances are typically molecules with a similar chemical structure, such as other synthetic cannabinoids or metabolites of AB-FUBINACA. This can lead to a false-positive result or an overestimation of the AB-FUBINACA concentration.
Q2: My immunoassay screen for AB-FUBINACA is positive, but the confirmatory LC-MS/MS analysis is negative for the parent compound. What could be the reason?
A2: This is a common scenario in synthetic cannabinoid testing. The primary reason is that AB-FUBINACA is extensively metabolized in the body, and the parent compound is often not detectable in urine samples.[1] The immunoassay is likely detecting one or more of the AB-FUBINACA metabolites that are present in the urine. It is crucial for the confirmatory LC-MS/MS method to be targeted towards the major metabolites of AB-FUBINACA to accurately confirm exposure.
Q3: How can I determine the cross-reactivity profile of my AB-FUBINACA immunoassay?
A3: To determine the cross-reactivity profile, you should test a panel of compounds that are structurally related to AB-FUBINACA. This panel should include other synthetic cannabinoids (e.g., ADB-FUBINACA, AMB-FUBINACA) and known metabolites of AB-FUBINACA. By running these compounds in your immunoassay, you can calculate the percentage of cross-reactivity for each substance relative to AB-FUBINACA.
Q4: What are the major metabolites of AB-FUBINACA that I should be aware of for potential cross-reactivity?
A4: The major metabolites of AB-FUBINACA result from hydroxylation on the indazole ring and the amino-oxobutane moiety, as well as hydrolysis of the primary amide.[1] It is important to consider these metabolites when evaluating immunoassay results and designing confirmatory tests.
Q5: Can I use a commercially available ELISA kit for other synthetic cannabinoids to detect AB-FUBINACA?
A5: While some commercial ELISA kits designed for other synthetic cannabinoids, such as those targeting JWH-018, may show some cross-reactivity with AB-FUBINACA, this is generally not recommended for reliable detection.[2] The specificity and sensitivity for AB-FUBINACA will likely be low, leading to a high risk of false-negative results. It is always best to use an assay that has been specifically developed and validated for AB-FUBINACA and its major metabolites.
Quantitative Data on Cross-Reactivity
The following table summarizes cross-reactivity data for an exemplary monoclonal antibody-based immunoassay developed for a structurally similar synthetic cannabinoid, providing an indication of potential cross-reactivity patterns.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| ADB-BUTINACA | 2.30 | 100 |
| AB-CHMINACA | 1.63 | 141.10 |
| AB-FUBINACA | 4.64 | 49.57 |
| ADB-CHMINACA | 2.59 | 88.80 |
| EMB-FUBINACA | 5.19 | 44.32 |
| ADB-4en-PINACA | 3.59 | 64.07 |
| 4F-MDMB-BINACA | 41.16 | 5.59 |
| ADB-CHMICA | 70.91 | 3.24 |
Data adapted from a study on a monoclonal antibody (2E4) with broad specificity for indazole-type synthetic cannabinoids. The cross-reactivity is calculated relative to ADB-BUTINACA.[3]
Experimental Protocols
1. Competitive ELISA for AB-FUBINACA Detection
This protocol is a general guideline for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and may require optimization for specific antibodies and reagents.
-
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
AB-FUBINACA standard
-
Anti-AB-FUBINACA antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Enzyme-labeled AB-FUBINACA (for direct competitive format)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
-
-
Procedure:
-
Coating: Coat the wells of a 96-well plate with either anti-AB-FUBINACA antibody or an AB-FUBINACA-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound coating material.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition:
-
Indirect Competitive ELISA: Add a mixture of the sample (or standard) and a fixed concentration of anti-AB-FUBINACA primary antibody to the wells.
-
Direct Competitive ELISA: Add a mixture of the sample (or standard) and a fixed concentration of enzyme-labeled AB-FUBINACA to the wells.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.
-
Washing: Wash the plate three to five times with wash buffer.
-
Detection (for Indirect format): Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing (for Indirect format): Wash the plate three to five times with wash buffer.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength using a plate reader. The signal intensity will be inversely proportional to the concentration of AB-FUBINACA in the sample.
-
2. Monoclonal Antibody Development for AB-FUBINACA
This is a generalized workflow for producing monoclonal antibodies with specificity for AB-FUBINACA.
-
Procedure:
-
Hapten-Carrier Conjugation: Synthesize a hapten derivative of AB-FUBINACA and conjugate it to a carrier protein (e.g., KLH or BSA) to make it immunogenic.
-
Immunization: Immunize mice with the hapten-carrier conjugate mixed with an adjuvant over a period of several weeks.
-
Titer Monitoring: Periodically collect blood samples from the immunized mice and measure the antibody titer against the AB-FUBINACA-protein conjugate using an indirect ELISA.
-
Spleen Cell Fusion: Select the mouse with the highest antibody titer and fuse its spleen cells with myeloma cells to create hybridomas.
-
Hybridoma Screening: Screen the hybridoma supernatants for the presence of antibodies that bind to AB-FUBINACA using an ELISA.
-
Cloning: Isolate and clone the hybridoma cells that produce the desired antibodies by limiting dilution to ensure monoclonality.
-
Antibody Production and Purification: Expand the selected hybridoma clones in culture to produce larger quantities of the monoclonal antibody. Purify the antibody from the culture supernatant.
-
Characterization: Characterize the purified monoclonal antibody for its specificity, affinity, and cross-reactivity against AB-FUBINACA and other related compounds.
-
Visualizations
Caption: Principle of a direct competitive immunoassay for AB-FUBINACA detection.
Caption: Decision tree for troubleshooting positive AB-FUBINACA immunoassay results.
Caption: General workflow for the analysis of samples for AB-FUBINACA.
References
Technical Support Center: Enhancing the Resolution of AB-FUBINACA and its Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) concerning the analytical separation of AB-FUBINACA and its positional and structural isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve baseline separation of AB-FUBINACA and its isomers?
A1: The primary challenge lies in the structural similarity of the isomers. Positional isomers of AB-FUBINACA, which may only differ in the substitution position on a phenyl ring or methyl group placement, have very similar physicochemical properties.[1][2] This results in nearly identical retention times and mass spectra under standard chromatographic conditions, leading to co-elution.[1]
Q2: Which chromatographic technique generally offers the best resolution for synthetic cannabinoid isomers?
A2: Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) is often superior for separating synthetic cannabinoid isomers, including enantiomers and diastereomers.[3][4] SFC, operating under normal phase conditions, provides greater selectivity for structurally similar compounds compared to traditional reversed-phase HPLC.
Q3: Can mass spectrometry alone differentiate between co-eluting AB-FUBINACA isomers?
A3: To some extent, yes. Tandem mass spectrometry (MS/MS or MSn) techniques, such as those using a triple quadrupole (QqQ) or linear ion trap (LIT), can help differentiate isomers. Differentiation is often achieved by comparing the relative abundances of specific product ions generated through collision-induced dissociation, even if the parent ions and retention times are identical.
Q4: Are there any specific issues to be aware of when using Gas Chromatography-Mass Spectrometry (GC-MS) for AB-FUBINACA analysis?
A4: Yes, thermolytic degradation is a significant concern. Amide-based synthetic cannabinoids like AB-FUBINACA can degrade in the high temperatures of the GC inlet, potentially leading to inaccurate quantification and the appearance of artifact peaks.
Troubleshooting Guides
Issue 1: Poor Resolution and Peak Tailing in HPLC
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Chemistry | Switch to a column with a different stationary phase chemistry. For AB-FUBINACA isomers, a YMC-Ultra HT Pro C18 has shown better separation than a standard L-column 2 ODS. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. For reversed-phase HPLC, adjust the organic modifier (e.g., methanol, acetonitrile) percentage and the pH of the aqueous phase. Consider using additives like ammonium acetate. |
| Inappropriate Elution Mode | If using a gradient, try switching to an isocratic elution. An isocratic method with 50% 10 mM ammonium acetate/5% methanol in water and 50% 10 mM ammonium acetate/5% water in methanol has successfully separated four AB-FUBINACA isomers. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
Issue 2: Co-elution of Isomers in LC-MS
| Potential Cause | Troubleshooting Steps |
| Insufficient Chromatographic Separation | Implement the HPLC troubleshooting steps above. Additionally, consider using Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) for superior isomer separation. Chiral stationary phases (e.g., amylose or cellulose-based) are particularly effective for enantiomeric separations in SFC. |
| Non-selective MS/MS transition | Optimize the collision energy to generate unique product ions or significantly different abundance ratios for each isomer. An energy-resolved mass spectrometry (ERMS) strategy can be effective. |
| Inadequate Ionization | Experiment with different ionization modes. While Electrospray Ionization (ESI) is common, other techniques might offer better selectivity for certain isomers. |
Issue 3: High Background Noise in Mass Spectrometry
| Potential Cause | Troubleshooting Steps |
| Contaminated LC System | Isolate the source by diverting LC flow away from the MS. If the noise disappears, the contamination is in the LC system. |
| Impure Solvents | Use high-purity, LC-MS grade solvents and additives. Dedicate solvent bottles to the LC-MS system to prevent cross-contamination. |
| Contaminated MS Source | If noise persists with direct infusion of clean solvent, the issue is likely in the MS source or ion optics. Perform routine cleaning of the ion source. |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for AB-FUBINACA Isomer Separation
This protocol is adapted from a study that successfully separated four of six positional isomers of AB-FUBINACA.
-
Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., LC-ESI-LIT-MS or LC-ESI-QqQ-MS).
-
Column: YMC-Ultra HT Pro C18 (dimensions not specified in the source, but a standard analytical column, e.g., 2.1 x 100 mm, 1.8 µm, would be a suitable starting point).
-
Mobile Phase A: 10 mM ammonium acetate with 5% methanol in distilled water.
-
Mobile Phase B: 10 mM ammonium acetate with 5% distilled water in methanol.
-
Elution Mode: Isocratic.
-
Mobile Phase Composition: 50% Mobile Phase A / 50% Mobile Phase B.
-
Flow Rate: (Not specified, a typical starting point for a 2.1 mm ID column would be 0.2-0.4 mL/min).
-
Column Temperature: (Not specified, start at ambient or slightly elevated, e.g., 30-40 °C).
-
Injection Volume: (Not specified, typically 1-5 µL).
-
MS Detection: ESI in positive or negative mode. Monitor the [M+H]+ ion at m/z 369. For MS/MS, optimize collision energy for each isomer to produce characteristic product ions or abundance ratios.
Protocol 2: UHPSFC Method for Chiral Separation of Synthetic Cannabinoids
This protocol is a general strategy based on literature demonstrating the effectiveness of UHPSFC for isomer separations.
-
Instrumentation: Ultra-High-Performance Supercritical Fluid Chromatograph with a photodiode array (PDA) and/or mass spectrometer detector.
-
Column: Chiral stationary phase, e.g., Waters ACQUITY UPC2 Trefoil AMY1 or CEL1 (2.5 µm, 3.0 x 150 mm).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent/Modifier): Methanol, ethanol, or isopropanol.
-
Elution Mode: Gradient.
-
Example Gradient: Start with a low percentage of co-solvent (e.g., 2%) and ramp up to a higher percentage (e.g., 20-40%) over several minutes.
-
Back Pressure: (Typically 1500-3000 psi).
-
Column Temperature: (Typically 30-60 °C).
-
Flow Rate: (Typically 1-3 mL/min).
Data Presentation
Table 1: HPLC Retention Data for AB-FUBINACA and Isomers on a YMC-Ultra HT Pro C18 Column (Isocratic)
Data is illustrative of the elution order described in the literature; exact retention times will vary.
| Compound | Elution Order |
| Isomer-5 (N-(1-amino-1-oxobutan-2-yl)-N-methyl isomer) | 1 |
| Isomer-4 (N-(1-amino-2-methyl-1-oxobutan-2-yl) isomer) | 2 |
| AB-FUBINACA & Isomer-2 (3-fluorobenzyl isomer) | 3 (co-eluted) |
| Isomer-3 | 4 |
| Isomer-1 (2-fluorobenzyl isomer) | 5 |
Table 2: Key Mass Spectral Fragments for AB-FUBINACA
| Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode |
| 369.2 | 324.0, 253.0, 109.0 | ESI Positive |
Visualizations
Caption: Simplified CB1 receptor signaling pathway for AB-FUBINACA.
Caption: Logical workflow for troubleshooting poor isomer resolution.
References
- 1. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: AB-FUBINACA Analysis in Forensic Toxicology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of AB-FUBINACA in forensic toxicology laboratories.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of AB-FUBINACA.
| Question | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing in GC-MS Analysis | 1. Active sites in the GC inlet or column. 2. Inappropriate injection temperature. 3. Contamination of the GC system. | 1. Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for drug analysis, such as an Agilent HP-5-MS.[1] 2. Optimize the injector temperature. A temperature of around 300°C has been shown to be effective.[2][3] 3. Bake out the column and clean the injector port and source according to the manufacturer's instructions. |
| Low Recovery of AB-FUBINACA During Sample Extraction | 1. Inefficient extraction solvent. 2. Suboptimal pH during liquid-liquid extraction (LLE). 3. Incomplete protein precipitation. | 1. For LLE, ethyl acetate has been demonstrated to be an effective solvent.[1] For solid-phase extraction (SPE), consider using a mixed-mode or polymeric sorbent. 2. Adjust the sample pH to 8-9 with aqueous ammonia before LLE to ensure AB-FUBINACA is in its non-ionized form for better extraction into an organic solvent.[1] 3. When using protein precipitation with acetonitrile, add the solvent dropwise while vortexing to ensure efficient precipitation. |
| Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS | 1. Co-eluting endogenous compounds from the biological matrix (e.g., blood, urine). 2. Insufficient sample cleanup. | 1. Optimize the chromatographic separation to separate AB-FUBINACA from interfering matrix components. A gradient elution with a C18 or biphenyl column is often effective. 2. Employ a more rigorous sample preparation method, such as SPE or a more thorough LLE protocol. 3. Evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked blank sample to that of a neat standard solution. |
| Inconsistent Quantitation Results | 1. Instability of AB-FUBINACA in the biological matrix. 2. Improper storage of samples and standards. 3. Non-linearity of the calibration curve. | 1. AB-FUBINACA is relatively stable in whole blood when stored at refrigerated (4°C) or frozen (-20°C) conditions for up to 12 weeks. Avoid prolonged storage at room temperature. 2. Store stock and working standard solutions at -20°C. 3. Ensure the calibration curve is linear over the expected concentration range of the samples. A seven-point calibration curve from 0.1 to 10.0 ng/mL has been successfully used. |
| Failure to Detect AB-FUBINACA Metabolites | 1. The analytical method is not optimized for the metabolites. 2. The parent compound is the primary target and metabolites are in low abundance. 3. In urine samples, metabolites may be conjugated. | 1. Develop a method that includes the major metabolites of AB-FUBINACA as target analytes. 2. While the parent compound is often detectable in blood, its concentration in urine can be very low or absent, making metabolite monitoring crucial. 3. For urine analysis, an acid hydrolysis step is necessary to cleave the conjugated metabolites before extraction. |
Frequently Asked Questions (FAQs)
1. What are the most common analytical techniques for the detection and quantification of AB-FUBINACA in forensic toxicology?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most frequently used methods for the detection and quantification of AB-FUBINACA in biological samples. LC-MS/MS is often preferred due to the thermal instability of some synthetic cannabinoids.
2. What are the typical validation parameters for an AB-FUBINACA analytical method?
A comprehensive method validation for AB-FUBINACA should include the following parameters:
-
Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the instrument response is proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision (Intra- and Inter-assay): The degree of agreement among a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting substances on the ionization of the target analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
3. What are some typical validation results for AB-FUBINACA analysis?
The following table summarizes typical validation parameters from published methods for the analysis of AB-FUBINACA.
| Parameter | Matrix | Method | Value | Reference |
| LOD | Oral Fluid | LC-MS/MS | 1 ng/mL | |
| LOQ | Oral Fluid | LC-MS/MS | 2.5 ng/mL | |
| Linearity | Oral Fluid | LC-MS/MS | 2.5 - 500 ng/mL | |
| Accuracy | Oral Fluid | LC-MS/MS | 90.5 - 112.5% | |
| Precision | Oral Fluid | LC-MS/MS | 3 - 14.7% | |
| LOD | Rat Plasma | LC-MS/MS | 0.003–0.004 ng/mL | |
| LOQ | Rat Plasma | LC-MS/MS | 0.012–0.016 ng/mL | |
| Recovery | Rat Plasma | LC-MS/MS | 95.4–106.8% |
4. What is a suitable sample preparation method for AB-FUBINACA in blood and urine?
A common and effective sample preparation method is liquid-liquid extraction (LLE). For urine samples, a hydrolysis step is required prior to extraction to account for conjugated metabolites.
Detailed LLE Protocol for Urine:
-
To 2.5 mL of urine, add 0.3 mL of 20% hydrochloric acid.
-
Heat the sample at 60-70°C for 60 minutes.
-
After cooling, add 25% aqueous ammonia to adjust the pH to 8-9.
-
Extract the sample with 10 mL of ethyl acetate and centrifuge.
-
Evaporate the organic phase to dryness under a stream of nitrogen at or below 45°C.
-
Reconstitute the residue in a suitable solvent for instrumental analysis.
Detailed LLE Protocol for Blood:
-
To 2 mL of blood, add 5 mL of a saturated ammonium sulfate solution and a few drops of 0.1M HCl.
-
Vortex for 3 minutes and then centrifuge for 5 minutes.
-
Collect the supernatant.
-
Add a few drops of 25% aqueous ammonia to adjust the pH to 8-9.
-
Add 20 mL of ethyl acetate and shake for 4 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the residue for analysis.
5. How should I store biological samples containing AB-FUBINACA?
For optimal stability, it is recommended to store biological samples frozen (-20°C). Studies have shown that AB-FUBINACA is relatively stable in whole blood for up to 12 weeks when stored at 4°C or -20°C. Significant degradation may occur at ambient temperatures.
Experimental Workflows
References
managing the thermal instability of AB-FUBINACA during analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AB-FUBINACA. The focus is on managing the thermal instability of the compound during analytical procedures to ensure accurate and reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of AB-FUBINACA, particularly when using gas chromatography (GC) and liquid chromatography (LC) techniques.
Issue 1: Poor Peak Shape or Tailing in GC-MS Analysis
-
Question: My AB-FUBINACA peak is showing significant tailing or broadening in my GC-MS analysis. What could be the cause and how can I fix it?
-
Answer: This issue often points to thermal degradation or interaction with active sites in the GC system.
-
High Injection Port Temperature: AB-FUBINACA can be thermally labile. High temperatures in the GC inlet can cause the molecule to degrade before it reaches the column.
-
Solution: Optimize the injection port temperature. Start with a lower temperature (e.g., 230 °C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.
-
-
Active Sites: Free silanol groups in the liner, column, or even the injection port can interact with the analyte, leading to peak tailing.
-
Solution: Use a deactivated liner (e.g., silylated). Ensure you are using a high-quality, well-conditioned analytical column. If the problem persists, you may need to trim the front end of the column to remove accumulated non-volatile residues.
-
-
Improper Derivatization: While not always necessary, derivatization can improve the thermal stability and chromatographic behavior of AB-FUBINACA.
-
Solution: Consider silylation of the amide group to increase volatility and reduce interactions with active sites.
-
-
Issue 2: Inconsistent Quantitative Results and Low Recovery
-
Question: I am observing significant variability in my quantitative results for AB-FUBINACA and the recovery is lower than expected. What are the likely causes?
-
Answer: Inconsistent results and low recovery are often linked to sample degradation, either during storage or analysis.
-
Sample Storage: AB-FUBINACA is known to be unstable in biological matrices at room temperature and even under refrigeration.[1][2][3]
-
Thermal Degradation in GC Inlet: As mentioned previously, high temperatures in the GC inlet can lead to the degradation of AB-FUBINACA, resulting in a lower amount of the intact molecule reaching the detector.
-
Solution: Lower the injection port temperature. Consider using a pulsed splitless or other cool injection technique if available.
-
-
Matrix Effects in LC-MS: In liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can suppress or enhance the ionization of AB-FUBINACA, leading to inaccurate quantification.
-
Solution: Employ a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Use an isotopically labeled internal standard (e.g., AB-FUBINACA-d4) to compensate for matrix effects and variations in instrument response.
-
-
Issue 3: Appearance of Unexpected Peaks in the Chromatogram
-
Question: I am seeing extra peaks in my chromatogram that I cannot identify, especially when analyzing AB-FUBINACA standards at high temperatures. What could these be?
-
Answer: The appearance of unexpected peaks is a strong indicator of thermal degradation. For some synthetic cannabinoids, heating above 400°C can lead to the formation of various degradation products. While GC inlet temperatures are typically lower, some degradation can still occur.
-
Amide Bond Cleavage: The amide linkage in AB-FUBINACA can be susceptible to thermal cleavage, leading to the formation of smaller fragment molecules.
-
Dehydration: Dehydration of the primary amide to a nitrile has been observed in related compounds at high temperatures.
-
Solution:
-
Analyze a pure standard of AB-FUBINACA at different injection port temperatures to observe the formation of degradation products as the temperature increases. This will help in identifying potential degradants in your samples.
-
Whenever possible, use LC-MS/MS for the analysis of AB-FUBINACA as it is a "softer" ionization technique that does not require high temperatures for sample introduction, making it more suitable for thermally unstable compounds.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for AB-FUBINACA and its metabolites in biological samples?
A1: For long-term stability, biological samples containing AB-FUBINACA should be stored frozen at -20°C. Studies have shown that AB-FUBINACA is relatively stable under these conditions, whereas significant degradation can occur at ambient (22°C) and refrigerated (4°C) temperatures.
Q2: Is GC-MS a suitable technique for the analysis of AB-FUBINACA?
A2: While GC-MS has been used for the analysis of AB-FUBINACA, it presents challenges due to the compound's thermal instability. High temperatures in the GC injection port can lead to degradation and inaccurate quantification. If using GC-MS, careful optimization of the injection temperature is crucial. LC-MS/MS is often the preferred method for the analysis of thermally labile compounds like AB-FUBINACA.
Q3: What are the major degradation pathways of AB-FUBINACA during thermal analysis?
A3: While specific studies on the thermal degradation of AB-FUBINACA in a GC inlet are limited, based on the structure and data from related synthetic cannabinoids, the likely degradation pathways include cleavage of the amide bond and potential dehydration of the primary amide to a nitrile.
Q4: Why is the parent AB-FUBINACA compound often not detected in urine samples?
A4: AB-FUBINACA is extensively metabolized in the body. The primary metabolic pathways include amide hydrolysis, hydroxylation, and glucuronidation. As a result, the parent compound is often present at very low concentrations or is completely absent in urine. Therefore, the detection of its metabolites, such as the carboxylic acid metabolite, is essential for confirming intake.
Q5: What are the key metabolites of AB-FUBINACA to target for analysis in biological samples?
A5: The major metabolites of AB-FUBINACA result from amide hydrolysis to form the corresponding carboxylic acid, as well as hydroxylation on the indazole ring and the amino-oxobutane moiety. These hydroxylated metabolites can also be conjugated with glucuronic acid. For urine analysis, targeting the carboxylic acid metabolite and hydroxylated metabolites is recommended.
Data Presentation
Table 1: Stability of AB-FUBINACA in Whole Blood at Different Storage Temperatures
| Storage Temperature | Stability over 12 weeks | Reference(s) |
| Ambient (22°C) | Significant degradation | ,, |
| Refrigerated (4°C) | Significant degradation | ,, |
| Frozen (-20°C) | Relatively stable | ,, |
Experimental Protocols
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of AB-FUBINACA in Whole Blood
This protocol is a generalized procedure based on common practices for the analysis of synthetic cannabinoids in biological fluids.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of whole blood, add an internal standard (e.g., AB-FUBINACA-d4).
-
Vortex and allow to equilibrate.
-
Add 2 mL of acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Transfer the supernatant to a clean tube and dilute with 5 mL of deionized water.
-
Condition a mixed-mode SPE cartridge with methanol followed by deionized water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with deionized water followed by a weak organic solvent (e.g., 20% methanol in water).
-
Dry the cartridge under vacuum.
-
Elute the analyte with a suitable solvent (e.g., 2% formic acid in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 or biphenyl column is typically used (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for AB-FUBINACA and its internal standard.
-
Mandatory Visualization
Caption: Degradation pathways of AB-FUBINACA.
References
Validation & Comparative
A Comparative Analysis of Receptor Binding Affinity: AB-FUBINACA vs. THC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding affinities of the synthetic cannabinoid AB-FUBINACA and the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC). The following sections present quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of their interactions with cannabinoid receptors.
Quantitative Data Summary: Receptor Binding Affinity
The binding affinities of AB-FUBINACA and THC for the human cannabinoid receptors CB1 and CB2 are summarized below. The data, presented as inhibition constant (Kᵢ) and half-maximal effective concentration (EC₅₀), are derived from various in vitro studies. Lower Kᵢ and EC₅₀ values are indicative of higher binding affinity and potency, respectively.
| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Agonist Type |
| AB-FUBINACA | CB1 | 0.9[1] | 1.8[1] | Full Agonist[2][3] |
| CB2 | 23.2[1] | 3.2 | Full Agonist | |
| THC | CB1 | 40.7 | - | Partial Agonist |
| CB2 | 36 | - | Partial Agonist |
Note: Kᵢ and EC₅₀ values can vary between studies depending on the specific experimental conditions.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity (Kᵢ) for both AB-FUBINACA and THC is typically achieved through a competitive radioligand binding assay. This technique measures the ability of a test compound (the "competitor," e.g., AB-FUBINACA or THC) to displace a radiolabeled ligand with known high affinity for the cannabinoid receptors.
Key Materials and Reagents:
-
Cell Membranes: Commercially available cell membranes (e.g., from HEK-293 or CHO cells) that have been genetically engineered to express high levels of human CB1 or CB2 receptors.
-
Radioligand: A cannabinoid receptor agonist or antagonist labeled with a radioactive isotope, such as [³H]CP-55,940 or [³H]WIN 55,212-2.
-
Test Compounds: AB-FUBINACA and THC.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2) to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4) to maintain physiological conditions.
-
Filtration Apparatus: A 96-well filter plate with glass fiber filters (e.g., GF/B or GF/C) and a vacuum manifold to separate the bound from the unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity retained on the filters.
Experimental Procedure:
-
Preparation of Reagents: Stock solutions of the test compounds are prepared, typically in DMSO, and then serially diluted in the assay buffer to create a range of concentrations.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, or non-specific binding control) are incubated together in a 96-well plate. This allows for competition between the radioligand and the test compound for binding to the cannabinoid receptors. The incubation is typically carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes).
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filter plates using a vacuum manifold. This step separates the cell membranes with the bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: After drying the filter plates, a scintillation cocktail is added to each well. The radioactivity on each filter is then measured using a scintillation counter.
-
Data Analysis:
-
Specific Binding Calculation: Specific binding is determined by subtracting the non-specific binding from the total binding.
-
IC₅₀ Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Kᵢ Calculation: The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand used and Kᴅ is its dissociation constant for the receptor.
-
Visualizations
Signaling Pathways
Both AB-FUBINACA and THC exert their effects by activating the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors initiate a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. However, the magnitude of this response differs significantly between the two compounds due to their different agonist properties.
Caption: Agonist-induced cannabinoid receptor signaling cascade.
Experimental Workflow
The following diagram illustrates the key steps involved in the competitive radioligand binding assay used to determine the receptor binding affinities of AB-FUBINACA and THC.
Caption: Workflow for determining receptor binding affinity.
References
A Comparative Analysis of the Potency of Synthetic Cannabinoids AB-FUBINACA and JWH-018
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of two synthetic cannabinoid receptor agonists, AB-FUBINACA and JWH-018. The information presented is collated from various scientific studies and is intended for an audience with a professional background in pharmacology and drug development. This document summarizes key experimental data, details the methodologies of cited experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
AB-FUBINACA and JWH-018 are both potent full agonists of the cannabinoid receptors CB1 and CB2. However, experimental data consistently demonstrates that AB-FUBINACA exhibits a significantly higher potency, particularly at the CB1 receptor, which is the primary target for the psychoactive effects of cannabinoids. This increased potency is reflected in its lower binding affinity (Ki) and functional activity (EC50) values compared to JWH-018.
Data Presentation: Quantitative Comparison of Potency
The following tables summarize the in vitro binding affinity and functional potency of AB-FUBINACA and JWH-018 at human cannabinoid receptors.
Table 1: Binding Affinity (Ki) at Human Cannabinoid Receptors
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| AB-FUBINACA | 0.9[1] | 23.2[1] |
| JWH-018 | 9.00 ± 5.00[2] | 2.94 ± 2.65[2] |
Table 2: Functional Activity (EC50) at Human Cannabinoid Receptors
| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) | Assay Type |
| AB-FUBINACA | 1.8[1] | 3.2 | cAMP Inhibition |
| JWH-018 | 102 | 133 | cAMP Inhibition |
Lower Ki and EC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Radioligand Binding Assay for Cannabinoid Receptors
This assay determines the binding affinity (Ki) of a compound to a receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells) are prepared by homogenization in a buffer solution followed by centrifugation to isolate the membrane fraction.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% bovine serum albumin (BSA), at a pH of 7.4.
-
Incubation: Receptor membranes are incubated with a fixed concentration of a high-affinity cannabinoid radioligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound (AB-FUBINACA or JWH-018).
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional potency (EC50) and efficacy of a compound by quantifying the activation of G-proteins coupled to the cannabinoid receptors.
Experimental Workflow:
Caption: Workflow for [³⁵S]GTPγS Functional Assay.
Detailed Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing CB1 or CB2 receptors are used.
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, and 1 mM EDTA, at a pH of 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS, guanosine diphosphate (GDP), and varying concentrations of the test compound.
-
Separation and Quantification: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.
-
Data Analysis: Dose-response curves are generated by plotting the stimulated [³⁵S]GTPγS binding against the concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.
cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cyclic adenosine monophosphate (cAMP), a downstream signaling molecule, following receptor activation.
Experimental Workflow:
Caption: Workflow for cAMP Inhibition Assay.
Detailed Protocol:
-
Cell Culture: Whole cells expressing the cannabinoid receptor of interest are used.
-
Incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: Adenylyl cyclase is then stimulated with forskolin to increase basal cAMP levels.
-
Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is quantified, and an IC50 value is determined.
Signaling Pathways
Both AB-FUBINACA and JWH-018 exert their effects by activating the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Caption: Cannabinoid Receptor Signaling Pathway.
Conclusion
The experimental data clearly indicates that AB-FUBINACA is a more potent cannabinoid receptor agonist than JWH-018, particularly at the CB1 receptor. This difference in potency is substantial, with AB-FUBINACA exhibiting approximately 10-fold higher binding affinity and over 50-fold greater functional potency in cAMP inhibition assays at the CB1 receptor. Researchers and drug development professionals should consider these significant differences in potency when designing experiments or developing therapeutic agents targeting the endocannabinoid system. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation into the pharmacology of these and other synthetic cannabinoids.
References
A Comparative Guide to the Analytical Quantification of AB-FUBINACA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of AB-FUBINACA, a potent synthetic cannabinoid. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.
Introduction
AB-FUBINACA continues to be a compound of significant interest in forensic toxicology, clinical research, and drug development due to its potent psychoactive effects. Accurate and reliable quantification of AB-FUBINACA in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential toxicity. This guide compares the two primary analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison of Analytical Methods
The selection of an analytical method for AB-FUBINACA quantification depends on various factors, including the biological matrix, required sensitivity, and available instrumentation. The following table summarizes the performance characteristics of validated LC-MS/MS and GC-MS methods for the analysis of AB-FUBINACA in whole blood, urine, and oral fluid.
| Analytical Method | Matrix | Linearity (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (% RSD) | Reference |
| LC-MS/MS | Oral Fluid | 2.5 - 500 | 1 | 2.5 | 90.5 - 112.5 | 3.0 - 14.7 | [1] |
| LC-MS/MS | Serum | 0.1 - 2.0 (for a panel of 75 SCs) | - | 0.1 - 2.0 | - | - | [2] |
| LC-MS/MS | Whole Blood | 1 - 250 | 0.1 - 0.5 | - | - | < 10.0 | [3] |
| GC-MS | Blood & Urine | - | - | - | - | - | [4] |
| GC-MS/MS | Rat Plasma | 0.5 - 1000 | - | 1 - 5 | - | - | [5] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Please note that direct comparison between studies can be challenging due to variations in instrumentation, validation procedures, and the specific metabolites targeted.
Signaling Pathway of AB-FUBINACA
AB-FUBINACA acts as a potent agonist at the cannabinoid receptors CB1 and CB2. The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase and the modulation of ion channels.
Caption: AB-FUBINACA activation of CB1/CB2 receptors and downstream signaling.
Experimental Workflows
The general workflow for the quantification of AB-FUBINACA in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates a typical workflow for an LC-MS/MS-based method.
Caption: A typical experimental workflow for quantifying AB-FUBINACA.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols are provided as examples and may require optimization based on the specific laboratory conditions and instrumentation.
LC-MS/MS Method for AB-FUBINACA in Oral Fluid
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of oral fluid, add an appropriate internal standard.
-
Add a precipitating agent (e.g., 300 µL of acetonitrile).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
Liquid Chromatography:
-
Column: Kinetex Biphenyl column (50 mm × 3 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of AB-FUBINACA from matrix components.
-
Flow Rate: Typically 0.4 - 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for AB-FUBINACA and its internal standard should be optimized for the instrument used.
-
GC-MS Method for AB-FUBINACA in Blood and Urine
-
Sample Preparation (Liquid-Liquid Extraction):
-
For Urine:
-
To a urine sample, add an appropriate internal standard.
-
Adjust the pH of the sample to be alkaline.
-
Add an immiscible organic solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex or shake vigorously to extract the analyte into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for injection.
-
-
For Blood:
-
To a whole blood sample, add an appropriate internal standard.
-
Perform protein precipitation with a suitable agent (e.g., acetonitrile).
-
Centrifuge and transfer the supernatant.
-
Proceed with liquid-liquid extraction as described for urine.
-
-
-
Gas Chromatography:
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS).
-
Injector Temperature: Typically around 280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
-
Mass Range: A suitable mass range to detect the characteristic fragment ions of AB-FUBINACA.
-
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of AB-FUBINACA in biological matrices. LC-MS/MS generally offers higher sensitivity and is suitable for a wider range of analytes without the need for derivatization. GC-MS, while also a robust and reliable technique, may require derivatization for certain compounds to improve their volatility and thermal stability. The choice of method should be guided by the specific requirements of the study, including the matrix, desired limits of detection, and available resources. The validation data and protocols presented in this guide provide a solid foundation for the development and implementation of analytical methods for AB-FUBINACA quantification.
References
- 1. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 3. Rapid Identification of Four New Synthetic Cannabinoids in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. Determine the pharmacokinetics (half-life, volume of distribution and clearance) of AMB-FUBINACA in rats plasma using GC-MS / MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AB-FUBINACA Detection: ELISA vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The emergence of synthetic cannabinoids like AB-FUBINACA presents a significant challenge for toxicological screening and forensic analysis. Accurate and reliable detection methods are crucial for both clinical and research purposes. This guide provides a detailed comparison of two common analytical techniques for the detection of AB-FUBINACA: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into their experimental protocols, present a comparative analysis of their performance, and illustrate their complementary roles in a comprehensive drug testing workflow.
Data Presentation: A Head-to-Head Comparison
The choice between ELISA and LC-MS/MS for AB-FUBINACA detection hinges on the specific requirements of the analysis, such as the need for high throughput screening versus definitive confirmation. The following table summarizes the key performance characteristics of a representative commercial ELISA kit and a typical LC-MS/MS method.
| Feature | AB-FUBINACA ELISA (e.g., CEDIA® AB-PINACA Assay) | LC-MS/MS |
| Principle | Competitive binding immunoassay | Chromatographic separation followed by mass-based detection and fragmentation |
| Primary Application | High-throughput screening of presumptive positives | Definitive confirmation and quantification |
| Specificity | Can exhibit cross-reactivity with other synthetic cannabinoids (e.g., AB-PINACA, AB-CHMINACA, ADB-FUBINACA)[1] | High; can distinguish between structurally similar compounds and their metabolites |
| Sensitivity (Cutoff) | Typically in the range of 10-20 ng/mL in urine[2] | High; limits of detection (LODs) can be in the sub-ng/mL range (e.g., 0.01-0.5 ng/mL)[3] |
| Turnaround Time | Rapid (minutes to a few hours for a batch) | Longer (several hours to a day for a batch) |
| Cost per Sample | Lower | Higher |
| False Positives | Possible due to cross-reactivity | Rare |
| False Negatives | Possible if the specific compound or its major metabolite is not recognized by the antibody | Unlikely if the method is properly validated for the target analyte |
| Quantitative Capability | Semi-quantitative[2] | Fully quantitative with high accuracy and precision |
Experimental Protocols
AB-FUBINACA ELISA Protocol (Based on CEDIA® AB-PINACA Assay)
This protocol is a representative example of a commercially available ELISA for the qualitative and semi-quantitative detection of AB-FUBINACA and related synthetic cannabinoids in human urine.[2]
1. Principle: The assay is based on the principle of competitive binding. Drug in the urine sample competes with a drug conjugate for a limited number of antibody binding sites.
2. Reagents and Materials:
-
Microplate pre-coated with anti-drug antibodies
-
Drug-enzyme conjugate
-
Calibrators and controls
-
Substrate solution
-
Stop solution
-
Wash buffer
-
Microplate reader
3. Sample Preparation:
-
Urine samples are typically used directly or after a simple dilution.
4. Assay Procedure: a. Add calibrators, controls, and patient samples to the wells of the microplate. b. Add the drug-enzyme conjugate to each well. c. Incubate the plate to allow for competitive binding. d. Wash the plate to remove unbound components. e. Add the substrate solution to each well. The enzyme in the bound conjugate will convert the substrate to a colored product. f. Incubate to allow for color development. g. Add the stop solution to terminate the reaction. h. Read the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of the drug in the sample.
LC-MS/MS Protocol for AB-FUBINACA in Urine
This protocol is a synthesized, representative method based on published literature for the confirmation and quantification of AB-FUBINACA in urine.
1. Sample Preparation (Solid-Phase Extraction - SPE): a. To 1 mL of urine, add an internal standard and a buffer (e.g., ammonium acetate). b. If necessary, perform enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave conjugated metabolites. c. Condition an SPE cartridge (e.g., a mixed-mode or polymeric sorbent) with methanol and water. d. Load the pre-treated urine sample onto the SPE cartridge. e. Wash the cartridge with a weak solvent to remove interferences. f. Elute the analytes with an organic solvent (e.g., methanol or acetonitrile). g. Evaporate the eluate to dryness under a stream of nitrogen. h. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography (LC):
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient of two solvents is used for separation, for example:
-
Solvent A: Water with an additive like formic acid or ammonium formate.
-
Solvent B: Acetonitrile or methanol with a similar additive.
-
-
Gradient: A typical gradient would start with a low percentage of organic solvent (Solvent B), which is gradually increased to elute the analytes of interest.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Precursor and Product Ions: Specific precursor ions (the molecular ion of AB-FUBINACA) and their characteristic product ions (fragments) are monitored. For AB-FUBINACA, common transitions might include the parent molecule to specific fragments.
Mandatory Visualizations
Caption: Figure 1: Cross-Validation Workflow for AB-FUBINACA Detection
Caption: Figure 2: Logical Comparison of ELISA and LC-MS/MS
Conclusion
In the detection of AB-FUBINACA, ELISA and LC-MS/MS are not competing but rather complementary techniques. ELISA serves as a valuable tool for rapid screening of a large number of samples, allowing for the efficient identification of presumptive positives. However, due to the potential for cross-reactivity with other synthetic cannabinoids, positive ELISA results should always be considered preliminary.
LC-MS/MS provides the high specificity and sensitivity required for the definitive confirmation and quantification of AB-FUBINACA. Its ability to distinguish between different synthetic cannabinoids and their metabolites is essential for forensic cases and clinical diagnostics where accuracy is paramount. A robust drug testing program will, therefore, utilize ELISA for initial screening and LC-MS/MS for the confirmation of all presumptive positive results, ensuring both efficiency and accuracy in the detection of AB-FUBINACA.
References
A Comparative Analysis of the Metabolism of AB-FUBINACA and 5F-ADB
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro metabolism of two potent synthetic cannabinoids, AB-FUBINACA and 5F-ADB. The information presented is based on experimental data from peer-reviewed scientific literature and is intended to inform researchers in the fields of toxicology, pharmacology, and drug development.
Executive Summary
AB-FUBINACA and 5F-ADB are both indazole-based synthetic cannabinoids that have been associated with significant public health concerns. Understanding their metabolic fate is crucial for developing analytical methods for their detection and for comprehending their toxicological profiles. This guide reveals that while both compounds are extensively metabolized, 5F-ADB exhibits a significantly faster rate of metabolism in vitro compared to AB-FUBINACA. The primary metabolic pathways also differ, with AB-FUBINACA undergoing mainly hydroxylation and amide hydrolysis, while 5F-ADB is predominantly metabolized through oxidative defluorination and ester hydrolysis.
Data Presentation: In Vitro Metabolic Stability
The following table summarizes the key quantitative parameters for the in vitro metabolic stability of AB-FUBINACA and 5F-ADB in human liver microsomes (HLM).
| Parameter | AB-FUBINACA | 5F-ADB | Reference |
| Half-Life (t½) | 39.7 min | 3.1 min | [1] |
| Intrinsic Clearance (Clint) | 17.5 µL/min/mg | 256.2 mL/min/kg | [1] |
| Predicted Hepatic Clearance (Clh) | 9.0 mL/min/kg | 18.6 mL/min/kg | [1] |
| Extraction Ratio (ER) | 0.5 (Intermediate) | 0.93 (High) | [1] |
Metabolic Pathways
The metabolic pathways of AB-FUBINACA and 5F-ADB are distinct, leading to different sets of major metabolites.
AB-FUBINACA: The primary metabolic routes for AB-FUBINACA include:
-
Hydroxylation: Addition of a hydroxyl group to the 4-fluorobenzyl or the amino-3-methyl-1-oxobutane moiety.
-
Amide Hydrolysis: Cleavage of the amide bond, resulting in the formation of a carboxylic acid metabolite.
-
Glucuronidation: Conjugation with glucuronic acid, a common phase II metabolic reaction that increases water solubility and facilitates excretion.[2]
5F-ADB: The metabolism of 5F-ADB is characterized by:
-
Oxidative Defluorination: Replacement of the fluorine atom on the pentyl chain with a hydroxyl group, which can be further oxidized to a carboxylic acid.
-
Ester Hydrolysis: Cleavage of the methyl ester group to form a carboxylic acid metabolite. This is a very rapid process.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol outlines a general procedure for assessing the metabolic stability of synthetic cannabinoids using HLM.
1. Reagents and Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Test compound (AB-FUBINACA or 5F-ADB) dissolved in a suitable organic solvent (e.g., methanol or acetonitrile)
-
Acetonitrile (ice-cold) for reaction termination
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-HRMS system for analysis
2. Incubation Procedure:
-
Prepare a reaction mixture containing phosphate buffer, MgCl2, and the HLM suspension in a microcentrifuge tube.
-
Pre-warm the reaction mixture at 37°C for approximately 5 minutes.
-
Initiate the metabolic reaction by adding the test compound to the pre-warmed reaction mixture, followed immediately by the addition of the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile to the aliquot.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a clean vial for LC-HRMS analysis.
Metabolite Analysis using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
This protocol provides a general workflow for the identification and characterization of synthetic cannabinoid metabolites.
1. Sample Preparation:
-
The supernatant from the in vitro metabolism assay is typically diluted with an appropriate mobile phase before injection.
2. LC Separation:
-
Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Employ a suitable reversed-phase column (e.g., C18) for separation of the parent drug and its metabolites.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
3. HRMS Detection:
-
Couple the LC system to a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Acquire data in both full scan mode (to detect all ions) and tandem MS (MS/MS) or all-ion fragmentation mode (to obtain fragmentation patterns for structural elucidation).
-
Metabolite identification is achieved by comparing the accurate mass measurements and fragmentation patterns of potential metabolites with those of the parent drug and known metabolic transformations.
Mandatory Visualization
Caption: Comparative metabolic pathways of AB-FUBINACA and 5F-ADB.
References
Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for AB-FUBINACA Analysis
The emergence of synthetic cannabinoids like AB-FUBINACA presents a significant challenge to forensic and clinical laboratories. Ensuring accurate and reproducible analytical methods is paramount for public health and safety. This guide provides a comparative overview of analytical methodologies for AB-FUBINACA, drawing upon data from single-laboratory validation studies to offer a broader perspective on method performance.
The variability in reported analytical parameters across different laboratories underscores the need for standardized practices. Factors such as the choice of analytical technique, sample matrix, and specific instrument parameters can all influence the reported limits of detection (LOD), limits of quantification (LOQ), and overall method precision. While a formal inter-laboratory proficiency test for AB-FUBINACA is not detailed in the reviewed literature, this guide synthesizes available data to aid researchers in selecting and validating appropriate analytical methods.
Quantitative Data Summary
The following table summarizes quantitative performance data for the analysis of AB-FUBINACA and other synthetic cannabinoids from various studies. It is important to note that these values are derived from single-laboratory validation studies and are presented here for comparative purposes. Actual performance may vary between laboratories.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy/Bias (%) | Precision (RSD%) | Citation |
| LC-MS/MS | Oral Fluid | 1 ng/mL | 2.5 ng/mL | 2.5–500 ng/mL | 90.5–112.5 | 3–14.7 | [1] |
| LC-MS/MS | Oral Fluid | - | - | LOQ to 100 ng/mL | Within ±15 | <15 (inter-day) | [2] |
| LC-MS/MS | Cannabis Oil | 0.1 ng/mL | 0.05 - 50 ng/mL | - | -14.00 to 17.00 (low conc.) | 1.79 to 19.77 | [3] |
| GC-FID | Criminal Evidences | 1.5 µg/mL | 4.5 µg/mL | 4.5–900 µg/mL | 98.85–101.29 (Recovery) | 0.79 (inter-day) | [4] |
| LC-MS/MS | Rat Plasma | 0.003–0.004 ng/mL | 0.012–0.016 ng/mL | >0.99 (corr. coeff.) | 95.4–106.8 (Recovery) | 3.0–8.6 (inter-assay) | [5] |
| LC-MS/MS | Rat Urine | 0.00125–0.002 ng/mL | 0.003–0.005 ng/mL | >0.99 (corr. coeff.) | 92.0–106.8 (Recovery) | 3.9–8.8 (inter-assay) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are generalized protocols for the analysis of AB-FUBINACA using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (Urine) for GC-MS Analysis
A common sample preparation method for the analysis of AB-FUBINACA and its metabolites in urine involves enzymatic hydrolysis followed by liquid-liquid extraction.
-
Hydrolysis: To 2.5 mL of urine, add 0.3 mL of 20% hydrochloric acid. Heat the sample at 60-70°C for 60 minutes to hydrolyze conjugated metabolites.
-
pH Adjustment: After cooling, add 25% aqueous ammonia to adjust the pH to 8-9.
-
Extraction: Extract the sample with 10 mL of ethyl acetate. Centrifuge the mixture to separate the layers.
-
Evaporation: Transfer the organic (ethyl acetate) layer to a clean tube and evaporate to dryness under a stream of nitrogen at a temperature of 45°C or below.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS analysis.
Sample Preparation (Blood) for GC-MS Analysis
-
Precipitation: To 2 mL of blood, add 5 mL of a saturated ammonium sulfate solution and a few drops of 0.1M HCl.
-
Vortex and Centrifuge: Vortex the mixture for 3 minutes and then centrifuge for 5 minutes. Collect the supernatant.
-
pH Adjustment: Add drops of 25% aqueous ammonia to the supernatant until the pH reaches 8-9.
-
Extraction: Add 20 mL of ethyl acetate and shake the mixture for 4 minutes.
-
Evaporation: Transfer the organic layer to a glass tube and evaporate to dryness under a stream of nitrogen at 45°C.
-
Reconstitution: Reconstitute the residue in an appropriate solvent for GC-MS injection.
LC-MS/MS Method for AB-FUBINACA Quantification
The following provides a general overview of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of AB-FUBINACA.
-
Liquid Chromatography (LC):
-
Column: Agilent Eclipse Plus C18 (3.0 × 100 mm, 1.8 µm).
-
Mobile Phase A: 7 mM ammonium formate and 0.05% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example, starting at 7% B, increasing to 10% at 2 min, 50% at 5 min, and 85% at 7 min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Instrument: Agilent 6460 tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification, which involves monitoring specific precursor-to-product ion transitions for AB-FUBINACA and its internal standard.
-
Visualizations
Experimental Workflow for AB-FUBINACA Analysis
The following diagram illustrates a typical workflow for the analysis of AB-FUBINACA in biological samples.
Caption: A generalized workflow for the analysis of AB-FUBINACA.
Signaling Pathway of Synthetic Cannabinoids
This diagram illustrates the general signaling pathway activated by synthetic cannabinoids like AB-FUBINACA.
Caption: General signaling pathway of synthetic cannabinoids via CB1 receptor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of AB-FUBINACA and Other Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of AB-FUBINACA with other notable synthetic cannabinoids. The data presented is compiled from various in vitro and in vivo studies to offer a comprehensive overview for research and drug development purposes.
Quantitative Efficacy Comparison
The following tables summarize the in vitro binding affinity and functional activity of AB-FUBINACA and other synthetic cannabinoids at the human cannabinoid receptors CB1 and CB2. These receptors are the primary targets for both endogenous and exogenous cannabinoids and are responsible for their pharmacological effects.
Table 1: Cannabinoid Receptor Binding Affinity (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Reference |
| AB-FUBINACA | 0.734 - 0.9 | 0.933 | [1][2] |
| AMB-FUBINACA | 0.54 | 0.13 | [3] |
| ADB-FUBINACA | 0.36 | - | [2] |
| AB-CHMINACA | - | - | [4] |
| AB-PINACA | 2.87 | 0.88 | |
| JWH-018 | 2.6 | - | |
| Δ⁹-THC | 8.05 - 9.6 | 32 |
Lower Ki values indicate higher binding affinity.
Table 2: Cannabinoid Receptor Functional Activity (EC50, nM and Emax, %)
| Compound | Assay | CB1 Receptor | CB2 Receptor | Reference |
| EC50 (nM) | Emax (%) | EC50 (nM) | ||
| AB-FUBINACA | [³⁵S]GTPγS | 23.2 | - | - |
| cAMP Inhibition | 1.36 | Full Agonist | 1.95 | |
| AMB-FUBINACA | [³⁵S]GTPγS | 0.54 | Full Agonist | 0.13 |
| cAMP Inhibition | 0.63 | - | - | |
| ADB-FUBINACA | [³⁵S]GTPγS | 0.98 - 1.2 | - | 3.5 |
| AB-CHMINACA | [³⁵S]GTPγS | - | Higher than most known full agonists | - |
| AB-PINACA | [³⁵S]GTPγS | - | Higher than most known full agonists | - |
| JWH-018 | [³⁵S]GTPγS | - | - | - |
| Δ⁹-THC | [³⁵S]GTPγS | - | Partial Agonist | - |
EC50 represents the concentration of a compound that produces 50% of its maximal effect; lower values indicate higher potency. Emax represents the maximum effect produced by the compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway activated by synthetic cannabinoids and a general workflow for their in vitro characterization.
References
- 1. ecddrepository.org [ecddrepository.org]
- 2. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Assessing the Cross-Reactivity of AB-FUBINACA with Synthetic Cannabinoid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The proliferation of synthetic cannabinoid receptor agonists (SCRAs) presents a significant challenge for toxicological screening. Immunoassays, while offering rapid and high-throughput detection, often exhibit variable cross-reactivity with the ever-expanding roster of novel psychoactive substances. This guide provides a comparative assessment of the cross-reactivity of AB-FUBINACA with commercially available SCRA immunoassays, supported by experimental data and detailed methodologies to aid researchers in selecting and interpreting screening results.
Data Presentation: Cross-Reactivity of AB-FUBINACA and Other SCRAs
| Compound | Class | Thermo Fisher CEDIA® AB-PINACA Assay (% Cross-Reactivity) | Randox Evidence MultiSTAT / Biochip Array | Immunalysis Synthetic Cannabinoids-3 HEIA |
| AB-FUBINACA | Indazole-3-carboxamide | 94% at 25 ng/mL | Detectable | Intended for detection |
| AB-PINACA | Indazole-3-carboxamide | 80% at 25 ng/mL | Detectable | Intended for detection |
| 5F-AB-PINACA | Indazole-3-carboxamide | 149% at 14 ng/mL | Not specified | Not specified |
| ADB-FUBINACA | Indazole-3-carboxamide | 6.8% at 310 ng/mL | Not specified | Not specified |
| AB-CHMINACA | Indazole-3-carboxamide | 39% at 66 ng/mL | Detectable | Not specified |
| JWH-018 | Naphthoylindole | Not specified | Detectable | Detected by other Immunalysis kits |
| UR-144 | Phenylacetylindole | Not specified | Detectable | Detected by other Immunalysis kits |
| ADB-PINACA | Indazole-3-carboxamide | Not specified | Not specified | Intended for detection |
Data for the Thermo Fisher CEDIA® AB-PINACA Assay was obtained from the product application sheet. "Detectable" indicates that the analyte is listed as a target for the assay, but a specific cross-reactivity percentage was not provided in the available literature. "Intended for detection" indicates that the assay is marketed for the detection of this compound, but quantitative data was not found.
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized protocol based on common industry practices for assessing the cross-reactivity of a synthetic cannabinoid like AB-FUBINACA in a competitive immunoassay format.
Objective: To determine the percentage of cross-reactivity of AB-FUBINACA and other structurally related compounds with a specific SCRA immunoassay.
Materials:
-
SCRA Immunoassay Kit (e.g., ELISA, HEIA)
-
Certified reference standards of AB-FUBINACA and other SCRAs
-
Drug-free human urine or other appropriate biological matrix
-
Microplate reader or clinical chemistry analyzer
-
Calibrators and controls provided with the immunoassay kit
-
Precision pipettes and other standard laboratory equipment
Methodology:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of AB-FUBINACA and other test compounds in a suitable solvent (e.g., methanol, DMSO).
-
Preparation of Spiked Samples: Serially dilute the stock solutions in drug-free human urine to create a range of concentrations for each compound.
-
Assay Procedure:
-
Perform the immunoassay according to the manufacturer's instructions.
-
Run the assay calibrators and controls to ensure the validity of the assay run.
-
Analyze the prepared spiked urine samples for each test compound.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
For each compound, determine the concentration that produces a response equivalent to the assay's cutoff calibrator. This is often referred to as the IC50 value (the concentration that causes 50% inhibition of the signal).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Calibrator Analyte at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100
For example, if the assay cutoff for the target analyte is 10 ng/mL and AB-FUBINACA gives a response equivalent to the cutoff at a concentration of 15 ng/mL, the cross-reactivity would be:
(10 ng/mL / 15 ng/mL) x 100 = 66.7%
-
Mandatory Visualization
The following diagrams illustrate the generalized workflow for assessing immunoassay cross-reactivity and the principle of a competitive immunoassay.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Caption: Principle of a competitive immunoassay for SCRA detection.
A Comparative Analysis of the In Vivo Effects of AB-FUBINACA and AB-PINACA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of two potent synthetic cannabinoids, AB-FUBINACA and AB-PINACA. Both compounds are full agonists of the cannabinoid type 1 (CB1) receptor, a key mediator of the psychoactive effects of cannabinoids.[1][2] Understanding the distinct pharmacological profiles of these compounds is crucial for research into their therapeutic potential and for addressing their public health implications. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Comparison of In Vivo Effects
The following tables summarize the key in vivo pharmacological data for AB-FUBINACA and AB-PINACA, focusing on their cannabimimetic effects as determined by the murine tetrad assay and their physiological effects on body temperature and heart rate in rats.
| In Vivo Effect (Murine Tetrad Assay) | AB-FUBINACA | AB-PINACA | Reference Compound: Δ⁹-THC |
| Locomotor Suppression (ED₅₀, mg/kg) | ~2-3 (significant effect) | 1.4 | 19.3 |
| Catalepsy (ED₅₀, mg/kg) | ~2-3 (significant effect) | 0.9 | 10.1 |
| Antinociception (Tail-Flick, ED₅₀, mg/kg) | ~2-3 (significant effect) | 1.8 | 13.6 |
| Hypothermia (ED₅₀, mg/kg) | ~2-3 (significant effect) | 2.5 | 5.2 |
Data for AB-FUBINACA is extrapolated from significant effects observed at ≥2 mg/kg as reported by Gamage et al., 2020.[2] Data for AB-PINACA and Δ⁹-THC are from Wiley et al., 2015.[1][3]
| Physiological Effects in Rats (Biotelemetry) | AB-FUBINACA (3 mg/kg) | AB-PINACA (3 mg/kg) |
| Maximum Decrease in Body Temperature (°C) | ~2.0 | ~1.5 |
| Maximum Decrease in Heart Rate (bpm) | ~100-150 | ~100-150 |
Data from Banister et al., 2015.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Murine Cannabinoid Tetrad Assay
This battery of four tests is a standard preclinical model to assess the cannabimimetic activity of a compound. The following protocol is based on the methodology described by Wiley et al. (2015).
-
Animals: Male ICR mice are used for the study.
-
Drug Administration: AB-PINACA, AB-FUBINACA, or a vehicle solution is administered via intraperitoneal (i.p.) injection.
-
Test Battery Sequence: The tests are conducted in the following order to minimize interference between assays:
-
Spontaneous Locomotor Activity: Immediately after injection, mice are placed in a locomotor activity chamber. The total distance traveled or the number of beam breaks is recorded for a specified duration (e.g., 30 minutes).
-
Catalepsy (Ring Immobility Test): At a set time point post-injection (e.g., 30 minutes), the mouse's forepaws are placed on a horizontal ring stand. The duration of immobility is recorded up to a maximum cutoff time (e.g., 60 seconds).
-
Antinociception (Tail-Flick Test): The latency to withdraw the tail from a noxious heat source (e.g., a focused light beam) is measured. A baseline latency is determined before drug administration, and a maximum cutoff time is set to prevent tissue damage.
-
Hypothermia: Rectal temperature is measured using a digital thermometer at a specified time after drug administration. A baseline temperature is also recorded prior to injection.
-
-
Data Analysis: The dose required to produce a 50% maximal effect (ED₅₀) is calculated for each of the four endpoints.
Biotelemetry for Cardiovascular and Body Temperature Monitoring in Rats
This method allows for the continuous monitoring of physiological parameters in conscious, freely moving animals, providing a more detailed and less stressful assessment of drug effects. The protocol is based on the study by Banister et al. (2015).
-
Transmitter Implantation:
-
Male Sprague-Dawley rats are anesthetized.
-
A sterile biotelemetry transmitter is surgically implanted into the peritoneal cavity.
-
Animals are allowed a post-operative recovery period of at least one week.
-
-
Drug Administration: AB-FUBINACA, AB-PINACA, or a vehicle solution is administered via subcutaneous (s.c.) injection.
-
Data Acquisition:
-
Following drug administration, rats are placed in their home cages, which are positioned on receiver platforms.
-
Body temperature and heart rate are continuously recorded for a specified period (e.g., several hours).
-
-
Data Analysis: The data is analyzed to determine the time course and magnitude of changes in body temperature and heart rate following drug administration. The maximum change from baseline is typically reported.
Discussion of In Vivo Effects
Both AB-FUBINACA and AB-PINACA demonstrate potent, CB1 receptor-mediated in vivo effects characteristic of synthetic cannabinoids.
Potency and Efficacy: The available data from the murine tetrad assay suggests that both compounds are significantly more potent than Δ⁹-THC. AB-PINACA is approximately 2- to 14-fold more potent than Δ⁹-THC across the four measures of the tetrad. While direct ED₅₀ values for AB-FUBINACA in the full tetrad are not available from a single study, significant cannabimimetic effects are observed at doses of 2-3 mg/kg, indicating a potency that is also substantially greater than that of Δ⁹-THC. As full agonists at the CB1 receptor, both AB-FUBINACA and AB-PINACA exhibit higher efficacy compared to the partial agonism of Δ⁹-THC, which likely contributes to their more pronounced and often more severe effects.
Physiological Effects: In rats, both AB-FUBINACA and AB-PINACA induce significant hypothermia and bradycardia. The magnitude of these effects appears to be comparable for both compounds at a 3 mg/kg dose, with both causing a substantial decrease in heart rate and a drop in body temperature of 1.5-2.0°C.
Duration of Action: One notable difference between these synthetic cannabinoids and THC is their duration of action. Studies have shown that the effects of AB-FUBINACA are relatively short-lived compared to THC. This shorter duration may influence patterns of use and the potential for dependence.
References
- 1. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
evaluating the performance of different LC columns for AB-FUBINACA
An objective comparison of Liquid Chromatography (LC) columns for the analysis of AB-FUBINACA is crucial for researchers and scientists in drug development and forensic analysis. The selection of an appropriate LC column directly impacts the accuracy, resolution, and efficiency of separating AB-FUBINACA from its metabolites, isomers, or other synthetic cannabinoids. This guide provides a detailed comparison of various LC columns used for AB-FUBINACA analysis, supported by experimental data from published studies.
Experimental Workflow for LC Column Performance Evaluation
The following diagram illustrates a general workflow for analysis.
Figure 1. General workflow for evaluating LC column performance.
Comparison of LC Column Performance for AB-FUBINACA Analysis
The following table summarizes the experimental conditions and performance of different LC columns used for the analysis of AB-FUBINACA based on published data.
| LC Column | Dimensions | Particle Size | Mobile Phase | Flow Rate | Temp. | Retention Time (min) | Key Findings |
| Agilent Eclipse Plus C18 | 3.0 x 100 mm | 1.8 µm | A: 7 mM ammonium formate and 0.05% formic acid in waterB: Acetonitrile | - | - | - | Effective for the quantitative analysis of AB-FUBINACA in rat urine.[1] |
| Kinetex® C18 | 2.1 x 100 mm | 2.6 µm | A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile | 0.3 mL/min | 40°C | 6.58 | Successful separation of AB-FUBINACA and its metabolites in human liver microsome samples.[2] |
| L-column 2 ODS | 1.5 x 150 mm | 5 µm | 10 mM ammonium acetate/60% methanol in distilled water (isocratic) | 0.1 mL/min | 40°C | - | Co-eluted AB-FUBINACA with one of its positional isomers.[3] |
| YMC-Ultra HT Pro C18 | - | - | A: 10 mM ammonium acetate/5% methanol in waterB: 10 mM ammonium acetate/5% water in methanol (50% A/50% B isocratic) | - | - | - | Achieved separation of four of the six positional isomers of AB-FUBINACA, but AB-FUBINACA and its 3-fluorobenzyl isomer still co-eluted.[3] |
| Agilent Zorbax Eclipse Plus C-18 | 2.1 x 50 mm | 1.8 µm | A: 0.2% acetic acid in deionized waterB: Acetonitrile | 0.7 mL/min | 50°C | - | Part of a rapid method for the analysis of 32 synthetic cannabinoid metabolites in urine.[4] |
| Waters UPLC HSS T3 | 2.1 x 150 mm | 1.8 µm | A: 0.1% (v/v) aqueous formic acidB: Acetonitrile | - | 40°C | - | Used for the simultaneous determination of 11 synthetic cannabinoids in urine. |
| Lux® i-Cellulose-5 | - | - | - | - | - | - | Recommended for the chiral separation of synthetic cannabinoids with a terminal amide moiety, like AB-FUBINACA. |
| Ascentis® Express RP-Amide | 2.1 x 5 cm | 2.7 µm | A: Water with 0.1% formic acidB: Acetonitrile | 0.3 mL/min | 40°C | - | Provides superior results for cannabinoid analysis due to its selective stationary phase. |
| Ultra Biphenyl | - | - | - | - | - | - | Utilized for the separation of ADB-FUBINACA metabolites. |
Detailed Experimental Protocols
Method 1: Analysis of AB-FUBINACA and its Metabolites using Agilent Eclipse Plus C18
-
LC System: Agilent 1200 liquid chromatography system.
-
Column: Agilent Eclipse Plus C18 (3.0 x 100 mm, 1.8 µm).
-
Mobile Phase A: 7 mM ammonium formate and 0.05% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 7% B, increased to 10% B at 2.0 min, 50% B at 5.0 min, 85% B at 7.0 min for 3 min, then reset to 7% B at 10 min with a 6 min post-run.
-
Mass Spectrometer: Agilent 6460 tandem mass spectrometer.
Method 2: In Vitro Metabolite Profiling using Kinetex® C18
-
LC System: Shimadzu LC-20ADXR HPLC system.
-
Column: Kinetex® C18 (2.1 x 100 mm, 2.6 µm) with a 2.1 x 50 mm guard column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Gradient Program: Started at 5% B for 0.5 min, increased to 95% B in 9.5 min, held for 2.5 min, returned to initial conditions in 0.1 min and re-equilibrated for 2.4 min.
-
Mass Spectrometer: 3200 QTRAP® mass spectrometer.
Method 3: Isomer Differentiation using L-column 2 ODS and YMC-Ultra HT Pro C18
-
L-column 2 ODS Protocol:
-
Column: L-column 2 ODS (1.5 x 150 mm, 5 µm).
-
Elution: Isocratic with 10 mM ammonium acetate/60% methanol in distilled water for 25 min.
-
Flow Rate: 0.1 mL/min.
-
Column Temperature: 40°C.
-
-
YMC-Ultra HT Pro C18 Protocol:
-
Elution: Isocratic with 50% Mobile Phase A (10 mM ammonium acetate/5% methanol in distilled water) and 50% Mobile Phase B (10 mM ammonium acetate/5% distilled water in methanol).
-
Method 4: Chiral Separation using Lux® i-Cellulose-5
-
Finding: The Lux® i-Cellulose-5 column was found to be most effective for synthetic cannabinoids with a terminal amide moiety, which includes AB-FUBINACA. Optimized isocratic separation methods yielded enantiomer resolution values (Rs) ≥ 1.99.
Summary and Recommendations
The choice of an LC column for AB-FUBINACA analysis is highly dependent on the specific analytical goal.
-
For general quantitative analysis of AB-FUBINACA and its primary metabolites in biological matrices, reversed-phase columns such as the Agilent Eclipse Plus C18 and Kinetex® C18 have demonstrated reliable performance.
-
When the objective is the separation of positional isomers , a more specialized approach is necessary. While standard ODS columns may not provide complete separation, the YMC-Ultra HT Pro C18 has shown some success in separating several isomers, although not all. Further method development would be required for complete baseline separation.
-
For the crucial task of chiral separation to distinguish between the (S) and (R) enantiomers of AB-FUBINACA, a chiral stationary phase is essential. The Lux® i-Cellulose-5 is specifically recommended for amide-containing synthetic cannabinoids like AB-FUBINACA.
-
Columns with alternative selectivities, such as the Ascentis® Express RP-Amide or a Phenyl-Hexyl phase, can offer advantages for the analysis of a broad range of synthetic cannabinoids, including AB-FUBINACA, due to different retention mechanisms.
References
- 1. Detection and Characterization of the Effect of AB‐FUBINACA and Its Metabolites in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Guide to Method Validation for the Simultaneous Detection of Multiple Synthetic Cannabinoids
The ever-expanding landscape of synthetic cannabinoids (SCs) presents a significant challenge for forensic, clinical, and research laboratories. As new analogs are synthesized to circumvent regulations, the need for robust, validated analytical methods capable of simultaneously detecting a wide range of these compounds is critical. This guide provides a comparative overview of prevalent methodologies, focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Methodologies at a Glance: LC-MS/MS vs. GC-MS
While both Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS/MS are utilized for SC detection, LC-MS/MS has become the preferred method for its high sensitivity, selectivity, and ability to analyze a broad range of compounds with minimal sample preparation.[1][2]
-
LC-MS/MS: Offers high sensitivity and is suitable for a wide array of SCs, including their metabolites, without the need for derivatization.[1][2] Its flexibility allows for the development of methods that can screen for both known and unknown analogs.[3]
-
GC-MS: A well-established technique, but often requires derivatization for polar SC metabolites. While effective, it can be less efficient for the rapidly growing number of diverse SC structures.
Experimental Workflow and Protocols
A validated method ensures reliable and reproducible results. The following sections detail a typical workflow and protocol for the analysis of SCs in biological matrices, such as urine or blood, using LC-MS/MS.
Overall Analytical Workflow
The process begins with sample receipt and proceeds through preparation, instrumental analysis, data processing, and final reporting. Each step is critical for maintaining the integrity of the results.
Caption: General analytical workflow for synthetic cannabinoid testing.
Detailed Experimental Protocol: Solid-Phase Extraction (SPE) & LC-MS/MS
This protocol provides a common approach for extracting SCs from urine followed by instrumental analysis.
1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a widely used technique to clean up complex biological samples and concentrate analytes before analysis.
-
Objective: To remove matrix interferences and isolate SCs from the urine sample.
-
Materials: Oasis HLB SPE cartridges, methanol, acetonitrile, water, elution solvent (e.g., 90:10 acetonitrile/methanol).
-
Protocol Steps:
-
Conditioning: Condition the SPE cartridge with 2-4 mL of methanol, followed by 2-4 mL of water.
-
Loading: Load the pre-treated urine sample (often hydrolyzed to cleave glucuronide metabolites) onto the cartridge.
-
Washing: Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences.
-
Elution: Elute the SCs with 4-6 mL of an appropriate elution solvent. The volume of the elution reagent can significantly impact recovery rates.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for injection.
-
2. Instrumental Analysis: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: C18 analytical column (e.g., Agilent® Pursuit XRs Ultra 2.8 C18, 100 x 2.0 mm).
-
Mobile Phase A: Water with 10 mM formic acid.
-
Mobile Phase B: Methanol/acetonitrile (95/5 v/v) with 10 mM formic acid.
-
Flow Rate: 0.2 mL/min.
-
Gradient: A typical gradient starts with a low percentage of organic phase B, ramps up to a high percentage to elute the lipophilic SCs, and then returns to initial conditions for re-equilibration.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting specific precursor-to-product ion transitions for each analyte and internal standard.
-
Performance Comparison and Validation Parameters
Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. Key validation parameters are summarized below for representative LC-MS/MS methods.
Table 1: Comparison of Validation Parameters for SCs in Biological Matrices (LC-MS/MS)
| Analyte/Class | Matrix | LOQ (ng/mL) | Recovery (%) | Linearity (R²) | Reference |
| 11 SCs | Rat Urine | 0.01 - 0.1 | 69.9 - 118.4 | 0.993 - 0.999 | |
| JWH-122, 5F-AMB, AMB-FUBINACA | Rat Plasma | 0.012 - 0.016 | 95.4 - 106.8 | > 0.99 | |
| JWH-122, 5F-AMB, AMB-FUBINACA | Rat Urine | 0.003 - 0.005 | 92.0 - 106.8 | > 0.99 | |
| 30 SCs | Serum | 0.1 - 2.0 | Not Reported | Not Reported | |
| 7 SCs (JWH-018, etc.) | Oral Fluid | 0.25 | > 68 | Not Reported |
LOQ: Limit of Quantification
Table 2: Validation of SCs in Hair Samples (LC-MS/MS)
| Analyte | LOQ (pg/mg) | Linearity (R²) | Reference |
| JWH-018, JWH-073, etc. | 0.07 - 18 | 0.993 - 0.999 | |
| 18 SCs & 41 Metabolites | Not Specified | Acceptable |
Note: The wide range of LOQs reflects the varying potencies and ionization efficiencies of different SC analogs.
Mechanism of Action: Cannabinoid Receptor Signaling
Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. The CB1 receptor, highly expressed in the central nervous system, is responsible for the psychoactive effects.
Upon binding, SCs stimulate G-protein (Gi/Go) signaling cascades. This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels. Simultaneously, the G-protein's βγ subunits modulate ion channels, leading to the activation of G protein-gated inward rectifier K+ (GIRK) channels and the inhibition of N-type Ca2+ channels. The cumulative effect is a dampening of neuronal activity and a reduction in neurotransmitter release.
Caption: Simplified CB1 receptor signaling pathway activated by SCs.
Conclusion
The validation of analytical methods for the simultaneous detection of multiple synthetic cannabinoids is a complex but essential task. LC-MS/MS stands out as the premier technique, offering the sensitivity, specificity, and flexibility required to keep pace with this rapidly evolving class of new psychoactive substances. The data presented demonstrates that with proper validation, including assessment of linearity, LOQ, and recovery, LC-MS/MS methods can provide reliable quantification of SCs across various biological matrices. A thorough understanding of both the analytical workflow and the underlying pharmacology is paramount for professionals in the field.
References
- 1. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
Proper Disposal of AB-FUBINACA: A Guide for Laboratory Professionals
AB-FUBINACA is a potent synthetic cannabinoid that requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the environment. As a Schedule I controlled substance in the United States and regulated in many other countries, its disposal is governed by stringent regulations.[1][2] This guide provides a comprehensive framework for the proper disposal of AB-FUBINACA, tailored for researchers, scientists, and drug development professionals.
I. Compound Identification and Hazard Profile
It is crucial to be fully aware of the chemical properties and associated hazards of AB-FUBINACA before commencing any disposal procedures.
Chemical and Physical Data
| Property | Data |
| IUPAC Name | N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide[1] |
| CAS Number | 1185282-01-2[1] |
| Molecular Formula | C₂₀H₂₁FN₄O₂[1] |
| Molar Mass | 368.412 g/mol |
| Appearance | Crystalline solid (typical) |
| Hazards | Toxic if swallowed, in contact with skin, or inhaled. Potent CB₁ and CB₂ receptor agonist. Use has been linked to hospitalizations and deaths. |
II. Regulatory Compliance
AB-FUBINACA is classified as a Schedule I controlled substance under the federal Controlled Substances Act in the United States. This designation means it has a high potential for abuse and no accepted medical use. Laboratories must adhere to all applicable Drug Enforcement Administration (DEA) regulations for the storage, handling, and disposal of Schedule I substances. Key regulatory requirements include:
-
Registration: The laboratory must be registered with the DEA to handle Schedule I controlled substances.
-
Record-Keeping: Meticulous records of the acquisition, use, and disposal of AB-FUBINACA must be maintained.
-
Authorized Personnel: Access to and handling of AB-FUBINACA must be limited to authorized personnel.
-
Disposal Documentation: The disposal of AB-FUBINACA must be documented on DEA Form 41, and the substance must be rendered non-retrievable.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all federal, state, and local regulations.
III. Procedural Workflow for Disposal
The proper disposal of AB-FUBINACA is a multi-step process that must be carefully planned and executed. The following workflow provides a logical sequence for the safe disposal of this compound.
Disposal workflow for AB-FUBINACA.
IV. Detailed Disposal Protocol
The following protocol is based on established guidelines for the disposal of potent, hazardous, and controlled chemical waste.
1. Pre-Disposal Preparations:
-
Consult the Safety Data Sheet (SDS): Before handling AB-FUBINACA, thoroughly review its SDS for specific hazard information and handling precautions.
-
Contact EHS: Consult with your institution's EHS department to review and approve your disposal plan. They will provide guidance on specific institutional procedures and regulatory requirements.
-
Assemble Materials: Gather all necessary materials, including personal protective equipment (PPE), chemical inactivation reagents (if applicable), waste containers, and spill control supplies.
2. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times, including:
-
A properly fitted respirator
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
3. Waste Segregation and Collection:
-
Designated Waste Stream: Do not mix AB-FUBINACA waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Primary Container: Collect all AB-FUBINACA waste (pure compound, contaminated labware, etc.) in a dedicated, properly labeled, leak-proof container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "AB-FUBINACA," and any other information required by your institution.
4. Rendering the Waste Unusable and Unrecognizable: The primary goal of controlled substance disposal is to render the substance "unusable and unrecognizable" to prevent diversion.
-
Grinding: If in solid form, the AB-FUBINACA waste should be ground to a fine powder.
-
Mixing: The ground waste must be mixed with at least a 50% volume of non-hazardous material.
-
Acceptable materials include:
-
Compostable: Food waste, yard waste.
-
Non-compostable: Paper waste, soil, sand.
-
-
5. Final Disposal:
-
DEA-Registered Reverse Distributor: The most common and recommended method for the final disposal of Schedule I controlled substances is to transfer the waste to a DEA-registered reverse distributor.
-
Documentation: Ensure all required documentation, including DEA Form 41, is completed accurately and witnessed by authorized personnel.
-
Record Retention: All records related to the disposal of AB-FUBINACA must be maintained for a minimum of two years.
V. Experimental Protocol: Decontamination of Surfaces
In the event of a spill or for routine cleaning of contaminated surfaces, the following decontamination protocol should be followed.
1. Objective: To decontaminate surfaces and equipment that have come into contact with AB-FUBINACA.
2. Materials:
-
Appropriate PPE
-
Decontamination solution (e.g., a solution of a strong oxidizing agent, as recommended by your EHS department)
-
Absorbent pads or wipes
-
Designated hazardous waste container
3. Procedure:
-
Ensure the area is well-ventilated.
-
Don the appropriate PPE.
-
Liberally apply the decontamination solution to the contaminated surface, ensuring complete coverage.
-
Allow the solution to remain in contact with the surface for the time specified by your EHS department.
-
Using absorbent pads or wipes, clean the surface, working from the outer edge of the spill inward.
-
Dispose of all cleaning materials (pads, wipes, gloves, etc.) as hazardous waste in the designated container.
-
Rinse the surface with water, if appropriate.
VI. Signaling Pathway
AB-FUBINACA is a potent agonist of the cannabinoid receptors CB₁ and CB₂. Its mechanism of action involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
References
Safeguarding Researchers: A Comprehensive Guide to Handling AB-FUBINACA
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling AB-FUBINACA. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment. AB-FUBINACA is a potent synthetic cannabinoid with significant health risks, necessitating stringent handling protocols.
Personal Protective Equipment (PPE)
The primary defense against exposure to AB-FUBINACA is the consistent and correct use of appropriate Personal Protective Equipment. Due to the lack of specific occupational exposure limits (OELs) for AB-FUBINACA, a conservative approach based on its high potency is required.[1]
Minimum PPE Requirements:
| PPE Category | Specification |
| Hand Protection | Double gloving with compatible chemical-resistant gloves is mandatory. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility chart for specific breakthrough times, as these are not readily available for AB-FUBINACA.[2] Immediately replace gloves upon any sign of contamination or degradation. |
| Eye Protection | Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, chemical splash goggles are required. |
| Body Protection | A fully buttoned lab coat must be worn at all times. For tasks with a higher potential for contamination, disposable gowns are recommended over standard lab coats. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder form of AB-FUBINACA outside of a certified chemical fume hood or ventilated balance enclosure.[3] The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan: Safe Handling Protocol
All handling of AB-FUBINACA, particularly of the solid, powdered form, must be conducted within a certified chemical fume hood, a ventilated balance enclosure (VBE), or a glove box to minimize the risk of inhalation.[4]
Experimental Workflow for Handling AB-FUBINACA
Detailed Methodologies
1. Preparation:
-
Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Work Area Preparation: Ensure the chemical fume hood or VBE is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Assembling Materials: Gather all necessary equipment, including spatulas, weigh boats, vials, and solvents, and place them within the containment area to minimize traffic in and out of the hood.
2. Weighing and Reconstitution:
-
Weighing: When weighing solid AB-FUBINACA, use a VBE or an analytical balance inside a chemical fume hood to contain any airborne particles. Use anti-static weigh boats if necessary.
-
Reconstitution: AB-FUBINACA can be dissolved in solvents such as methanol or a mixture of ethanol, Kolliphor EL, and saline. Add the solvent slowly and carefully to the vial containing the weighed AB-FUBINACA to avoid splashing. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
3. Decontamination:
-
Surface Decontamination: After each use, thoroughly decontaminate all surfaces and equipment that may have come into contact with AB-FUBINACA. The most common method is to wipe down surfaces with soap and water, followed by an appropriate solvent in which AB-FUBINACA is soluble.[5] All cleaning materials must be disposed of as hazardous waste. For highly toxic compounds, choose a solvent that the material is soluble in for decontamination, and ensure gloves are compatible with both the compound and the solvent.
-
Equipment Decontamination: Reusable equipment should be thoroughly cleaned. If possible, rinse with a suitable solvent and then wash with soap and water. Disposable equipment should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of AB-FUBINACA and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. AB-FUBINACA is classified as a Schedule I controlled substance in the United States, and its disposal must adhere to all applicable DEA, EPA, and local regulations.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | This includes contaminated gloves, bench paper, weigh boats, and vials. Place all solid waste in a designated, clearly labeled hazardous waste container. |
| Liquid Waste | This includes unused solutions of AB-FUBINACA and solvent rinses from decontamination. Collect all liquid waste in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain. |
| "Unusable" Rendered Waste | For disposal of the pure compound or concentrated solutions, it is often required to render the substance "unusable" before disposal. This can be achieved by mixing it with an equal amount of a non-hazardous material, such as cat litter or a commercial chemical disposal solidifier, to create a solid mixture. This mixture should then be placed in the solid hazardous waste container. The goal is to prevent diversion and accidental exposure. Two authorized individuals should witness and document this process. |
All hazardous waste must be collected and disposed of by a licensed hazardous waste management company. Maintain meticulous records of all disposed materials.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional safety office.
-
Contain: If safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate materials.
-
Decontaminate: For small spills, trained personnel wearing appropriate PPE may clean the area using a spill kit. For larger spills, await the arrival of the emergency response team.
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
